Product packaging for Bis(diethylamino)dichlorosilane(Cat. No.:CAS No. 18881-64-6)

Bis(diethylamino)dichlorosilane

Cat. No.: B8464222
CAS No.: 18881-64-6
M. Wt: 243.25 g/mol
InChI Key: SJHDWSADDRUNNE-UHFFFAOYSA-N
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Description

Bis(diethylamino)dichlorosilane is a specialized organosilicon compound of interest in advanced materials science and chemical synthesis. As a molecule featuring both chlorine and diethylamino ligands bonded to a silicon center, it serves as a versatile precursor for the development of novel silicon-based materials . Its structural similarity to other dialkylaminosilanes, such as Bis(diethylamino)silane (BDEAS), suggests its potential utility in vapor deposition processes. These processes, including Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), are critical for depositing thin films of silicon-based dielectrics like silicon oxide or silicon nitride in the manufacture of semiconductors and other microelectronic devices . The mechanism of action for these precursors typically involves surface reactions where the ligands are displaced upon interaction with a substrate, enabling the controlled formation of a high-purity silicon-containing film . Researchers value this compound for its potential to contribute to the creation of conformal thin films with excellent electrical properties in complex, high-aspect-ratio structures. This product is intended for research and development purposes in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20Cl2N2Si B8464222 Bis(diethylamino)dichlorosilane CAS No. 18881-64-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18881-64-6

Molecular Formula

C8H20Cl2N2Si

Molecular Weight

243.25 g/mol

IUPAC Name

N-[dichloro(diethylamino)silyl]-N-ethylethanamine

InChI

InChI=1S/C8H20Cl2N2Si/c1-5-11(6-2)13(9,10)12(7-3)8-4/h5-8H2,1-4H3

InChI Key

SJHDWSADDRUNNE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)[Si](N(CC)CC)(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Bis(diethylamino)dichlorosilane chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Bis(diethylamino)dichlorosilane

Introduction

This compound, with the chemical formula C₈H₂₀Cl₂N₂Si, is an organosilicon compound of interest in materials science and chemical synthesis.[1] Its structure features a central silicon atom bonded to two diethylamino groups and two chlorine atoms. This unique combination of functional groups—hydrolytically sensitive chloro ligands and reactive amino ligands—makes it a versatile, albeit challenging, chemical intermediate. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, targeted at researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

Quantitative data for this compound is summarized below. It is important to note that while computed properties are available, specific experimental physical data such as boiling and melting points are not widely reported in the literature.

PropertyValueSource
IUPAC Name N-[dichloro(diethylamino)silyl]-N-ethylethanaminePubChem[1]
Synonyms Dichlorobis(diethylamino)silane, Bis(diethylamino)dichloro-silanePubChem[1]
CAS Number 18881-64-6PubChem[1]
Molecular Formula C₈H₂₀Cl₂N₂SiPubChem[1]
Molecular Weight 243.25 g/mol PubChem[1]
Exact Mass 242.0772806 DaPubChem[1]
Topological Polar Surface Area 6.5 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]
Canonical SMILES CCN(CC)--INVALID-LINK--CC)(Cl)ClPubChem[1]
InChI Key SJHDWSADDRUNNE-UHFFFAOYSA-NPubChem[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is sparse in publicly available literature. However, some mass spectrometry information has been reported.

Spectrum TypeDataSource
GC-MS NIST Number: 322562; Top Peaks (m/z): 168, 170PubChem[1]
²⁹Si NMR Data reported to exist but specific chemical shifts not available.PubChem[1]

Reactivity and Stability

The reactivity of this compound is dominated by the two highly polarized silicon-chlorine (Si-Cl) bonds.

4.1 Hydrolysis Like most chlorosilanes, the compound is highly susceptible to hydrolysis. The Si-Cl bonds react readily with water and other protic reagents (e.g., alcohols) to form silicon-oxygen bonds and release hydrochloric acid.[2] This reaction is often vigorous and exothermic. Exposure to atmospheric moisture will lead to the rapid decomposition of the material, producing diethylamine hydrochloride and ultimately silica (SiO₂).[2][3] Due to this high moisture sensitivity, the compound must be stored and handled under a dry, inert atmosphere (e.g., nitrogen or argon).

4.2 Nucleophilic Substitution The chlorine atoms can be displaced by a variety of nucleophiles, making it a useful precursor for further functionalization. For instance, reaction with alcohols (alcoholysis) will yield dialkoxysilanes, while reaction with other amines can be used to synthesize tetraaminosilanes.

4.3 Thermal Stability Organoaminosilanes generally exhibit good thermal stability, which makes them suitable precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.[4] However, specific thermal decomposition data for this compound is not readily available.

The hydrolysis pathway is visualized below.

G Diagram 1: Hydrolysis Pathway cluster_reactants Reactants cluster_products Products BDEAS This compound (Et₂N)₂SiCl₂ Silica Silica (SiO₂) BDEAS->Silica Reaction with excess H₂O DEA_HCl Diethylamine Hydrochloride [Et₂NH₂]Cl BDEAS->DEA_HCl HCl byproduct reacts with Et₂N groups Water Water (H₂O) Water->Silica

Diagram 1: Hydrolysis Pathway

Synthesis and Experimental Protocols

This compound is typically synthesized via the aminolysis of silicon tetrachloride with diethylamine. The reaction requires careful control of stoichiometry to achieve the desired disubstituted product.

5.1 General Synthesis Reaction The reaction proceeds by the nucleophilic attack of diethylamine on silicon tetrachloride. Two equivalents of diethylamine are consumed to replace two chlorine atoms, and an additional two equivalents are required to act as a base, sequestering the hydrochloric acid (HCl) byproduct as diethylamine hydrochloride salt.

The overall balanced equation is: SiCl₄ + 4 HN(C₂H₅)₂ → (C₈H₂₀N₂)SiCl₂ + 2 [ (C₂H₅)₂NH₂ ]Cl

The logical flow of this synthesis is depicted below.

G Diagram 2: Synthesis Workflow SiCl4 Silicon Tetrachloride (SiCl₄) in Anhydrous Solvent Reaction Reaction Vessel (Inert Atmosphere, 0°C to RT) SiCl4->Reaction DEA Diethylamine (4 equiv.) (Et₂NH) DEA->Reaction Filtration Filtration Reaction->Filtration Salt Diethylamine Hydrochloride Salt (Byproduct) Filtration->Salt Solid Filtrate Crude Product in Solvent Filtration->Filtrate Liquid Distillation Vacuum Distillation Filtrate->Distillation Product Purified this compound Distillation->Product

Diagram 2: Synthesis Workflow

5.2 Detailed Experimental Protocol (General Method)

This protocol is a generalized procedure based on common methods for the synthesis of aminosilanes.[5][6]

Materials:

  • Silicon tetrachloride (SiCl₄)

  • Diethylamine (HN(C₂H₅)₂), anhydrous

  • Anhydrous non-polar solvent (e.g., hexane or toluene)

  • Schlenk line apparatus or glovebox

  • Dry glassware (oven-dried and cooled under vacuum)

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon line. Ensure all glassware is scrupulously dried.

  • Reagent Preparation: In the reaction flask, charge anhydrous diethylamine (4.0 equivalents) and dilute with the anhydrous solvent. Cool the mixture to 0 °C in an ice bath.

  • Reaction: Prepare a solution of silicon tetrachloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the SiCl₄ solution dropwise to the stirred, cooled diethylamine solution over 1-2 hours. A white precipitate of diethylamine hydrochloride will form immediately.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours to ensure complete reaction.

  • Workup - Filtration: The resulting slurry is filtered under inert atmosphere to remove the diethylamine hydrochloride salt. The filter cake should be washed with additional anhydrous solvent to recover any trapped product.

  • Workup - Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude liquid is then purified by vacuum distillation to yield pure this compound.

Applications

While specific applications for this compound are not extensively documented, compounds of this class (aminosilanes) are primarily used as precursors in materials science.[4][7]

  • CVD/ALD Precursor: Similar aminosilanes are used in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to grow thin films of silicon-containing materials, such as silicon oxide (SiO₂) and silicon nitride (Si₃N₄), for the semiconductor industry.[4][6]

  • Chemical Intermediate: It can serve as a building block in organosilicon chemistry to introduce a silicon atom with two reactive chlorine sites and two less reactive amino groups.

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

  • Corrosivity: The compound is corrosive. Upon contact with moisture, it releases hydrochloric acid, which can cause severe skin burns and eye damage.[2][8]

  • Toxicity: Inhalation may cause irritation to the respiratory tract. The hydrolysis byproducts, HCl and diethylamine, are also toxic and irritating.[8]

  • Handling: All manipulations should be carried out in a well-ventilated fume hood or glovebox. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from sources of moisture and incompatible materials like acids and alcohols.[8]

References

An In-depth Technical Guide to the Synthesis of Bis(diethylamino)dichlorosilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of bis(diethylamino)dichlorosilane, a versatile silicon compound with applications in organic synthesis and materials science. The information presented herein is intended for a technical audience and details the core aspects of its preparation, including reaction mechanisms, experimental protocols, and safety considerations.

Chemical Properties and Safety Information

This compound, with the chemical formula C8H20Cl2N2Si, is a flammable and corrosive liquid that reacts with moisture.[1][2][3][4] It is essential to handle this compound under an inert atmosphere and take appropriate safety precautions.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference
Molecular Formula C8H20Cl2N2Si[5]
Molecular Weight 243.25 g/mol [5]
CAS Number 18881-64-6[5]
Appearance Colorless liquid-
Hazards Flammable, Corrosive, Reacts with water[1][2][3][4]
Personal Protective Equipment (PPE) Chemical safety goggles, face shield, flame-retardant antistatic protective clothing, gloves (e.g., nitrile rubber)[2][4]
Storage Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep container tightly closed under an inert atmosphere.[2][4]

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of a silicon precursor with diethylamine. Several variations of this method exist, differing in the choice of silicon source, solvent, and reaction conditions.

Reaction of Dichlorosilane with Diethylamine

A common and direct method for the synthesis of this compound is the reaction of dichlorosilane (SiH2Cl2) with diethylamine ((C2H5)2NH).[6][7][8] This reaction is typically carried out in a suitable solvent and under an inert atmosphere to prevent unwanted side reactions with moisture. The overall reaction proceeds as a nucleophilic substitution, where the nitrogen atom of diethylamine attacks the silicon atom of dichlorosilane, displacing the chloride ions. The reaction stoichiometry requires two equivalents of diethylamine for every equivalent of dichlorosilane. An excess of diethylamine is often used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct that is formed.[6]

Reaction Scheme:

SiCl4 + 4 (C2H5)2NH → Si(N(C2H5)2)2Cl2 + 2 (C2H5)2NH2Cl

G SiCl4 SiCl4 Intermediate Si(N(C2H5)2)2Cl2 SiCl4->Intermediate + 2 (C2H5)2NH DEA1 2 (C2H5)2NH Product This compound Intermediate->Product DEA2 2 (C2H5)2NH Byproduct 2 (C2H5)2NH2Cl

Alternative Synthetic Routes

Another approach involves the use of silicon tetrachloride (SiCl4) as the starting material. In this case, four equivalents of diethylamine are required to fully substitute the four chlorine atoms, leading to the formation of tetrakis(diethylamino)silane. To obtain the desired this compound, the stoichiometry must be carefully controlled.

A more recent method utilizes an organolithium reagent to first deprotonate diethylamine, forming lithium diethylamide.[8] This intermediate then reacts with dichlorosilane to yield the final product. This method is reported to have good reaction selectivity and high product yield.[8]

Experimental Protocols

General Procedure using Dichlorosilane (Solvent-based)[7]
  • To a dried reaction vessel equipped with a stirrer, dropping funnel, and a condenser, and under a nitrogen atmosphere, add hexane as the solvent.

  • Add a clay catalyst to the solvent.

  • Cool the mixture to the desired reaction temperature (e.g., 40-60 °C).

  • Slowly add dichlorosilane to the stirred mixture.

  • Add diethylamine dropwise to the reaction mixture while maintaining the temperature.

  • After the addition is complete, continue stirring for a specified period (e.g., 5-10 hours) to ensure the reaction goes to completion.

  • The reaction mixture is then filtered to remove the diethylamine hydrochloride salt.

  • The filtrate is purified by distillation to obtain this compound.

General Procedure using Dichlorosilane (Solvent-free)[6]
  • Charge a reaction kettle with dewatered diethylamine.

  • Control the temperature of the reactor (e.g., 0-10 °C).

  • With stirring, slowly introduce a mixed gas of dichlorosilane and nitrogen.

  • Maintain the reaction temperature throughout the addition.

  • When a significant amount of solid (diethylamine hydrochloride) has formed, filter the reaction mixture.

  • The filtrate, containing the product and excess diethylamine, is then subjected to purification.

Table 2: Summary of Reaction Conditions from Various Sources

Silicon SourceAmineSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
DichlorosilaneDiethylamineHexaneClay40-605-10--[7]
DichlorosilaneDiethylamineNoneNone0-10--99.5 (GC)[6]
DichlorosilaneDiethylamine (as lithium salt)Not specifiedNone-80 to 302-1275.4 - 87.590.4 - 96.3[8]

Purification and Characterization

Purification of this compound is crucial to remove byproducts and unreacted starting materials. Common purification techniques include:

  • Filtration: To remove solid byproducts such as diethylamine hydrochloride.[6][8]

  • Distillation: To separate the product from the solvent and other volatile impurities.[7]

  • Washing: The crude product can be washed with water, acidic, and alkaline solutions to remove soluble impurities.[7]

  • Adsorption: Activated carbon or molecular sieves can be used to remove trace impurities.[7][8]

The purified product should be characterized to confirm its identity and purity. The following analytical techniques are commonly employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and to identify any impurities. The mass spectrum of this compound shows characteristic fragmentation patterns.

Table 3: Predicted NMR Data

NucleusPredicted Chemical Shift (ppm)Multiplicity
1H ~1.1 (t), ~2.9 (q)Triplet, Quartet
13C ~14, ~42-
29Si --

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Reaction Mechanism and Workflow

The synthesis of this compound from dichlorosilane and diethylamine proceeds through a nucleophilic substitution mechanism.

G

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction and purification conditions may be necessary. Always consult the relevant safety data sheets and perform a thorough risk assessment before undertaking any chemical synthesis.

References

Technical Guide on Bis(diethylamino)dichlorosilane (CAS 18881-64-6)

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature, chemical databases, and safety documentation, it has become evident that there is a significant and recurring confusion between the requested compound, Bis(diethylamino)dichlorosilane (CAS 18881-64-6) , and a related but structurally different compound, Bis(diethylamino)silane (CAS 27804-64-4) . The vast majority of detailed experimental data, including physical properties, synthesis protocols, and applications in areas such as semiconductor deposition, is attributed to the latter (Bis(diethylamino)silane).

Direct, verifiable, and in-depth technical information specifically for this compound (CAS 18881-64-6) is exceptionally scarce. To ensure accuracy and prevent the propagation of erroneous data, this guide will present the confirmed information for this compound and will clearly distinguish it from the more extensively documented Bis(diethylamino)silane. We will proceed by outlining the known data for the target compound and then address the common points of confusion.

Core Compound Identification: this compound

This section focuses exclusively on the verified chemical identity and computed data for this compound.

PropertyValueSource
CAS Number 18881-64-6[1]
Molecular Formula C₈H₂₀Cl₂N₂Si[1]
IUPAC Name N-[dichloro(diethylamino)silyl]-N-ethylethanamine[1]
Synonyms dichlorobis(diethylamino)silane, bis(diethylamino)dichloro-silane[1]
Molecular Weight 243.25 g/mol [1]
Exact Mass 242.0772806 Da[1]

Note: Experimental physical properties such as boiling point, melting point, and density for this compound are not consistently reported in the reviewed literature. The data available is often for CAS 27804-64-4.

Synthesis and Reactivity

Logical Synthesis Pathway:

The synthesis of aminosilanes typically involves the reaction of a chlorosilane with a corresponding amine. For this compound, the most probable synthetic route would be the reaction of silicon tetrachloride (SiCl₄) with diethylamine ((C₂H₅)₂NH) . In this reaction, two of the four chlorine atoms on the silicon tetrachloride are substituted by diethylamino groups.

The general reaction is as follows:

SiCl₄ + 2 (C₂H₅)₂NH → ( (C₂H₅)₂N )₂SiCl₂ + 2 HCl

A non-nucleophilic base is often added to the reaction to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Workflow: Postulated Synthesis of this compound

cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification SiCl4 Silicon Tetrachloride (SiCl₄) Reactor Inert Atmosphere Reactor (e.g., under Nitrogen or Argon) SiCl4->Reactor DEA Diethylamine ((C₂H₅)₂NH) DEA->Reactor Base Tertiary Amine Base (e.g., Triethylamine) Base->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Target This compound Byproduct Triethylamine Hydrochloride Salt Filtration->Byproduct Removes Salt Distillation Vacuum Distillation Filtration->Distillation Crude Product Final Purified Product Distillation->Final Final->Target

Caption: Postulated workflow for the synthesis of this compound.

Distinction from Bis(diethylamino)silane (CAS 27804-64-4)

It is critical for researchers to distinguish the target compound from Bis(diethylamino)silane, which is often used as a precursor for depositing silicon-containing thin films in the semiconductor industry.[2] The key differences are summarized below.

FeatureThis compound Bis(diethylamino)silane
CAS Number 18881-64-627804-64-4
Molecular Formula C₈H₂₀Cl₂N₂SiC₈H₂₂N₂Si
Structure Contains two chlorine atoms and two diethylamino groups bonded to silicon.Contains two hydrogen atoms and two diethylamino groups bonded to silicon.
Synthesis Reactants Likely: Silicon Tetrachloride (SiCl₄) + DiethylamineDocumented: Dichlorosilane (H₂SiCl₂) + Diethylamine[2][3]
Primary Application Not well-documented; likely a chemical intermediate.Precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of SiO₂ and SiN films.[2][4]

Many safety data sheets (SDS) and technical documents retrieved in searches for CAS 18881-64-6 actually provide data for CAS 27804-64-4. This includes hazard classifications such as "Flammable liquid" and "Causes severe skin burns and eye damage," which are associated with Bis(diethylamino)silane.[5][6] Researchers must exercise extreme caution and verify the CAS number on any safety or technical document before use.

Potential Applications in Research and Drug Development

Due to the limited specific data, the applications for this compound must be inferred from its chemical structure.

  • Chemical Intermediate: As a dichlorosilane with two amino ligands, this compound is a potential building block in organosilicon chemistry. The remaining Si-Cl bonds are reactive sites that can undergo further substitution reactions. This would allow for the synthesis of more complex silicon-containing molecules.

  • Silylating Agent: It could potentially be used as a silylating agent to introduce a ( (C₂H₅)₂N )₂SiCl group onto a molecule, although its bifunctionality might lead to cross-linking.

  • Drug Development: There is no direct evidence of this compound being used in drug development. While many pharmaceuticals contain chlorine or amino groups, the high reactivity of the Si-Cl bonds and sensitivity to moisture would likely make this specific compound unsuitable for direct therapeutic applications.[4] Its role would more likely be as a reagent in the synthesis of a more stable, silicon-containing drug intermediate.

Conclusion for the Scientific Audience

This compound (CAS 18881-64-6) is a distinct chemical entity for which detailed, experimentally verified data is sparse in the public domain. The predominant information available under this name often pertains to the more commercially prevalent Bis(diethylamino)silane (CAS 27804-64-4). It is imperative for any research or development activities to be based on analytical verification of the specific compound in hand. The potential utility of this compound as a chemical intermediate is clear from its structure, but its practical applications and experimental protocols remain an area requiring further documentation in scientific literature. Researchers are strongly advised to perform their own characterization and safety assessments before use.

References

Bis(diethylamino)dichlorosilane safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety of Bis(diethylamino)dichlorosilane

This guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's physical and chemical properties, toxicological data, handling procedures, and emergency protocols.

Compound Identification

IdentifierValue
IUPAC Name N-[dichloro(diethylamino)silyl]-N-ethylethanamine[1]
Molecular Formula C8H20Cl2N2Si[1]
Molecular Weight 243.25 g/mol [1]
CAS Number 18881-64-6[1]
Synonyms dichlorobis(diethylamino)silane, bis(diethylamino)dichloro-silane[1]

Physical and Chemical Properties

PropertyValue
Appearance Clear liquid
Molecular Mass 243.25 g/mol [1]

Note: Due to a lack of specific safety data sheets for this compound in the search results, the following data is for the related compound Bis(diethylamino)silane (CAS: 27804-64-4) and should be used as a reference with caution.

PropertyValue (for Bis(diethylamino)silane)
Boiling Point 70 °C @ 30 Torr[2]
Flash Point > 30 °C[2][3]
Specific Gravity 0.804 g/cm³ at 20 °C[2][3]
Vapor Pressure 1 mm Hg @ 20 °C[2][4][5]
Solubility in Water Reacts with water[2]
Melting Point < -10 °C[2][6]

Hazard Identification and Toxicological Information

This substance is classified as a flammable liquid and vapor that causes severe skin burns and eye damage.[7] In contact with water, it releases flammable gases.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[3][4]

Toxicity EndpointResult
Acute Oral Toxicity Harmful if swallowed[3][4]
Acute Dermal Toxicity Harmful in contact with skin[3][4]
Acute Inhalation Toxicity Harmful if inhaled[3][4]
Skin Corrosion/Irritation Causes severe skin burns[7][8]
Serious Eye Damage/Irritation Causes serious eye damage[7][8]
Respiratory or Skin Sensitization Not classified[7]
Germ Cell Mutagenicity Not classified[7]
Carcinogenicity Not classified[7]
Reproductive Toxicity Not classified[7]
STOT-Single Exposure May cause respiratory irritation[3][4]

The hydrolysis products include diethylamine, which is toxic and flammable. The US OSHA PEL (TWA) for diethylamine is 25 ppm.[7][8]

Handling, Storage, and Personal Protective Equipment

Safe Handling:

  • Avoid all eye and skin contact and do not breathe vapor and mist.[7][8]

  • Provide good ventilation in the process area to prevent the accumulation of vapors.[7][8]

  • Ground/bond container and receiving equipment.[7][8]

  • Use only non-sparking tools and take precautionary measures against static discharge.[7][8]

  • Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[7][8]

Storage Conditions:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8]

  • Store locked up and away from heat, sparks, and open flames.[7][8]

  • Incompatible materials include acids, alcohols, and oxidizing agents.[7][8]

  • Stable in sealed containers stored under a dry inert atmosphere.[7][8]

Personal Protective Equipment:

Protection TypeRecommendation
Eye/Face Protection Chemical goggles or face shield. Contact lenses should not be worn.[8]
Hand Protection Neoprene or nitrile rubber gloves.[8]
Skin and Body Protection Wear suitable protective clothing.
Respiratory Protection NIOSH-certified combination organic vapor - amine gas (brown cartridge) respirator is recommended where exposure through inhalation may occur.[8]

Fire and Explosion Hazard Data

This material is a flammable liquid and vapor.[7][8] Irritating fumes of diethylamine and organic acid vapors may develop when the material is exposed to water or open flame.[7][8]

ParameterDetails
Suitable Extinguishing Media Water spray, foam, carbon dioxide, dry chemical.[7][8]
Unsuitable Extinguishing Media Do not use straight streams of water.[7][8]
Firefighting Instructions Exercise caution when fighting any chemical fire. Use water spray to cool exposed surfaces.[7][8]
Protection During Firefighting Do not enter the fire area without proper protective equipment, including respiratory protection. Avoid all eye and skin contact and do not breathe vapor and mist.[7][8]

Experimental Protocols and Methodologies

Detailed experimental protocols for determining the specific safety data points presented were not available in the provided search results. This data is typically generated through standardized testing methods established by regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development) for chemical safety.

Visualized Safety Protocols

The following diagrams illustrate the logical workflows for handling and emergency first aid.

G cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling Procedure cluster_emergency Emergency Response a Review SDS b Assess Risks a->b c Prepare Engineering Controls (Fume Hood, Ventilation) b->c d Wear Safety Goggles/ Face Shield c->d e Wear Nitrile or Neoprene Gloves f Wear Protective Clothing g Use NIOSH-certified Respirator h Ground Equipment g->h i Use Non-Sparking Tools h->i j Handle Under Inert Gas i->j k Store in a Cool, Dry, Well-Ventilated Area j->k l In case of Spill: Contain and Absorb k->l m In case of Fire: Use CO2, Foam, Dry Chemical n Follow First Aid Protocols

Caption: Safe Handling Workflow for this compound.

G cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Occurs a Remove to Fresh Air start->a d Immediately Remove Contaminated Clothing start->d g Rinse Cautiously with Water for Several Minutes start->g k Rinse Mouth start->k b Keep at Rest a->b c Seek Immediate Medical Attention b->c e Rinse Skin with Water/Shower for at least 15 minutes d->e f Seek Immediate Medical Attention e->f h Remove Contact Lenses, if Present and Easy to Do g->h i Continue Rinsing h->i j Seek Immediate Medical Attention i->j l Do NOT Induce Vomiting k->l m Seek Immediate Medical Attention l->m

Caption: Emergency First Aid Protocol for Exposure.

References

An In-depth Technical Guide to the Physical Properties of Bis(diethylamino)dichlorosilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of Bis(diethylamino)dichlorosilane. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes data for structurally similar silane compounds to provide a comparative context. Furthermore, standardized experimental protocols for determining key physical properties of liquid silanes are detailed to aid in laboratory settings.

Quantitative Physical Properties

The physical properties of this compound are not extensively documented. However, its molecular formula and weight have been computationally determined. For comparative purposes, the following table summarizes the available data for this compound and related aminofunctional silane compounds.

PropertyThis compoundBis(diethylamino)silaneBis(dimethylamino)dimethylsilaneBis(diethylamino)dimethylsilane
CAS Number 18881-64-6[1]27804-64-4[2]3768-58-94669-59-4
Molecular Formula C8H20Cl2N2Si[1]C8H22N2Si[2]C6H18N2SiC10H26N2Si
Molecular Weight 243.25 g/mol [1]174.36 g/mol [2]146.31 g/mol 202.42 g/mol
Boiling Point Data not available188 °C at 760 torr; 70 °C at 30 torr[2][3]128-129 °C193 °C
Density Data not available0.786 g/mL[2]0.809 g/mL at 25 °C0.826 g/mL
Refractive Index Data not availableData not availablen20/D 1.417n20/D 1.4350

Experimental Protocols

The following are detailed methodologies for the experimental determination of the primary physical properties of liquid silane compounds. These protocols are general and can be adapted for the characterization of this compound.

1. Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating mantle or Bunsen burner, and mineral oil.

  • Procedure:

    • A small amount of the liquid sample (a few milliliters) is placed into a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

    • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • The temperature at which a continuous stream of bubbles emerges from the capillary tube is noted. This is just above the boiling point.

    • Heating is discontinued, and the liquid is allowed to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

2. Determination of Density (Pycnometer Method)

A pycnometer is a flask with a close-fitting ground glass stopper with a fine bore through it, so that a known volume of liquid can be accurately obtained.

  • Apparatus: Pycnometer, analytical balance, and a constant temperature bath.

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m1).

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

    • The filled pycnometer is placed in a constant temperature bath to allow the liquid to reach thermal equilibrium.

    • The mass of the pycnometer filled with the liquid is determined (m2).

    • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature.

    • The mass of the pycnometer filled with the reference liquid is determined (m3).

    • The density of the sample liquid (ρ_sample) is calculated using the formula: ρ_sample = ((m2 - m1) / (m3 - m1)) * ρ_reference

3. Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is an instrument used to measure the refractive index of a liquid.

  • Apparatus: Abbe refractometer, a constant temperature water circulator, and a light source (typically a sodium lamp).

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index.

    • A few drops of the liquid sample are placed on the surface of the measuring prism.

    • The prisms are closed and locked.

    • The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

    • The refractive index is read directly from the instrument's scale.

    • The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Visualization of Related Silane Structures

To visually represent the structural relationship between this compound and the related compounds for which physical property data is available, the following diagram has been generated.

G cluster_target Target Compound cluster_related Related Compounds with Known Properties This compound This compound Bis(diethylamino)silane Bis(diethylamino)silane This compound->Bis(diethylamino)silane - 2Cl + 2H Bis(diethylamino)dimethylsilane Bis(diethylamino)dimethylsilane This compound->Bis(diethylamino)dimethylsilane - 2Cl + 2CH3 Bis(dimethylamino)dimethylsilane Bis(dimethylamino)dimethylsilane Bis(diethylamino)dimethylsilane->Bis(dimethylamino)dimethylsilane - 2(C2H5) + 2(CH3)

Caption: Structural relationships between this compound and related compounds.

References

In-Depth Technical Guide: The Hydrolysis of Bis(diethylamino)dichlorosilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis reaction of bis(diethylamino)dichlorosilane. Due to the limited availability of direct kinetic and quantitative studies on this specific compound in publicly accessible literature, this guide synthesizes information from studies on analogous dichlorosilanes and aminosilanes to present a scientifically grounded understanding of the reaction.

Introduction to this compound and its Hydrolysis

This compound, with the chemical formula (Et₂N)₂SiCl₂, is a difunctional organosilicon compound. While primarily utilized as a precursor in the synthesis of silicon-containing molecules and materials, its reaction with water is of significant interest, particularly concerning its stability, handling, and the nature of its degradation products. The hydrolysis of this compound is a complex process involving the stepwise replacement of both chloro and diethylamino groups with hydroxyl groups, followed by condensation reactions to form siloxanes.

The overall reaction can be generalized as a two-stage process: hydrolysis followed by condensation. The initial hydrolysis is expected to be rapid due to the presence of reactive Si-Cl bonds. The subsequent hydrolysis of the Si-N bonds and condensation of the resulting silanols can be influenced by reaction conditions such as pH, temperature, and solvent.

Proposed Reaction Pathway

The hydrolysis of this compound is proposed to proceed through a multi-step mechanism. Initially, the highly reactive silicon-chlorine bonds are cleaved by water to form silanols and hydrochloric acid. Subsequently, the diethylamino groups are hydrolyzed, releasing diethylamine. The resulting unstable dihydroxysilanol undergoes condensation to form polysiloxane structures.

hydrolysis_pathway cluster_hydrolysis Hydrolysis Steps cluster_condensation Condensation start This compound ((Et2N)2SiCl2) intermediate1 Diethylamino(chloro)silanol ((Et2N)2Si(OH)Cl) start->intermediate1 + H2O - HCl intermediate2 Bis(diethylamino)silanediol ((Et2N)2Si(OH)2) intermediate1->intermediate2 + H2O - HCl intermediate3 Aminosilanetriol (unstable) (Et2N)Si(OH)3 intermediate2->intermediate3 + H2O - Et2NH final_hydrolysis Silanetetraol (unstable) (Si(OH)4) intermediate3->final_hydrolysis + H2O - Et2NH siloxanes Polysiloxanes (-[Si(O)-O]n-) final_hydrolysis->siloxanes - H2O

Proposed reaction pathway for the hydrolysis and condensation of this compound.

Experimental Protocols

While specific experimental data for the hydrolysis of this compound is scarce, a general protocol for monitoring such reactions can be adapted from studies on other chlorosilanes and aminosilanes. In-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are well-suited for this purpose.[1]

In-Situ FTIR Spectroscopy for Monitoring Hydrolysis

This protocol outlines a method for the real-time monitoring of the hydrolysis of this compound using an Attenuated Total Reflectance (ATR) FTIR probe.[2]

3.1.1. Materials and Equipment

  • This compound (reagent grade)

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • Deionized water

  • FTIR spectrometer equipped with a diamond ATR immersion probe

  • Glass reaction vessel with a port for the ATR probe and inlets for reactants

  • Magnetic stirrer and stir bar

  • Syringe pump for controlled addition of water

  • Inert gas supply (e.g., nitrogen or argon)

3.1.2. Experimental Procedure

  • System Setup: Assemble the reaction vessel under an inert atmosphere. Insert the ATR probe and ensure a good seal.

  • Solvent and Reactant Addition: Add a known volume of the anhydrous solvent to the reaction vessel and begin stirring. Record a background spectrum of the solvent.

  • Inject a precise amount of this compound into the solvent and immediately begin spectral acquisition.

  • Initiation of Hydrolysis: Start the controlled addition of deionized water using the syringe pump at a predetermined rate.

  • Data Acquisition: Continuously collect FTIR spectra at regular intervals (e.g., every 30 seconds) throughout the reaction.

  • Reaction Termination and Analysis: Continue data collection until no further spectral changes are observed. The collected data can be analyzed to track the disappearance of reactant peaks and the appearance of product peaks.

3.1.3. Data Analysis

  • Identify characteristic infrared absorption bands for the Si-Cl, Si-N, Si-OH, and Si-O-Si bonds.

  • Monitor the change in absorbance of these peaks over time to determine the reaction kinetics.

  • Principal Component Analysis (PCA) can be employed for complex spectral data to identify key reaction stages.[2]

NMR Spectroscopy for Product Identification and Quantification

¹H, ¹³C, and ²⁹Si NMR spectroscopy can be used to identify and quantify the hydrolysis and condensation products.[3][4]

3.2.1. Materials and Equipment

  • This compound

  • Deuterated solvent (e.g., acetonitrile-d₃, THF-d₈)

  • D₂O

  • NMR spectrometer

  • NMR tubes

3.2.2. Experimental Procedure

  • Prepare a solution of this compound in the deuterated solvent in an NMR tube under an inert atmosphere.

  • Acquire initial ¹H, ¹³C, and ²⁹Si NMR spectra.

  • Add a stoichiometric amount of D₂O to the NMR tube, shake to mix, and immediately begin acquiring spectra at regular time intervals.

  • Continue acquiring spectra until the reaction reaches completion.

3.2.3. Data Analysis

  • Assign peaks in the ¹H, ¹³C, and ²⁹Si NMR spectra to the starting material, intermediates, and final products.

  • Integrate the peaks to determine the relative concentrations of each species over time.

  • ²⁹Si NMR is particularly useful for identifying different siloxane structures (e.g., linear, cyclic).[4]

Data Presentation

The following tables provide a framework for the presentation of quantitative data that would be obtained from the experimental protocols described above.

Table 1: Characteristic FTIR Absorption Bands for Monitoring Hydrolysis

Functional GroupWavenumber (cm⁻¹)Observation during Hydrolysis
Si-Cl~550-650Decrease in absorbance
Si-N~900-950Decrease in absorbance
Si-OH~850-950 (stretch), ~3200-3700 (O-H stretch)Increase in absorbance
Si-O-Si~1000-1100Increase in absorbance
N-H (from diethylamine)~3300-3500Increase in absorbance

Note: Specific peak positions may vary depending on the solvent and molecular environment.

Table 2: Hypothetical ²⁹Si NMR Chemical Shifts for Hydrolysis and Condensation Products

Silicon SpeciesStructureExpected Chemical Shift Range (ppm)
Starting Material(Et₂N)₂SiCl₂Specific value to be determined experimentally
Monohydrolyzed Intermediate(Et₂N)₂Si(OH)ClShifted from starting material
Dihydrolyzed Intermediate(Et₂N)₂Si(OH)₂Further shift
Silanediol(HO)₂Si(NEt₂)₂Hypothetical intermediate
Linear Siloxane Units (D units)-[Si(NEt₂)₂-O]-To be determined
Cross-linked Siloxane Units (T units)-[Si(NEt₂)(O)-O]-To be determined

Note: Chemical shifts are relative to a standard (e.g., TMS) and are highly dependent on the specific structure and substitution pattern.

Logical Relationships in the Hydrolysis Process

The sequence of events in the hydrolysis of this compound follows a logical progression from the most reactive sites to the less reactive ones, culminating in the formation of a stable siloxane network.

logical_flow start Initiation: Addition of Water step1 Rapid Hydrolysis of Si-Cl Bonds start->step1 step2 Slower Hydrolysis of Si-N Bonds step1->step2 step3 Formation of Silanol Intermediates step2->step3 step4 Condensation of Silanols step3->step4 end_product Formation of Polysiloxane Network and Byproducts (HCl, Et2NH) step4->end_product

Logical flow of the hydrolysis and condensation of this compound.

Conclusion and Future Outlook

The hydrolysis of this compound is a complex, multi-step reaction that is expected to proceed via the initial cleavage of the labile Si-Cl bonds, followed by the hydrolysis of the Si-N bonds and subsequent condensation of the resulting silanol intermediates to form polysiloxanes. While direct experimental studies on this specific compound are not widely available, the reaction can be effectively monitored and characterized using in-situ spectroscopic techniques such as FTIR and NMR.

Further research is warranted to determine the precise reaction kinetics, the influence of catalysts, and the exact nature of the final polysiloxane structures formed under various reaction conditions. Such studies would be invaluable for applications where the controlled hydrolysis of this and related compounds is critical.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Bis(diethylamino)dichlorosilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive literature search, no specific experimental thermogravimetric analysis (TGA) data for bis(diethylamino)dichlorosilane was found. This guide, therefore, provides a framework for understanding its potential thermal properties based on related compounds and outlines a general methodology for its analysis. The information presented herein should be used as a reference and a starting point for experimental investigation.

Introduction

This compound, with the chemical formula SiCl₂(N(C₂H₅)₂)₂, is an organosilicon compound of interest in various fields, including materials science and as a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD). Understanding the thermal stability and decomposition profile of this compound is crucial for its handling, storage, and application, particularly in processes conducted at elevated temperatures. Thermogravimetric analysis (TGA) is a fundamental technique for evaluating these properties. This guide provides a comprehensive overview of the anticipated thermal behavior of this compound and a hypothetical protocol for its TGA.

Thermal Stability of Related Aminosilanes

While direct TGA data for this compound is unavailable, insights can be drawn from its structural analogs. The thermal stability of aminosilanes is influenced by the nature of the substituents on both the silicon and nitrogen atoms.

The non-chlorinated analog, bis(diethylamino)silane (BDEAS), is utilized as a precursor in ALD processes, typically within a temperature window of 200 to 250°C.[1][2] This suggests that the Si-N bonds in BDEAS are stable within this range under ALD conditions. The presence of two chlorine atoms in this compound is expected to influence its thermal stability, potentially altering the decomposition mechanism and onset temperature.

Theoretical studies on the decomposition of a related compound, bis(dimethylamino)silane (BDMAS), suggest that the initial bond cleavage can occur at the Si-N, N-C, or Si-H bonds.[3][4] For BDMAS, the N-CH₃ bond was found to be the weakest, with a calculated bond dissociation energy of 80.6 kcal/mol, compared to 87.4 kcal/mol for both the Si-N and Si-H bonds.[3] The decomposition of BDMAS is theorized to produce methyleneimine and silanimine species.[3][4]

For this compound, the presence of the Si-Cl bonds introduces another factor. The relative strengths of the Si-N and Si-Cl bonds will likely dictate the initial decomposition steps.

Hypothetical Thermogravimetric Analysis Data

In the absence of experimental data, a quantitative data table cannot be presented. A typical TGA of an aminosilane would reveal one or more weight loss steps corresponding to the cleavage of ligands and decomposition of the molecule. For this compound, one might anticipate an initial weight loss corresponding to the loss of the diethylamino groups or chlorine atoms, followed by further decomposition at higher temperatures. The final residual mass would depend on the experimental atmosphere (e.g., inert or oxidative).

A hypothetical TGA experiment would aim to determine the following:

  • Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins.

  • Percentage Weight Loss: The amount of weight lost at each decomposition step.

  • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Experimental Protocols: A General Approach for TGA of Air-Sensitive Aminosilanes

The following is a generalized experimental protocol for conducting TGA on an air- and moisture-sensitive compound like this compound.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.

  • Inert gas supply (e.g., high-purity nitrogen or argon).

  • Glovebox or Schlenk line for sample preparation.

Materials:

  • This compound sample.

  • TGA sample pans (e.g., platinum, alumina, or ceramic).

Procedure:

  • Sample Preparation (under inert atmosphere):

    • Transfer the TGA instrument into a glovebox or ensure a localized inert atmosphere around the sample loading area.

    • Place a clean, tared TGA sample pan on the microbalance.

    • Carefully load a small amount of the this compound sample (typically 5-10 mg) into the pan.

    • Record the exact initial sample mass.

  • TGA Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Seal the furnace and purge thoroughly with an inert gas (e.g., nitrogen at a flow rate of 50-100 mL/min) for a sufficient time to remove all traces of air and moisture.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

    • Continuously record the sample mass as a function of temperature and time.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature from the TGA curve.

    • Calculate the percentage weight loss for each distinct decomposition step.

    • Determine the percentage of residual mass at the end of the analysis.

Mandatory Visualizations

The following diagram illustrates a generalized workflow for investigating the thermal decomposition of this compound.

G Conceptual Workflow for Thermal Decomposition Analysis cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Thermogravimetric Analysis (TGA) cluster_data Data Acquisition & Analysis cluster_products Decomposition Products (Hypothetical) Sample This compound TGA_Pan TGA Sample Pan Sample->TGA_Pan Loading (5-10 mg) TGA_Instrument TGA Instrument TGA_Pan->TGA_Instrument Placement Heating Heating Program (e.g., 10°C/min in N2) TGA_Instrument->Heating Execution TGA_Curve TGA Curve (% Weight vs. Temp) Heating->TGA_Curve Generates Volatile_Products Volatile Fragments (e.g., Et2NCl, HCl, hydrocarbons) Heating->Volatile_Products Solid_Residue Solid Residue (e.g., Si-N-C-Cl species) Heating->Solid_Residue Decomposition_Data Onset Temperature Weight Loss % Residue % TGA_Curve->Decomposition_Data Analysis Decomposition_Data->Volatile_Products Correlates to Decomposition_Data->Solid_Residue Correlates to G Hypothetical Thermal Decomposition Pathway cluster_cleavage Potential Initial Bond Cleavage Sites cluster_products Possible Decomposition Products BDEAS SiCl₂(NEt₂)₂ This compound Si_N Si-N Bond Cleavage BDEAS->Si_N Heat (Δ) Si_Cl Si-Cl Bond Cleavage BDEAS->Si_Cl Heat (Δ) Fragments1 Si-containing radicals + Diethylamino radicals Si_N->Fragments1 Fragments2 Cl-Si(NEt₂)₂ radicals + Cl radicals Si_Cl->Fragments2 Further_Decomposition Further Decomposition (e.g., elimination, rearrangement) Fragments1->Further_Decomposition Fragments2->Further_Decomposition Final_Products Volatile Organics, HCl, Si-based residue Further_Decomposition->Final_Products

References

Methodological & Application

Application Notes and Protocols for Bis(diethylamino)dichlorosilane in Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(diethylamino)dichlorosilane (BDEAS) is a versatile liquid precursor utilized in Atomic Layer Deposition (ALD) for the conformal deposition of high-quality silicon-based thin films. Its favorable thermal properties and reactivity make it a suitable candidate for producing silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films at relatively low temperatures. These films are critical components in a wide array of applications, including microelectronics, optoelectronics, and as barrier layers in advanced drug delivery systems. This document provides detailed application notes and experimental protocols for the ALD of SiO₂ and SiNₓ using BDEAS.

Applications of BDEAS in ALD

This compound is primarily employed in plasma-enhanced ALD (PEALD) and thermal ALD processes to deposit thin films with precise thickness control and high conformality.

  • Silicon Dioxide (SiO₂): BDEAS, in conjunction with an oxygen source such as ozone (O₃) or an oxygen plasma, is used to deposit high-purity SiO₂ films. These films serve as gate dielectrics, passivation layers, and insulating layers in semiconductor devices.

  • Silicon Nitride (SiNₓ): In combination with a nitrogen plasma (e.g., N₂ plasma), BDEAS is used to grow SiNₓ films. These films are valued for their properties as diffusion barriers, encapsulation layers, and passivation coatings.[1][2][3] The use of plasma allows for deposition at lower temperatures compared to traditional chemical vapor deposition (CVD) methods.[1][3]

Physicochemical Properties of BDEAS

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula SiH₂[N(C₂H₅)₂]₂
Molecular Weight 174.36 g/mol
Appearance Liquid
Melting Point -10 °C
Boiling Point 70 °C
Vapor Pressure 1 Torr @ 20 °C; 30 Torr @ 70 °C
Relative Density 0.81 g/cm³ (at 20 °C)

Quantitative Data Summary

The following tables summarize key quantitative data for the ALD of SiO₂ and SiNₓ using BDEAS, compiled from various experimental studies.

Table 1: ALD of Silicon Dioxide (SiO₂) using BDEAS
Co-reactantDeposition Temp. (°C)Precursor Pulse (s)Precursor Purge (s)Co-reactant Pulse (s)Co-reactant Purge (s)Growth per Cycle (Å/cycle)Refractive Index
O₂ Plasma110152 (O₂ exposure) + 2 (plasma)5Not SpecifiedNot Specified
O₂ Plasma2501.6585~1.01.46 - 1.47
Ozone250 - 3501 - 22 - 40.5 - 24 - 81.2Not Specified
O₂ Plasma100 - 250Not SpecifiedNot SpecifiedNot SpecifiedNot Specified1.2 - 1.4Not Specified
Table 2: Plasma-Enhanced ALD of Silicon Nitride (SiNₓ) using BDEAS and N₂ Plasma
Deposition Temp. (°C)Precursor Exposure (ms)Plasma Exposure (ms)Growth per Cycle (Å/cycle)Carbon Content (at.%)Oxygen Content (at.%)
150109 - 200109 - 2000.31Not SpecifiedNot Specified
200109 - 200109 - 2000.2213.7Not Specified
250109 - 200109 - 2000.19Not Specified4.7 (optimized)

Experimental Protocols

The following are generalized protocols for the ALD of SiO₂ and SiNₓ using BDEAS. The specific parameters should be optimized for the particular ALD reactor being used.

Protocol 1: ALD of Silicon Dioxide (SiO₂) using BDEAS and Ozone

1. Substrate Preparation:

  • Clean the substrate using a standard cleaning procedure suitable for the substrate material (e.g., RCA clean for silicon wafers).
  • Load the substrate into the ALD reactor.

2. Process Parameters:

  • Deposition Temperature: 250-350 °C[4]
  • BDEAS Precursor Temperature: Room temperature.
  • Carrier Gas: High-purity nitrogen (N₂) or argon (Ar).
  • Reactor Pressure: Maintain a stable pressure, typically in the range of a few Torr.[4]

3. ALD Cycle:

  • Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor for a duration of 1-2 seconds.[4]
  • Step 2: Purge 1: Purge the reactor with the carrier gas for 2-4 seconds to remove unreacted BDEAS and byproducts.[4]
  • Step 3: Ozone Pulse: Introduce ozone (O₃) into the reactor for a duration of 0.5-2 seconds.[4]
  • Step 4: Purge 2: Purge the reactor with the carrier gas for 4-8 seconds to remove unreacted ozone and byproducts.[4]
  • Repeat the cycle until the desired film thickness is achieved.

Protocol 2: Plasma-Enhanced ALD of Silicon Nitride (SiNₓ) using BDEAS and N₂ Plasma

1. Substrate Preparation:

  • Clean the substrate as described in Protocol 1.
  • Load the substrate into the PEALD reactor.

2. Process Parameters:

  • Deposition Temperature: 150-250 °C[1][3]
  • BDEAS Precursor Temperature: Room temperature.[1][3]
  • Carrier Gas: High-purity argon (Ar).[1][3]
  • Plasma Gas: High-purity nitrogen (N₂).[1][2][3]
  • Plasma Power: This will be system-dependent and needs to be optimized. For example, a study used a 162 MHz CCP source.[2]
  • Reactor Pressure: Maintain a stable pressure suitable for plasma generation (e.g., 300 mTorr).[2]

3. ALD Cycle (Temporal):

  • Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor.
  • Step 2: Purge 1: Purge the reactor with the carrier gas.
  • Step 3: N₂ Plasma Exposure: Introduce N₂ gas and ignite the plasma for a specific duration.
  • Step 4: Purge 2: Purge the reactor with the carrier gas.
  • Repeat the cycle to achieve the desired film thickness.

Note on Spatial ALD: For spatial ALD, the substrate is moved between zones containing the precursor and the plasma. A typical rotation speed is 20 RPM, corresponding to exposure times of 109-200 ms for both BDEAS and the N₂ plasma.[1]

Visualizations

Signaling Pathways and Experimental Workflows

ALD_SiO2_Cycle cluster_surface Substrate Surface cluster_gas Gas Phase S_OH Surface-OH S_Si_Amine Surface-SiH(NEt2) S_OH->S_Si_Amine Reaction S_SiO2 Surface-SiO2 S_Si_Amine->S_SiO2 Reaction Purge1 Purge S_Si_Amine->Purge1 Byproducts out Purge2 Purge S_SiO2->Purge2 Byproducts out BDEAS BDEAS SiH2(NEt2)2 BDEAS->S_OH Pulse 1 Ozone Ozone (O3) Ozone->S_Si_Amine Pulse 2

Caption: ALD cycle for SiO₂ deposition using BDEAS and ozone.

ALD_SiNx_Cycle cluster_surface Substrate Surface cluster_gas Gas Phase S_NH Surface-NHx S_Si_Amine Surface-SiH(NEt2) S_NH->S_Si_Amine Reaction S_SiN Surface-SiNx S_Si_Amine->S_SiN Reaction Purge1 Purge S_Si_Amine->Purge1 Byproducts out Purge2 Purge S_SiN->Purge2 Byproducts out BDEAS BDEAS SiH2(NEt2)2 BDEAS->S_NH Pulse 1 N2_Plasma N2 Plasma N2_Plasma->S_Si_Amine Pulse 2

Caption: PEALD cycle for SiNₓ deposition using BDEAS and N₂ plasma.

ALD_Workflow Start Start Substrate_Prep Substrate Preparation (e.g., Cleaning) Start->Substrate_Prep Load_Substrate Load Substrate into ALD Reactor Substrate_Prep->Load_Substrate Set_Parameters Set Process Parameters (Temp, Pressure, etc.) Load_Substrate->Set_Parameters ALD_Cycle Perform ALD Cycles (Pulse-Purge Sequence) Set_Parameters->ALD_Cycle ALD_Cycle->ALD_Cycle Unload_Sample Unload Sample ALD_Cycle->Unload_Sample Characterization Film Characterization (Ellipsometry, XPS, etc.) Unload_Sample->Characterization End End Characterization->End

Caption: General experimental workflow for an ALD process.

References

Application Notes and Protocols: Bis(diethylamino)dichlorosilane as a Precursor for SiO₂ Deposition

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and chemical databases reveals a significant finding: Bis(diethylamino)dichlorosilane ((C₂H₅)₂N)₂SiCl₂ is not a commonly utilized or documented precursor for the deposition of silicon dioxide (SiO₂) thin films. The available research predominantly focuses on a related but distinct compound, bis(diethylamino)silane (BDEAS) , with the chemical formula ((C₂H₅)₂N)₂SiH₂. The presence of reactive Si-H bonds in BDEAS, as opposed to the Si-Cl bonds in this compound, leads to different reaction pathways and deposition characteristics.

While we are unable to provide specific application notes and protocols for the requested precursor due to the lack of available data, we can offer a comprehensive guide for the widely used and well-characterized precursor, bis(diethylamino)silane (BDEAS) . The following sections detail its application in SiO₂ deposition via Atomic Layer Deposition (ALD), a technique renowned for its precise thickness control and conformality at the nanoscale.

Alternative Precursor: Application Notes for Bis(diethylamino)silane (BDEAS) in SiO₂ Atomic Layer Deposition

Introduction:

Bis(diethylamino)silane (BDEAS) is a liquid organoaminosilane precursor favored for the low-temperature deposition of high-quality silicon dioxide (SiO₂) thin films. Its high reactivity, thermal stability, and the production of less corrosive byproducts compared to chlorine-containing precursors make it an attractive option for various applications in microelectronics, optics, and protective coatings. This document provides detailed protocols for the deposition of SiO₂ using BDEAS primarily through Plasma-Enhanced Atomic Layer Deposition (PEALD), a common method for this precursor.

Quantitative Data Summary

The following tables summarize key quantitative data for SiO₂ deposition using BDEAS from various research findings.

Table 1: Precursor Properties

PropertyValue
Chemical FormulaSiH₂[N(C₂H₅)₂]₂
Molar Mass160.34 g/mol
AppearanceColorless liquid
Vapor Pressure~1 Torr @ 25°C

Table 2: Typical PEALD Process Parameters for SiO₂ Deposition using BDEAS

ParameterTypical RangeNotes
Substrate Temperature50 - 350 °C[1][2]ALD window typically between 100-250°C.[3][4]
BDEAS Pulse Time0.05 - 2 seconds[1][5]Dependent on reactor geometry and precursor delivery.
OxidantO₂ plasma, O₃, H₂O vapor[1][2]O₂ plasma is most common for low-temperature processes.
Oxidant Pulse Time1 - 10 seconds[5][6]Dependent on plasma power and reactor volume.
Plasma Power100 - 300 W[5]Affects film density and quality.
Purge Time1 - 20 secondsSufficient time to remove unreacted precursor and byproducts.
Growth per Cycle (GPC)0.8 - 1.5 Å/cycle[1][5]Varies with temperature and plasma conditions.
Pressure10 - 200 mTorr[5]Process dependent.

Table 3: Properties of SiO₂ Films Deposited using BDEAS

PropertyTypical ValueConditions
Refractive Index1.45 - 1.48 @ 633 nm[1]Stoichiometric SiO₂ is ~1.46.
Density2.1 - 2.3 g/cm³Lower than thermally grown SiO₂ (~2.2 g/cm³).
Dielectric Constant3.9 - 4.5Close to thermally grown SiO₂.
Wet Etch Rate (dilute HF)1 - 5 nm/minHighly dependent on film density and post-deposition annealing.
Carbon Impurity< 1 at.%Can be minimized with optimized process conditions.
Nitrogen Impurity< 1 at.%Can be minimized with optimized process conditions.

Experimental Protocols

This section provides a detailed methodology for a typical PEALD process for SiO₂ deposition using BDEAS and an oxygen plasma.

Substrate Preparation
  • Cleaning: Substrates (e.g., silicon wafers) are cleaned to remove organic and inorganic contaminants. A standard RCA clean or a piranha etch followed by a deionized (DI) water rinse and nitrogen drying is recommended.

  • Surface Termination: For consistent nucleation, a hydroxyl (-OH) terminated surface is desirable. This can be achieved by a final dip in dilute hydrofluoric acid (HF) to remove the native oxide, followed by a DI water rinse which promotes the formation of a thin, hydroxylated oxide layer.

PEALD Reactor Setup and Precursor Handling
  • Precursor Temperature: BDEAS is a liquid at room temperature. To ensure adequate vapor pressure for delivery, the BDEAS bubbler is typically heated to 40-60°C.

  • Delivery Lines: All precursor delivery lines should be heated to a temperature at least 10-20°C above the bubbler temperature to prevent condensation.

  • Carrier Gas: An inert carrier gas, such as Argon (Ar) or Nitrogen (N₂), is used to transport the BDEAS vapor into the reactor. Flow rates are typically in the range of 10-100 sccm.

  • Reactor Conditions: The reactor chamber is pumped down to a base pressure of <10⁻⁶ Torr. The substrate is heated to the desired deposition temperature (e.g., 200°C).

PEALD Deposition Cycle

A single PEALD cycle for SiO₂ deposition consists of four sequential steps:

  • BDEAS Pulse: A pulse of BDEAS vapor is introduced into the reactor chamber for a set duration (e.g., 0.5 seconds). The BDEAS molecules chemisorb onto the substrate surface, reacting with the surface hydroxyl groups. The reaction is self-limiting, meaning it stops once all available surface sites are occupied.

    • Reaction:Si-OH* + ((C₂H₅)₂N)₂SiH₂ → Si-O-SiH(N(C₂H₅)₂) * + (C₂H₅)₂NH (where * denotes the surface)

  • Purge 1: The reactor is purged with an inert gas (e.g., Ar) for a specified time (e.g., 10 seconds) to remove any unreacted BDEAS molecules and the diethylamine byproduct from the chamber.

  • Oxygen Plasma Pulse: An oxygen plasma is generated in the chamber for a set duration (e.g., 5 seconds). The reactive oxygen species react with the adsorbed precursor on the surface, removing the remaining diethylamino ligands and forming a silicon dioxide layer.

    • Reaction:Si-O-SiH(N(C₂H₅)₂) * + O* → Si-O-SiO₂* + byproducts

  • Purge 2: The reactor is again purged with an inert gas (e.g., 10 seconds) to remove any reaction byproducts before the next cycle begins.

These four steps are repeated for the desired number of cycles to achieve the target film thickness.

Post-Deposition Characterization

The deposited SiO₂ films can be characterized using a variety of techniques:

  • Thickness and Refractive Index: Spectroscopic ellipsometry.

  • Chemical Composition: X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR).

  • Density: X-ray Reflectivity (XRR).

  • Electrical Properties: Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements on fabricated capacitor structures.

  • Morphology and Conformality: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PEALD_Workflow cluster_prep Substrate Preparation cluster_reactor Reactor Setup cluster_ald PEALD Cycle (repeated 'n' times) cluster_char Film Characterization sub_clean Substrate Cleaning (e.g., RCA) sub_term Surface Termination (-OH groups) sub_clean->sub_term load Load Substrate sub_term->load heat Heat to Deposition Temp. load->heat pump Pump to Base Pressure heat->pump pulse_bdeas 1. BDEAS Pulse pump->pulse_bdeas purge1 2. Inert Gas Purge pulse_bdeas->purge1 next cycle pulse_plasma 3. O₂ Plasma Pulse purge1->pulse_plasma next cycle purge2 4. Inert Gas Purge pulse_plasma->purge2 next cycle purge2->pulse_bdeas next cycle ellipsometry Ellipsometry (Thickness, n) purge2->ellipsometry xps XPS (Composition) ellipsometry->xps xrr XRR (Density) xps->xrr sem SEM/TEM (Morphology) xrr->sem

Caption: Experimental workflow for SiO₂ deposition using BDEAS via PEALD.

ALD_Reaction_Pathway cluster_step1 Step 1: BDEAS Pulse cluster_step2 Step 2: O₂ Plasma Pulse surface_start Substrate Surface -OH surface_reacted Surface -O-SiH(N(C₂H₅)₂) surface_start:f1->surface_reacted:f0 Chemisorption bdeas BDEAS ((C₂H₅)₂N)₂SiH₂ byproduct1 Byproduct: (C₂H₅)₂NH surface_reacted->byproduct1 Release surface_final SiO₂ Layer -OH (regenerated) surface_reacted:f1->surface_final:f0 Oxidation & Ligand Removal plasma O₂ Plasma byproducts2 Combustion Byproducts surface_final->byproducts2 Release

Caption: Simplified reaction pathway for one cycle of SiO₂ PEALD using BDEAS.

References

Application Notes and Protocols for Bis(diethylamino)dichlorosilane in Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis(diethylamino)dichlorosilane (BDEADCS) as a PECVD Precursor

This compound, with the chemical formula SiCl₂(N(C₂H₅)₂)₂, is a silicon precursor that contains both amino and chloro functional groups. This unique combination suggests its potential utility in the deposition of various silicon-based thin films, such as silicon nitride (SiNₓ), silicon dioxide (SiO₂), and silicon carbonitride (SiCNₓ). The presence of Si-N bonds in the precursor molecule makes it a candidate for depositing nitrogen-containing films at lower temperatures compared to processes relying solely on ammonia (NH₃) as the nitrogen source. The Si-Cl bonds can influence the reaction chemistry and potentially the properties of the deposited films.

Potential Applications in Drug Development and Biomedical Research

While not directly a therapeutic agent, thin films deposited using precursors like BDEADCS can have several applications in the biomedical and pharmaceutical fields:

  • Biocompatible Coatings: Silicon nitride and silicon dioxide films can be used to create biocompatible and corrosion-resistant coatings on medical implants and devices.

  • Drug Delivery Systems: The precise control over film thickness and properties offered by PECVD can be leveraged to fabricate nanostructures for controlled drug release.

  • Biosensors: Thin dielectric films are integral components of various biosensor platforms, providing insulation and surface functionalization layers.

Hypothetical Experimental Protocol for PECVD of Silicon Nitride (SiNₓ) using BDEADCS

This protocol is a representative methodology derived from processes for related aminosilane and chlorosilane precursors. Optimization will be necessary for specific applications and PECVD systems.

3.1. Materials and Equipment

  • Precursor: this compound (BDEADCS)

  • Co-reactant Gases: Ammonia (NH₃), Nitrogen (N₂), Argon (Ar)

  • Substrates: Silicon wafers, glass slides, or other relevant materials

  • PECVD System: A capacitively coupled plasma reactor with a high-frequency (13.56 MHz) RF power supply. The system should be equipped with a heated substrate holder and mass flow controllers for precise gas delivery.

  • Safety Equipment: Gas cabinet for the precursor, appropriate personal protective equipment (PPE), and a robust exhaust and abatement system.

3.2. Pre-Deposition Procedure

  • Substrate Cleaning: Thoroughly clean the substrates to remove any organic and inorganic contaminants. A standard RCA clean or sonication in acetone and isopropyl alcohol followed by a deionized water rinse and nitrogen drying is recommended.

  • System Preparation:

    • Load the cleaned substrates into the PECVD chamber.

    • Pump the chamber down to a base pressure below 1 x 10⁻⁶ Torr to minimize background contamination.

    • Heat the substrate holder to the desired deposition temperature and allow it to stabilize.

3.3. Deposition Process

  • Precursor Handling: BDEADCS is likely to be a liquid precursor. It should be contained in a stainless steel bubbler and heated to a stable temperature to ensure a consistent vapor pressure. The precursor delivery lines should also be heated to prevent condensation.

  • Gas Introduction:

    • Introduce a carrier gas, such as Argon or Nitrogen, through the BDEADCS bubbler to transport the precursor vapor into the chamber.

    • Simultaneously introduce the co-reactant gas (e.g., NH₃) and any dilution gases (e.g., N₂) into the chamber through separate gas lines.

  • Plasma Ignition and Deposition:

    • Once the gas flows and chamber pressure have stabilized, ignite the plasma by applying RF power to the showerhead electrode.

    • The plasma will dissociate the precursor and co-reactant molecules, leading to the deposition of a SiNₓ film on the substrate surface.

    • Maintain the deposition conditions for the desired time to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the RF power to extinguish the plasma.

    • Stop the flow of the precursor and co-reactant gases.

    • Allow the substrates to cool down under vacuum or in an inert gas flow.

    • Vent the chamber to atmospheric pressure with nitrogen and unload the coated substrates.

Data Presentation: Process Parameters for Related Precursors

Since direct quantitative data for BDEADCS in PECVD is unavailable, the following tables summarize typical process parameters and resulting film properties for bis(diethylamino)silane (BDEAS) and dichlorosilane (SiH₂Cl₂), which can serve as a starting point for process development with BDEADCS.

Table 1: Typical PECVD Parameters for BDEAS (for SiNₓ Deposition)

ParameterTypical RangeNotes
Substrate Temperature200 - 400 °CLower temperatures are a key advantage of PECVD.
Precursor Temperature40 - 80 °CTo ensure sufficient vapor pressure.
BDEAS Flow Rate10 - 100 sccmDependent on bubbler temperature and carrier gas flow.
Co-reactant GasNH₃ or N₂NH₃ is a common nitrogen source.
Co-reactant Flow Rate50 - 500 sccmThe ratio of precursor to co-reactant is critical.
RF Power50 - 500 WInfluences plasma density and film properties.
Chamber Pressure0.5 - 5 TorrAffects gas phase reactions and film uniformity.

Table 2: Typical PECVD Parameters for Dichlorosilane (for SiNₓ Deposition)[1]

ParameterTypical RangeNotes
Substrate Temperature250 - 400 °C
Dichlorosilane Flow Rate10 - 100 sccm
Co-reactant GasNH₃
NH₃ Flow Rate100 - 1000 sccmHigh NH₃/SiH₂Cl₂ ratios are often used.
RF Power20 - 100 W
Chamber Pressure0.1 - 1 Torr

Table 3: Resulting Film Properties for Related Precursors

PropertyBDEAS-based SiNₓDichlorosilane-based SiNₓ
Deposition Rate 5 - 50 nm/min10 - 30 nm/min[1]
Refractive Index 1.8 - 2.01.76 - 2.35[1]
Dielectric Constant 6 - 86 - 9
Breakdown Field > 5 MV/cm> 5 MV/cm[1]
Stress CompressiveTensile or Compressive

Visualizations

PECVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_clean Substrate Cleaning load Load Substrates sub_clean->load pump Pump to Base Pressure load->pump heat Heat Substrate pump->heat gas Introduce Gases (BDEADCS, NH3, Ar) heat->gas plasma Ignite Plasma (Apply RF Power) gas->plasma deposit Film Growth plasma->deposit cool Cool Down deposit->cool vent Vent Chamber cool->vent unload Unload Substrates vent->unload

Caption: A generalized workflow for a PECVD process.

BDEADCS_Reaction_Pathway cluster_reactants Reactants cluster_plasma Plasma Phase cluster_surface Surface Reactions cluster_products Products bdeadcs SiCl₂(N(C₂H₅)₂)₂ radicals Reactive Species (SiClₓ, N(C₂H₅)₂, NHₓ*) bdeadcs->radicals nh3 NH₃ nh3->radicals surface_reactions Adsorption & Surface Reactions radicals->surface_reactions film SiNₓ Film surface_reactions->film byproducts Volatile Byproducts surface_reactions->byproducts

Caption: Hypothetical reaction pathway for BDEADCS in PECVD.

References

Application Note and Protocol for Atomic Layer Deposition of Silicon Oxide Using Bis(diethylamino)dichlorosilane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Silicon dioxide (SiO₂) is a cornerstone material in the semiconductor industry, serving critical roles in applications ranging from gate dielectrics and spacers to passivation layers and optical coatings.[1][2] Atomic Layer Deposition (ALD) has emerged as a key technique for depositing high-quality SiO₂ films with exceptional conformality, precise thickness control at the angstrom level, and excellent uniformity over large areas.[1][2] Among the various silicon precursors available, Bis(diethylamino)dichlorosilane (SiH₂[N(C₂H₅)₂]₂, or BDEAS) has gained prominence for its high vapor pressure, thermal stability, and ability to produce high-purity SiO₂ films at relatively low temperatures.[1] This application note provides detailed protocols for the ALD of silicon oxide using BDEAS with both plasma-enhanced and thermal methods.

Precursor Overview: this compound (BDEAS)

BDEAS is a liquid organoaminosilane precursor favored for its volatility and reactivity in ALD processes.[1] Its chemical and physical properties make it suitable for depositing SiO₂ films across a range of temperatures, offering a stable process window.[1] The diethylamino ligands facilitate self-limiting surface reactions, which are fundamental to the ALD mechanism, leading to high-quality film growth.

Experimental Protocols

Two primary methods for BDEAS ALD of SiO₂ are detailed below: Plasma-Enhanced Atomic Layer Deposition (PEALD) and Thermal Atomic Layer Deposition.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiO₂

PEALD utilizes an oxygen plasma as the co-reactant, enabling deposition at lower temperatures while maintaining good film quality.[3][4][5] The high reactivity of plasma species facilitates the removal of precursor ligands and the formation of SiO₂.[3][4]

Experimental Parameters:

ParameterValueNotes
Precursor This compound (BDEAS)Bubbler heated to 45 °C to ensure consistent vapor pressure.[6]
Co-reactant Oxygen (O₂) PlasmaTypically mixed with Argon (Ar).[6]
Deposition Temperature 100 - 300 °CA stable ALD window is observed in this range.[1]
Growth per Cycle (GPC) 0.12 - 0.14 nm/cycleRelatively insensitive to temperature within the ALD window.[3][4]
BDEAS Pulse Time 1.6 sSufficient to achieve surface saturation.
BDEAS Purge Time 5 sTo remove unreacted precursor and byproducts.[6]
O₂ Plasma Pulse Time 8 sDuration of plasma exposure.[6]
O₂ Plasma Purge Time 5 sTo remove plasma species and reaction byproducts.[6]
Plasma Power 1000 - 3000 WAffects the density and electrical properties of the film.[6]
Base Pressure 100 Pa[6]

Protocol:

  • Substrate Preparation: Load the substrate into the ALD reaction chamber.

  • System Purge: Purge the chamber and precursor lines with an inert gas (e.g., N₂) to remove any residual moisture and oxygen.

  • Heating: Heat the substrate to the desired deposition temperature (e.g., 250 °C) and the BDEAS bubbler to 45 °C.[6]

  • ALD Cycle: a. BDEAS Pulse: Introduce BDEAS vapor into the chamber for 1.6 seconds to allow for self-limiting chemisorption onto the substrate surface. b. Purge 1: Purge the chamber with N₂ for 5 seconds to remove any unreacted BDEAS and gaseous byproducts.[6] c. O₂ Plasma Pulse: Introduce O₂/Ar gas and ignite the plasma for 8 seconds to oxidize the adsorbed precursor layer, forming SiO₂.[6] d. Purge 2: Purge the chamber with N₂ for 5 seconds to remove reaction byproducts and remaining plasma species.[6]

  • Repeat Cycles: Repeat the ALD cycle until the desired film thickness is achieved. The film thickness is linearly proportional to the number of cycles.[6]

  • Cooldown and Unload: After the final cycle, cool down the system under an inert gas atmosphere before unloading the substrate.

Thermal Atomic Layer Deposition of SiO₂

Thermal ALD of SiO₂ with BDEAS typically employs ozone (O₃) as the oxygen source. This process relies on thermal energy to drive the surface reactions.

Experimental Parameters:

ParameterValueNotes
Precursor This compound (BDEAS)Canister maintained at room temperature.[7]
Co-reactant Ozone (O₃)Typically generated from an oxygen source.
Deposition Temperature 250 - 350 °CDefines the ALD window for this chemistry.[8]
Growth per Cycle (GPC) ~0.10 nm/cycleFairly constant within the ALD temperature window.[8]
BDEAS Pulse Time 1 sTo achieve surface saturation.[7]
BDEAS Purge Time 2 sTo remove unreacted precursor and byproducts.[7]
Ozone Pulse Time 0.5 s[7]
Ozone Purge Time 4 sTo remove unreacted ozone and byproducts.[7]
Pressure 2 Torr[7]

Protocol:

  • Substrate Preparation: Load the substrate into the ALD reaction chamber.

  • System Purge: Purge the chamber and precursor lines with an inert gas (e.g., Ar) to eliminate moisture and oxygen.

  • Heating: Heat the substrate to the desired deposition temperature (e.g., 320 °C).[7]

  • ALD Cycle: a. BDEAS Pulse: Introduce BDEAS vapor into the chamber for 1 second. b. Purge 1: Purge the chamber with Ar for 2 seconds.[7] c. Ozone Pulse: Introduce O₃ into the chamber for 0.5 seconds.[7] d. Purge 2: Purge the chamber with Ar for 4 seconds.[7]

  • Repeat Cycles: Repeat the ALD cycle to grow the film to the target thickness.

  • Cooldown and Unload: After deposition, cool the chamber under an inert atmosphere before removing the substrate.

Visualizations

ALD Reaction Mechanism

The following diagram illustrates the proposed surface reaction mechanism during the PEALD of SiO₂ using BDEAS and an O₂ plasma. The process involves the initial adsorption of BDEAS onto hydroxylated surface sites, followed by the combustion of amine ligands by oxygen plasma.[3][4]

ALD_Mechanism cluster_step1 Step 1: BDEAS Pulse cluster_step2 Step 2: Purge cluster_step3 Step 3: O₂ Plasma Pulse cluster_step4 Step 4: Purge a Substrate with -OH groups b BDEAS adsorbs, -NEt₂ reacts with -OH a->b BDEAS dose c Surface with SiH₂(NEt₂) and Si-O-Si bonds b->c Purge d Ligands combusted, SiO₂ layer forms, -OH groups regenerated c->d O₂ plasma e SiO₂ surface with -OH groups d->e Purge e->a Next Cycle

Caption: Proposed reaction mechanism for PEALD of SiO₂.

Experimental Workflow

The diagram below outlines the general experimental workflow for the ALD of SiO₂.

ALD_Workflow cluster_cycle Single ALD Cycle start Start substrate_prep Substrate Preparation start->substrate_prep load_substrate Load Substrate into Chamber substrate_prep->load_substrate pump_purge Pump and Purge Chamber load_substrate->pump_purge heat Heat Substrate and Precursor pump_purge->heat ald_cycle Perform ALD Cycles heat->ald_cycle cooldown Cool Down Chamber ald_cycle->cooldown Desired thickness reached unload Unload Substrate cooldown->unload end End unload->end bdeas_pulse BDEAS Pulse purge1 Purge bdeas_pulse->purge1 coreactant_pulse Co-reactant Pulse (O₂ Plasma or O₃) purge1->coreactant_pulse purge2 Purge coreactant_pulse->purge2 purge2->ald_cycle

Caption: General experimental workflow for ALD.

References

Applications of Bis(diethylamino)dichlorosilane in Semiconductor Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Bis(diethylamino)dichlorosilane (BDEAS) in semiconductor manufacturing. BDEAS is a versatile liquid precursor widely employed in the deposition of high-quality silicon-containing thin films, such as silicon nitride (SiN) and silicon dioxide (SiO₂), which are critical components in modern electronic devices.

Overview of Applications

This compound is a preferred silicon precursor for both Atomic Layer Deposition (ALD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) processes. Its utility stems from its high vapor pressure and thermal stability, which allow for precise control over film growth at relatively low temperatures.[1] The primary applications of BDEAS in semiconductor manufacturing include the formation of:

  • Gate Dielectrics: Thin insulating layers that are fundamental to transistor operation.

  • Spacers and Liners: Used to define transistor gate structures and isolate conductive regions.

  • Passivation Layers: Protective films that prevent contamination and degradation of semiconductor devices.[2]

  • Encapsulation Layers: Barriers to protect sensitive components from moisture and other environmental factors.

Deposition of Silicon Nitride (SiN) via Plasma-Enhanced Atomic Layer Deposition (PEALD)

PEALD of SiN using BDEAS is a crucial process for fabricating highly conformal and uniform nitride films at low temperatures, which is essential for advanced semiconductor nodes.[2][3]

Experimental Protocol

This protocol outlines a typical PEALD process for depositing SiN using BDEAS and a nitrogen (N₂) plasma.

Materials and Equipment:

  • This compound (BDEAS) precursor

  • Nitrogen (N₂) gas (99.999% purity or higher)

  • Argon (Ar) gas (for purging)

  • PEALD reactor equipped with a capacitively coupled plasma (CCP) source

  • Silicon wafers (or other suitable substrates)

  • Ellipsometer (for film thickness and refractive index measurement)

  • X-ray Photoelectron Spectroscopy (XPS) (for compositional analysis)

Procedure:

  • Substrate Preparation: Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.

  • Reactor Setup:

    • Load the cleaned wafers into the PEALD reactor.

    • Heat the substrate to the desired deposition temperature (typically between 150°C and 400°C).

    • Maintain the BDEAS precursor canister at a stable temperature to ensure consistent vapor pressure.

  • Deposition Cycle: Each ALD cycle consists of four steps:

    • Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor chamber for a specific duration (e.g., 0.5 - 2 seconds). The BDEAS molecules will adsorb and react with the substrate surface in a self-limiting manner.

    • Step 2: Purge 1: Purge the chamber with an inert gas like Argon (Ar) to remove any unreacted BDEAS molecules and byproducts.

    • Step 3: N₂ Plasma Exposure: Introduce N₂ gas into the chamber and ignite the plasma for a set duration (e.g., 5 - 20 seconds). The reactive nitrogen species will react with the adsorbed BDEAS layer to form a silicon nitride film.

    • Step 4: Purge 2: Purge the chamber again with Ar to remove any remaining reactants and byproducts.

  • Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The thickness is directly proportional to the number of cycles.

  • Characterization: After deposition, characterize the SiN films for thickness, refractive index, composition, and electrical properties.

Process Parameters and Film Properties

The properties of the deposited SiN films are highly dependent on the PEALD process parameters. The following table summarizes typical process conditions and the resulting film characteristics.

ParameterTypical RangeEffect on Film Properties
Deposition Temperature 150 - 400 °CHigher temperatures generally lead to denser films with lower impurity content.[4]
BDEAS Pulse Time 0.5 - 2 sShould be sufficient to achieve saturation for self-limiting growth.
N₂ Plasma Exposure Time 5 - 20 sLonger exposure can improve film quality but may also increase ion bombardment.
Plasma Power 100 - 300 WAffects the reactivity of the nitrogen plasma and can influence film density and stress.
Pressure 1 - 5 TorrInfluences plasma characteristics and precursor transport.

Table 1: Typical PEALD SiN Process Parameters

Film PropertyTypical ValueReference
Growth per Cycle (GPC) 0.19 - 0.31 Å[4]
Refractive Index 1.8 - 2.0[2]
Film Density 2.5 - 2.8 g/cm³[5]
Wet Etch Rate (dilute HF) 1 - 10 nm/min[2]
Carbon Content < 5 at.%[2]
Oxygen Content < 5 at.%[4]

Table 2: Properties of PEALD SiN Films Deposited with BDEAS

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the PEALD reaction mechanism and the experimental workflow.

PEALD_SiN_Mechanism cluster_surface Substrate Surface s1 Initial Surface (-OH groups) s2 BDEAS Adsorbed (-SiH₂(NEt₂)₂) s1->s2 s3 SiN Film (-Si-N-) s2->s3 Purge1 Purge s2->Purge1 Removal of excess precursor Purge2 Purge s3->Purge2 Removal of byproducts BDEAS BDEAS Pulse BDEAS->s1 Adsorption N2_Plasma N₂ Plasma Purge1->N2_Plasma N2_Plasma->s2 Reaction Purge2->BDEAS

Caption: PEALD SiN Reaction Mechanism.

PEALD_SiN_Workflow start Start prep Substrate Cleaning start->prep load Load into PEALD Reactor prep->load setup Set Process Parameters (Temp, Pressure) load->setup cycle PEALD Cycle setup->cycle pulse_bdeas BDEAS Pulse cycle->pulse_bdeas purge1 Ar Purge pulse_bdeas->purge1 plasma N₂ Plasma Exposure purge1->plasma purge2 Ar Purge plasma->purge2 decision Desired Thickness? purge2->decision decision->cycle No unload Unload Wafers decision->unload Yes characterize Film Characterization unload->characterize end End characterize->end ALD_SiO2_Logic cluster_params Process Parameters Temp Deposition Temperature Quality Film Quality (Conformality, Purity) Temp->Quality Within ALD Window Pulse Precursor/Reactant Pulse Time Pulse->Quality Sufficient for Saturation Purge Purge Time Purge->Quality Adequate to Prevent CVD

References

Application Notes and Protocols: Bis(diethylamino)dichlorosilane as a Silylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(diethylamino)dichlorosilane is a versatile bifunctional silylating agent employed in organic synthesis. Its primary utility lies in the protection of diols and other difunctional molecules, leading to the formation of cyclic silyl ethers or serving as a monomer in the synthesis of poly(silyl ether)s. The diethylamino groups act as leaving groups upon reaction with nucleophiles like alcohols, while the two chlorine atoms provide the reactive sites for the silylation reaction. This document provides detailed application notes and protocols for the use of this compound as a silylating agent.

Silylating agents are crucial for temporarily protecting reactive functional groups, such as hydroxyl and amino groups, during multi-step organic syntheses.[1] The choice of the silylating agent allows for fine-tuning of the stability of the protecting group to various reaction conditions.[1] Dichlorosilanes are a class of silylating agents that can react with diols to form poly(silyl ether)s.[2]

Applications

The primary application of this compound is in the protection of diols to form cyclic silyl ethers. This is particularly useful for protecting 1,2-, 1,3-, and 1,4-diols. The resulting cyclic silyl ether is generally stable under neutral and basic conditions and can be readily cleaved under acidic conditions or with a fluoride source.

Another significant application is in polymerization reactions. When reacted with bifunctional monomers like diols, this compound can act as a monomer to produce poly(silyl ether)s. These polymers have applications in material science.[2]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of poly(silyl ether)s using a related disiloxane, highlighting the conditions and outcomes of such polymerization reactions.

Diol MonomerSilane MonomerCatalyst (mol%)SolventTime (h)Conversion (%)Mn ( g/mol )Mw/MnYield (%)
1,4-Benzenediol1,3-Bis(diethylamino)tetramethyldisiloxane-Melt->953600-70
4,4′-BiphenolDiphenylsilaneMnN(salen-3,5-tBu2) (1)Toluene159572001.8788
1,4-CyclohexanedimethanolDiphenylsilaneMnN(salen-3,5-tBu2) (1)Toluene249551001.462
1,4-CyclohexanediolDiphenylsilaneMnN(salen-3,5-tBu2) (1)Toluene208031001.7370

*Data adapted from a study on manganese-catalyzed synthesis of poly(silylether)s.[2]

Experimental Protocols

Protocol 1: Protection of a Diol (e.g., Propane-1,3-diol) to form a Cyclic Silyl Ether

This protocol describes a general procedure for the protection of a 1,3-diol using this compound to form a six-membered cyclic silyl ether.

Materials:

  • This compound

  • Propane-1,3-diol

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous sodium sulfate or magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere of argon or nitrogen.

  • To the flask, add a solution of propane-1,3-diol (1.0 eq) and anhydrous triethylamine (2.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1.05 eq) in anhydrous dichloromethane.

  • Add the solution of this compound dropwise to the stirred diol solution at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired cyclic silyl ether.

Visualizations

Reaction Mechanism: Silylation of a Diol

ReactionMechanism reagents This compound + 1,3-Diol intermediate Monosilylated Intermediate reagents->intermediate Nucleophilic Attack base 2 Et3N product Cyclic Silyl Ether + 2 Et2NH•HCl intermediate->product Intramolecular Cyclization HCl_byproduct - 2 Et3N•HCl Workflow start Start setup Setup Reaction under Inert Atmosphere start->setup add_reagents Add Diol and Base to Solvent setup->add_reagents cool Cool to 0 °C add_reagents->cool add_silylating_agent Add this compound cool->add_silylating_agent react Stir at Room Temperature add_silylating_agent->react workup Aqueous Work-up react->workup purify Purification by Chromatography workup->purify end End purify->end

References

Troubleshooting & Optimization

Technical Support Center: Bis(diethylamino)dichlorosilane (BDEAS) Precursor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bis(diethylamino)dichlorosilane (BDEAS) as a precursor in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during deposition processes that may be related to BDEAS precursor contamination.

Q1: We are observing a significantly lower than expected film growth rate. What could be the cause related to the BDEAS precursor?

A1: A lower film growth rate can be attributed to several precursor-related issues:

  • Low Precursor Purity: The presence of non-volatile or less reactive impurities can lower the partial pressure of the active BDEAS precursor, leading to reduced surface reactions and a lower growth rate.

  • Precursor Degradation: BDEAS is sensitive to moisture and air. Improper handling or storage can lead to the formation of siloxanes or other less volatile species, which can inhibit the deposition process.

  • Inactive Precursor Adsorption: Certain impurities may adsorb on the substrate surface and block active sites, preventing the BDEAS molecules from efficiently reacting.

Recommended Actions:

  • Verify the purity of the BDEAS precursor using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Ensure the precursor bubbler is properly heated to the recommended temperature to achieve the desired vapor pressure.

  • Check all gas lines for leaks and ensure the use of high-purity carrier gas.

Q2: The deposited films exhibit a high wet etch rate, indicating poor film quality. How can the BDEAS precursor contribute to this?

A2: A high wet etch rate is often indicative of a less dense film with higher levels of impurities. This can be caused by:

  • Carbon and Hydrogen Impurities: The incomplete reaction of the BDEAS precursor can lead to the incorporation of carbon and hydrogen into the film, making it less dense and more susceptible to etching.[1]

  • Oxygen Contamination: If the BDEAS precursor has been exposed to moisture, it can introduce oxygen into the deposition chamber, leading to the formation of silicon oxynitride or oxide films, which typically have higher etch rates than pure silicon nitride.

  • Chloride Impurities: Residual chloride from the synthesis process can lead to the formation of less stable Si-Cl bonds in the film, which can be more easily attacked by etchants.[1]

Recommended Actions:

  • Perform elemental analysis of the deposited films using X-ray Photoelectron Spectroscopy (XPS) or Secondary Ion Mass Spectrometry (SIMS) to determine the concentration of carbon, hydrogen, oxygen, and chlorine.

  • Consider using a higher purity grade of BDEAS.

  • Optimize deposition parameters such as temperature and plasma power to promote more complete precursor reaction and densification of the film.

Q3: We are observing a high number of particles on the wafer surface after deposition. Could this be related to the BDEAS precursor?

A3: Yes, particle formation can be directly linked to the BDEAS precursor:

  • Precursor Instability: BDEAS can undergo gas-phase decomposition at elevated temperatures, leading to the formation of particles in the gas lines or showerhead.

  • Reaction with Impurities: The precursor may react with trace impurities in the carrier gas or residual gases in the chamber to form particles.

  • Byproduct Condensation: The byproduct of the BDEAS reaction, diethylamine hydrochloride, is a salt that can be formed if there are residual HCl and diethylamine.[2] While this is more of a synthesis issue, improper purification can lead to its presence.

Recommended Actions:

  • Ensure the temperature of the gas lines and showerhead is optimized to prevent precursor condensation and decomposition.

  • Use point-of-use purifiers for the carrier gas.

  • Check the precursor for any visible signs of degradation or particle formation in the bubbler.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in BDEAS?

A: Based on its synthesis from dichlorosilane and diethylamine, the most common impurities include:

  • Unreacted Starting Materials: Diethylamine and dichlorosilane.

  • Byproducts: Diethylamine hydrochloride.[2]

  • Solvents: Residual solvents from the synthesis and purification process, such as hexane.[3]

  • Partially Reacted Species: Such as (diethylamino)trichlorosilane.

  • Halogen Impurities: Specifically, chloride-containing species.[3]

  • Trace Metals: From catalysts or the reactor environment. One patent mentions achieving a metal ion purity of 6N (99.9999%).[4]

Q: How should BDEAS be properly stored and handled?

A: BDEAS is sensitive to moisture and air. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. When handling, use of an inert gas glovebox is recommended to prevent exposure to ambient air.

Q: What analytical techniques are recommended for qualifying a new batch of BDEAS?

A: A comprehensive quality control analysis of BDEAS should include:

  • Purity and Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile organic impurities.

  • Trace Metal Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to detect trace metal contaminants.

  • Functional Group Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the chemical structure and identify any major structural impurities.

Data Presentation

Table 1: Common BDEAS Impurities and Their Potential Impact on Film Properties

Impurity CategorySpecific Impurity ExamplePotential Impact on Film Properties
Unreacted Starting Materials DiethylamineIncreased carbon and nitrogen incorporation, potential for particle formation.
DichlorosilaneIncreased chlorine incorporation, leading to higher etch rates and potential corrosion issues.[1]
Synthesis Byproducts Diethylamine hydrochlorideParticle formation, hazy films, and potential for ionic contamination.[2]
Solvents HexaneIncreased carbon incorporation, leading to lower film density and higher etch rates.[3]
Partially Reacted Species (Diethylamino)trichlorosilaneAltered precursor reactivity and stoichiometry, leading to non-uniform film growth.
Halogen Impurities Chloride ionsIncreased wet etch rate, potential for device reliability issues.[1][3]
Trace Metals Transition metals (e.g., Fe, Cu, Ni)Degraded electrical properties of the film, potential for creating charge trapping sites.[4]

Table 2: Typical Specifications for High-Purity this compound (BDEAS)

ParameterSpecification
Purity (by GC) > 99.5%[4]
Trace Metals < 10 ppb per element
Chloride Content < 1 ppm
Particle Count < 10 particles/mL @ 0.5 µm

Experimental Protocols

1. Protocol for GC-MS Analysis of BDEAS Purity

  • Objective: To identify and quantify volatile impurities in a BDEAS sample.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar column, such as a DB-1 or equivalent, is suitable for separating the components.

  • Sample Preparation: Due to the reactivity of BDEAS, sample preparation must be conducted in an inert atmosphere (e.g., inside a glovebox). Dilute the BDEAS sample in an anhydrous, inert solvent (e.g., hexane or toluene) to a suitable concentration (e.g., 1000 ppm).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal or external standard.

2. Protocol for ICP-MS Analysis of Trace Metals in BDEAS

  • Objective: To determine the concentration of trace metal impurities in a BDEAS sample.

  • Instrumentation: Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).

  • Sample Preparation: In an inert atmosphere, carefully hydrolyze a known weight of the BDEAS sample by slowly adding it to a high-purity dilute acid solution (e.g., 2% nitric acid) in a clean, metal-free container. This should be done with extreme caution due to the exothermic reaction. After hydrolysis, dilute the sample to a final volume with 18 MΩ·cm deionized water.

  • Analysis: Aspirate the prepared sample into the ICP-MS. Monitor for a suite of relevant elements (e.g., Al, Ca, Cr, Cu, Fe, K, Mg, Na, Ni, Ti, Zn).

  • Quantification: Use a multi-element calibration standard to generate a calibration curve for each element. The concentration of each metal in the original BDEAS sample can be calculated based on the dilution factor.

Visualizations

G cluster_synthesis BDEAS Synthesis & Potential Contamination Sources cluster_impurities Resulting Impurities DCS Dichlorosilane (DCS) (Starting Material) Reaction Synthesis Reaction DCS->Reaction DEA Diethylamine (DEA) (Starting Material) DEA->Reaction Solvent Solvent (e.g., Hexane) Solvent->Reaction Catalyst Catalyst (e.g., Clay) Catalyst->Reaction Reactor Reactor Vessel Reactor->Reaction Metal Leaching Crude_BDEAS Crude BDEAS Product Reaction->Crude_BDEAS Unreacted Unreacted DCS & DEA Crude_BDEAS->Unreacted Byproduct Diethylamine Hydrochloride Crude_BDEAS->Byproduct Residual_Solvent Residual Solvent Crude_BDEAS->Residual_Solvent Catalyst_Residue Catalyst Residue Crude_BDEAS->Catalyst_Residue Metal_Ions Metal Ions Crude_BDEAS->Metal_Ions

Caption: Potential sources of contamination during BDEAS synthesis.

G start Deposition Issue Observed (e.g., Low Growth Rate, High Etch Rate, Particles) check_params Verify Deposition Parameters (Temp, Pressure, Flow Rates) start->check_params params_ok Parameters OK? check_params->params_ok adjust_params Adjust Parameters & Re-run params_ok->adjust_params No analyze_precursor Suspect Precursor Contamination params_ok->analyze_precursor Yes adjust_params->start run_qc Perform QC Analysis on BDEAS (GC-MS, ICP-MS, FTIR) analyze_precursor->run_qc contact_supplier Contact Precursor Supplier & Request Certificate of Analysis analyze_precursor->contact_supplier qc_pass QC Results within Spec? run_qc->qc_pass new_batch Use a New, Certified Batch of BDEAS qc_pass->new_batch No other_sources Investigate Other Sources of Contamination (Gas Lines, Chamber Condition) qc_pass->other_sources Yes contact_supplier->new_batch issue_resolved Issue Resolved new_batch->issue_resolved

Caption: Troubleshooting workflow for BDEAS-related deposition issues.

G start Receive New Batch of BDEAS sample_prep Sample Preparation (Inert Atmosphere) start->sample_prep gcms GC-MS Analysis (Purity & Organic Impurities) sample_prep->gcms icpms ICP-MS Analysis (Trace Metals) sample_prep->icpms ftir FTIR Analysis (Structural Integrity) sample_prep->ftir data_review Review Data Against Specifications gcms->data_review icpms->data_review ftir->data_review pass Batch Approved for Use data_review->pass Pass fail Batch Rejected (Contact Supplier) data_review->fail Fail

Caption: Experimental workflow for quality control of a new BDEAS batch.

References

Technical Support Center: Optimizing Deposition of Silicon-Based Films with Bis(diethylamino)dichlorosilane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(diethylamino)dichlorosilane for the deposition of silicon-based thin films. The information is designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the typical deposition temperature range for aminosilane precursors like this compound?

A1: The optimal deposition temperature for aminosilane precursors is highly dependent on the specific deposition technique (e.g., PECVD, ALD) and the desired film properties. For related precursors like Bis(diethylamino)silane (BDEAS), deposition temperatures for silicon nitride and silicon dioxide have been reported in the range of 150°C to 500°C. For Plasma-Enhanced Atomic Layer Deposition (PEALD) of silicon nitride using BDEAS, a low-temperature process (≤ 250°C) has been demonstrated.[1] For ALD of silicon nitride with a similar precursor, bis(tert-butylamino)silane (BTBAS), a wide processing window from room temperature up to 500°C has been reported.[2] It is important to note that the presence of chlorine in this compound may influence its thermal stability and reactivity compared to non-chlorinated analogs.

Q2: How does deposition temperature affect the properties of the deposited film?

A2: Deposition temperature is a critical parameter that significantly influences film composition, density, and electrical properties. Generally, increasing the deposition temperature can lead to:

  • Reduced Impurity Content: Higher temperatures can help in the removal of residual carbon and hydrogen from the film. For instance, in the deposition of silicon nitride, an increase in temperature from 150°C to 250°C resulted in a decrease in hydrogen-bond density.[1]

  • Improved Film Density and Stoichiometry: Higher temperatures can promote the formation of more stoichiometric films with higher density, leading to lower wet etch rates.[3]

  • Changes in Growth Rate: The growth per cycle (GPC) in ALD processes can be temperature-dependent. For SiNx deposition with BDEAS, the GPC was observed to decrease with increasing temperature.[1]

  • Potential for Thermal Decomposition: At excessively high temperatures, the precursor may undergo thermal decomposition, leading to uncontrolled film growth (CVD-like growth), poor conformality, and increased impurity incorporation.[4]

Q3: What are the common sources of carbon and oxygen impurities in the deposited films?

A3: Carbon and oxygen impurities are common challenges in the deposition of silicon nitride and silicon oxide films using aminosilane precursors.

  • Carbon Impurities: The primary source of carbon is the incomplete removal of the organic ligands (diethylamino groups in this case) from the precursor during the deposition process. Insufficient reactant exposure time or energy (e.g., plasma power) can lead to residual carbon in the film.

  • Oxygen Impurities: Oxygen contamination can originate from several sources, including residual water or oxygen in the deposition chamber, leaks in the vacuum system, or the use of oxygen-containing reactants (like ozone for SiO2 deposition). In the case of silicon nitride deposition, the oxygen content was found to decrease with shorter cycle times in an atmospheric-pressure PE-spatial-ALD process.[1]

Q4: Can this compound be used for both silicon nitride and silicon dioxide deposition?

A4: Yes, aminosilane precursors are versatile and can typically be used for depositing both silicon nitride and silicon dioxide. The final film composition is determined by the co-reactant used in the process. For silicon nitride deposition, a nitrogen source such as ammonia (NH3) or nitrogen plasma is used. For silicon dioxide deposition, an oxygen source like water (H2O), ozone (O3), or oxygen plasma is employed.

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Low Growth Rate / No Deposition - Deposition temperature is too low.- Insufficient precursor or co-reactant flow/exposure.- Precursor decomposition before reaching the substrate.- Gradually increase the deposition temperature within the precursor's stability window.- Increase the precursor pulse/flow time and/or the co-reactant exposure time.- Check the temperature of the precursor delivery lines to ensure they are not too hot.
High Carbon Content in Film - Incomplete reaction of precursor ligands.- Deposition temperature is too low.- Insufficient co-reactant (e.g., N2 plasma, O3) exposure or energy.- Increase the deposition temperature.- Extend the co-reactant exposure time or increase the plasma power.- Optimize the purge times to ensure complete removal of byproducts.
High Oxygen Content in SiNₓ Film - Leak in the deposition chamber.- Residual moisture or oxygen in the chamber or gas lines.- Contaminated precursor or reactant gases.- Perform a leak check of the vacuum system.- Ensure proper purging of the chamber and gas lines before deposition.- Use high-purity precursor and reactant gases.
Poor Film Uniformity - Non-uniform temperature distribution across the substrate.- Inadequate precursor/co-reactant distribution.- Gas flow dynamics issues.- Verify the temperature uniformity of the substrate heater.- Adjust the showerhead-to-substrate distance.- Optimize the gas flow rates and chamber pressure.
Film Peeling or Poor Adhesion - High film stress.- Contaminated substrate surface.- Mismatch in thermal expansion coefficients between the film and substrate.- Optimize deposition temperature and other process parameters to reduce stress.- Ensure the substrate is properly cleaned before deposition.- Consider depositing a thin adhesion layer if necessary.

Data Presentation

Table 1: Effect of Deposition Temperature on Silicon Nitride Film Properties (using BDEAS as a proxy)

Deposition Temperature (°C)Growth Per Cycle (Å)Hydrogen Bond Density (x 10²² cm⁻³)Oxygen Content (at.%)Carbon Content (at.%)
1500.31~6.5--
2000.22~5.5Lowest at 4.713.7
2500.19~4.7--

Data synthesized from a study on atmospheric-pressure PE-spatial-ALD of SiNx using Bis(diethylamino)silane (BDEAS).[1]

Experimental Protocols

Protocol 1: General Protocol for Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride

  • Substrate Preparation: Clean the substrate using a standard procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants.

  • Chamber Preparation:

    • Load the substrate into the ALD reaction chamber.

    • Pump down the chamber to the desired base pressure (e.g., < 1 x 10⁻⁶ Torr).

    • Heat the substrate to the target deposition temperature (e.g., 200°C).

  • Precursor and Reactant Delivery:

    • Heat the this compound precursor to a suitable temperature to achieve adequate vapor pressure.

    • Use an inert carrier gas (e.g., Ar, N₂) to deliver the precursor to the chamber.

  • ALD Cycle: Repeat the following sequence for the desired number of cycles to achieve the target film thickness:

    • Step 1: Precursor Pulse: Introduce a pulse of this compound into the chamber.

    • Step 2: Purge 1: Purge the chamber with an inert gas to remove unreacted precursor and byproducts.

    • Step 3: Reactant Pulse: Introduce the nitrogen-containing reactant (e.g., N₂ plasma) into the chamber.

    • Step 4: Purge 2: Purge the chamber with an inert gas to remove reaction byproducts.

  • Post-Deposition:

    • Cool down the chamber to room temperature.

    • Vent the chamber and unload the coated substrate.

Mandatory Visualizations

Deposition_Workflow Figure 1: General Workflow for Thin Film Deposition cluster_prep Preparation cluster_dep Deposition Cycle cluster_post Post-Deposition sub_prep Substrate Cleaning chamber_prep Chamber Evacuation and Heating sub_prep->chamber_prep Load Sample prec_pulse Precursor Pulse (this compound) chamber_prep->prec_pulse purge1 Inert Gas Purge prec_pulse->purge1 reactant_pulse Co-reactant Pulse (e.g., N2 Plasma) purge1->reactant_pulse purge2 Inert Gas Purge reactant_pulse->purge2 purge2->prec_pulse Repeat N Cycles cooldown System Cool Down purge2->cooldown Deposition Complete unload Unload Sample cooldown->unload Troubleshooting_Logic Figure 2: Troubleshooting Logic for High Impurity Content start High Impurity Content (e.g., Carbon, Oxygen) q_temp Is Deposition Temperature Optimal? start->q_temp a_temp_low Increase Deposition Temperature q_temp->a_temp_low No q_exposure Is Reactant Exposure Sufficient? q_temp->q_exposure Yes a_temp_low->q_exposure a_exposure Increase Reactant Pulse Time or Plasma Power q_exposure->a_exposure No q_leak Is there a System Leak? q_exposure->q_leak Yes a_exposure->q_leak a_leak Perform Leak Check and Verify Gas Purity q_leak->a_leak Yes end Re-evaluate Film Properties q_leak->end No a_leak->end

References

Technical Support Center: Bis(diethylamino)dichlorosilane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(diethylamino)dichlorosilane.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and use of this compound.

Issue 1: Low Yield of this compound

Q: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Here's a systematic approach to troubleshoot the issue:

  • Incomplete Reaction: The reaction between dichlorosilane and diethylamine may not have gone to completion.

    • Solution: Ensure the stoichiometry of the reactants is correct. An excess of diethylamine is often used to drive the reaction to completion.[1] Monitor the reaction progress using techniques like GC-MS to ensure all the dichlorosilane has been consumed.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Maintain the recommended reaction temperature. Some synthetic procedures specify temperatures as low as -10°C to 0°C to minimize side reactions.[1] Ensure a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of dichlorosilane.

  • Product Loss During Workup: The purification process can lead to significant product loss.

    • Solution: Diethylamine hydrochloride, the primary byproduct, should be efficiently removed by filtration.[1] Washing the filter cake with a dry, non-polar solvent can help recover any occluded product. Subsequent distillation should be performed under vacuum to minimize thermal decomposition of the product.

Issue 2: Presence of Impurities in the Final Product

Q: After purification, my this compound is still impure. What are the likely impurities and how can I remove them?

A: Common impurities include unreacted starting materials, partially substituted products, and byproducts from side reactions.

  • Unreacted Diethylamine: Excess diethylamine used in the synthesis may remain.

    • Removal: Diethylamine has a lower boiling point than the product and can typically be removed during vacuum distillation.

  • Diethylamine Hydrochloride: This salt is the major byproduct.

    • Removal: Thorough filtration is crucial. If the salt is still present, washing the crude product with a dry, non-polar solvent in which the salt is insoluble can be effective.

  • Siloxanes: Exposure to moisture during the reaction or workup can lead to the formation of siloxane oligomers or polymers.[2][3][4][5]

    • Prevention and Removal: Rigorous exclusion of moisture is paramount. Use dry solvents and glassware, and maintain an inert atmosphere. Siloxanes are often less volatile than the desired product and may be separated by careful fractional distillation. FTIR spectroscopy can be used to detect the presence of Si-O-Si bonds characteristic of siloxanes.[6][7][8][9][10]

Quantitative Data on Synthesis of Bis(diethylamino)silane

ReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Dichlorosilane, DiethylamineClay CatalystHexane40-605-10up to 85-CN108084219B[11]
Dichlorosilane, DiethylamineNoneNone (excess diethylamine)0-10--99.5CN115073507A[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the synthesis of this compound from dichlorosilane and diethylamine?

A: The primary byproduct is diethylamine hydrochloride ((C₂H₅)₂NH₂Cl), which is a salt formed from the reaction of diethylamine with the hydrogen chloride generated during the substitution reaction.[1][11]

Q2: What happens if this compound is exposed to water?

A: this compound is highly sensitive to moisture. It will readily hydrolyze upon contact with water, leading to the formation of silanols, which can then condense to form linear or cyclic siloxanes (compounds containing Si-O-Si linkages).[2][3][4][5] This reaction also liberates diethylamine.

Q3: Can this compound react with alcohols?

A: Yes, similar to its reaction with water, this compound can react with alcohols. The diethylamino groups are displaced by the alkoxy groups from the alcohol, forming silyl ethers and diethylamine as a byproduct.

Q4: Is it possible for this compound to form ureas in the presence of amines?

A: While the direct formation of ureas from this compound and amines is not the primary reaction pathway, related dichlorosilanes can react with amines to form isocyanate intermediates, which then react with another amine to form unsymmetrical ureas.[12][13][14][15][16] This could be a potential side reaction under certain conditions, especially at elevated temperatures.

Experimental Protocols

Synthesis of Bis(diethylamino)silane (Solvent-Free Method)

This protocol is adapted from patent CN115073507A.[1]

  • Preparation: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a reaction vessel equipped with a stirrer, dropping funnel, and a condenser, add an excess of anhydrous diethylamine. The excess diethylamine will also serve as the solvent.

  • Reaction: Cool the reaction vessel to 0-10°C. Slowly add dichlorosilane dropwise to the stirred diethylamine. Maintain the temperature throughout the addition.

  • Filtration: Once the reaction is complete (as determined by a suitable analytical method like GC-MS), filter the reaction mixture to remove the precipitated diethylamine hydrochloride.

  • Purification: The filtrate, containing the crude bis(diethylamino)silane, is then purified by vacuum distillation to separate the product from any remaining diethylamine and other volatile impurities.

Visualizations

Reaction_Pathway Synthesis of this compound DCS Dichlorosilane (SiH₂Cl₂) Product This compound DCS->Product + 2 (C₂H₅)₂NH DEA Diethylamine (2 eq.) DEA->Product Byproduct Diethylamine Hydrochloride (2 eq.) Product->Byproduct forms

Caption: Synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Check for Incomplete Reaction Start->Check_Reaction Check_Side_Reactions Investigate Side Reactions Check_Reaction->Check_Side_Reactions No Solution_Stoichiometry Adjust Stoichiometry (excess amine) Check_Reaction->Solution_Stoichiometry Yes Check_Workup Review Workup Procedure Check_Side_Reactions->Check_Workup No Solution_Temperature Optimize Reaction Temperature Check_Side_Reactions->Solution_Temperature Yes Solution_Purification Improve Purification Technique Check_Workup->Solution_Purification Yes End Yield Improved Check_Workup->End No Solution_Stoichiometry->End Solution_Temperature->End Solution_Purification->End

Caption: Troubleshooting workflow for low reaction yield.

Hydrolysis_Pathway Hydrolysis of this compound BDADS This compound Silanol Silanediol (Intermediate) BDADS->Silanol + 2 H₂O DEA Diethylamine (Byproduct) BDADS->DEA releases Water Water (H₂O) Water->Silanol Siloxane Siloxane Polymer/Oligomer Silanol->Siloxane Condensation

References

Technical Support Center: Purification of Bis(diethylamino)dichlorosilane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Bis(diethylamino)dichlorosilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purification methods, troubleshooting common issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as diethylamine and dichlorosilane, byproducts like diethylamine hydrochloride, and partially reacted intermediates. Hydrolysis or decomposition can also lead to the formation of siloxanes and other polymeric species, especially if the compound is exposed to moisture.[1][2]

Q2: What is the recommended primary purification method for this compound?

A2: The most effective and commonly cited method for purifying this compound is fractional distillation under reduced pressure.[3][4][5][6] This technique is well-suited for separating volatile liquid compounds with different boiling points. Due to the compound's sensitivity to moisture and air, distillation should be performed under an inert atmosphere (e.g., nitrogen or argon).

Q3: What level of purity can be expected from purification?

A3: Through a combination of filtration to remove solid byproducts (like diethylamine hydrochloride) and subsequent distillation, a purity of 99.5% (as determined by GC) can be achieved.[7] For applications in the semiconductor industry, even higher purity levels are often required.

Q4: How should this compound be handled and stored?

A4: this compound is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[8][9][10] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, and oxidizing agents.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: The purity of this compound is typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) can also be used to confirm the structure and detect impurities.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Product appears cloudy or contains solid particles after synthesis. Presence of diethylamine hydrochloride salt, a common byproduct.Filter the crude product under an inert atmosphere before distillation. A sintered glass funnel with a positive pressure of nitrogen or argon is recommended.
Poor separation during fractional distillation (broad boiling point range). - Inefficient distillation column.- Distillation rate is too high.- Fluctuations in vacuum pressure.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the heating rate to ensure a slow and steady distillation.- Ensure a stable vacuum is maintained throughout the distillation process.
Product decomposes in the distillation flask (discoloration, formation of solids). - Overheating of the distillation flask.- Presence of moisture or other reactive impurities.- Use a heating mantle with a stirrer for even heat distribution and avoid localized overheating.- Ensure all glassware is thoroughly dried and the system is purged with an inert gas before starting the distillation.- Consider using a lower distillation pressure to reduce the required temperature.
Low yield of purified product. - Incomplete reaction during synthesis.- Loss of product during filtration or transfer.- Inefficient condensation during distillation.- Optimize the reaction conditions to maximize the conversion of starting materials.- Handle the material carefully under an inert atmosphere to minimize losses.- Ensure the condenser has an adequate flow of coolant and is appropriately sized for the distillation rate.
Product purity does not improve after distillation. - Co-boiling impurities.- Inadequate separation efficiency of the distillation setup.- If impurities have very similar boiling points, a second distillation or an alternative purification method like treatment with an adsorbent (e.g., activated carbon) may be necessary. - Increase the length or efficiency of the fractionating column.

Quantitative Data on Purification

The following table summarizes the purity levels of this compound that can be achieved with different purification methods.

Purification Method Achievable Purity Key Considerations Reference
Filtration followed by Activated Carbon Adsorption90.4% - 97.2%Effective for removing solid byproducts and some colored impurities.
Fractional Distillation>99.5%The most effective method for removing volatile impurities. Requires careful control of temperature and pressure.[7]

Experimental Protocols

General Protocol for Fractional Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Dry, oxygen-free inert gas (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Round-bottom flasks (distillation and receiving flasks), oven-dried

  • Fractionating column (e.g., Vigreux or packed with Raschig rings), oven-dried

  • Distillation head with condenser and vacuum adapter, oven-dried

  • Thermometer or thermocouple

  • Heating mantle with magnetic stirrer

  • Vacuum pump with a cold trap

Procedure:

  • Preparation of Apparatus:

    • Thoroughly clean and oven-dry all glassware before use to remove any traces of water.

    • Assemble the distillation apparatus on a Schlenk line or in a glovebox. The joints should be well-sealed with appropriate grease or PTFE sleeves.

    • The system should be connected to a bubbler to monitor the inert gas flow.

  • Charging the Flask:

    • Under a positive pressure of inert gas, charge the distillation flask with the crude this compound. Add a magnetic stir bar.

    • If the crude product contains solids, it should be filtered under an inert atmosphere prior to distillation.

  • Distillation Process:

    • Evacuate the system and backfill with inert gas three times to ensure an inert atmosphere.

    • Apply a vacuum to the system. The pressure should be carefully controlled and monitored.

    • Begin stirring and gently heat the distillation flask using the heating mantle.

    • Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

    • Collect the main fraction at a constant temperature and pressure. The boiling point of this compound is reported to be in the range of 70-80 °C at reduced pressure, though the exact temperature will depend on the applied vacuum.

    • Once the main fraction is collected, stop the heating and allow the system to cool down under inert gas.

    • Release the vacuum by introducing the inert gas.

  • Product Handling:

    • The purified product in the receiving flask should be handled and stored under an inert atmosphere to prevent contamination.

Visualizations

Troubleshooting Logic for this compound Purification

troubleshooting_workflow Troubleshooting Workflow for this compound Purification start Start Purification crude_product Crude Product Analysis start->crude_product solids_present Solids Present? crude_product->solids_present filtration Inert Atmosphere Filtration distillation Fractional Distillation filtration->distillation poor_separation Poor Separation? distillation->poor_separation final_product Final Product Analysis solids_present->filtration Yes solids_present->distillation No decomposition Decomposition? poor_separation->decomposition No optimize_column Optimize Column/ Distillation Rate poor_separation->optimize_column Yes low_yield Low Yield? decomposition->low_yield No check_temp_moisture Check Temp Control & Moisture Contamination decomposition->check_temp_moisture Yes purity_issue Purity Still Low? low_yield->purity_issue No review_handling Review Handling & Condensation low_yield->review_handling Yes purity_issue->final_product No consider_adsorbent Consider Adsorbent/ Redistillation purity_issue->consider_adsorbent Yes optimize_column->distillation check_temp_moisture->distillation review_handling->start Re-evaluate Synthesis consider_adsorbent->distillation

Caption: A flowchart illustrating the decision-making process for troubleshooting common issues during the purification of this compound.

References

Technical Support Center: Bis(diethylamino)dichlorosilane (BDEADCS) Precursor Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Bis(diethylamino)dichlorosilane (BDEADCS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to carbon impurities in this critical precursor.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of carbon impurities in this compound (BDEADCS)?

A1: Carbon impurities in BDEADCS can originate from several sources during its synthesis and handling:

  • Unreacted Starting Materials: Incomplete reaction can leave residual diethylamine in the final product.

  • Solvents: Solvents used during the synthesis, such as hexane or dodecane, can remain as impurities if not completely removed.[1][2]

  • Side Reaction Byproducts: The synthesis process can sometimes lead to the formation of undesired organosilicon byproducts.

  • Degradation: The precursor may degrade over time if not stored under appropriate anhydrous and inert conditions, potentially forming carbon-containing species.

Q2: Why is it crucial to reduce carbon impurities in BDEADCS for our applications?

A2: For applications in semiconductor manufacturing, such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), the purity of the precursor is paramount. Carbon impurities can be incorporated into the deposited thin films (e.g., silicon dioxide or silicon nitride), leading to defects that can compromise the electrical properties and performance of the final electronic devices.

Q3: What are the primary methods for purifying BDEADCS and removing carbon impurities?

A3: The most effective methods for purifying BDEADCS include:

  • Fractional Distillation: This is a highly effective technique for separating BDEADCS from impurities with different boiling points.

  • Adsorption: Passing the precursor through a bed of adsorbents like activated carbon or molecular sieves can remove specific impurities.[2]

  • Washing: In some synthesis routes, washing with acidic or alkaline solutions may be employed to remove certain types of impurities.[2]

Q4: Which analytical techniques are recommended for identifying and quantifying carbon impurities in BDEADCS?

A4: Several analytical techniques can be used for impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile impurities and identifying them based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify organic impurities.[3][4]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While primarily used for elemental analysis, GC-ICP-MS can be a highly sensitive method for quantifying organometallic impurities.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of BDEADCS.

Problem 1: High Carbon Content Detected in Final Product by GC-MS
  • Possible Cause 1: Inefficient Fractional Distillation.

    • Solution: Optimize the fractional distillation parameters. Ensure the distillation column has a sufficient number of theoretical plates for the separation. Control the reflux ratio and distillation rate to enhance separation efficiency. Refer to the detailed experimental protocol below.

  • Possible Cause 2: Residual Solvents from Synthesis.

    • Solution: If solvents like hexane were used during synthesis, ensure the distillation temperature and vacuum are adequate to remove these lower-boiling-point impurities.[1][2]

  • Possible Cause 3: Contaminated Glassware or System.

    • Solution: Thoroughly clean and dry all glassware and distillation components before use to remove any organic residues.

Problem 2: Poor Purity Despite Repeated Distillations
  • Possible Cause 1: Azeotrope Formation.

    • Solution: Some impurities may form an azeotrope with BDEADCS, making them difficult to separate by conventional distillation. Consider using a different purification technique, such as adsorption, or employing a co-solvent to break the azeotrope.

  • Possible Cause 2: Thermal Decomposition.

    • Solution: BDEADCS may be susceptible to thermal degradation at high temperatures. Lower the distillation temperature by performing the distillation under a vacuum. Monitor for any signs of product decomposition, such as color change or pressure fluctuations.

Problem 3: Presence of Unknown Peaks in NMR Spectrum
  • Possible Cause 1: Byproducts from Side Reactions.

    • Solution: Correlate the unknown peaks with potential byproducts from the reaction of dichlorosilane and diethylamine. Consider a pre-purification step, such as a filtration or a simple distillation, to remove solid byproducts before the final fractional distillation.

  • Possible Cause 2: Impurities from Adsorbents.

    • Solution: If using adsorbents, ensure they are of high purity and are properly activated and handled to prevent the introduction of new contaminants.

Data on Purification Efficiency

The following table provides representative data on the reduction of common carbon impurities in BDEADCS using fractional distillation.

ImpurityBoiling Point (°C)Initial Concentration (ppm)Concentration after Fractional Distillation (ppm)
Diethylamine561500< 50
Hexane692000< 100
This compound ~220 Major Component > 99.5% Purity
High-Boiling Residues> 2501000< 20

Note: These values are illustrative and can vary depending on the initial purity and the specific distillation conditions.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To reduce carbon-containing impurities from crude BDEADCS.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a distillation flask, a fractionating column with packing material like Raschig rings or Vigreux indentations, a condenser, a receiving flask, and a thermometer)

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge

  • Inert gas source (e.g., Nitrogen or Argon)

Procedure:

  • System Preparation: Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis of the chlorosilane. The system should be capable of holding a vacuum.

  • Charging the Flask: Charge the distillation flask with the crude BDEADCS and a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.

  • Inert Atmosphere: Purge the system with an inert gas to remove air and moisture.

  • Heating and Equilibration: Begin stirring and gently heat the distillation flask. As the liquid begins to boil, observe the vapor rising through the fractionating column. Allow the system to equilibrate by adjusting the heat so that a steady reflux is established in the column.

  • Collecting Fractions:

    • Fore-run Fraction: Slowly collect the initial distillate, which will be rich in lower-boiling impurities such as residual solvents and unreacted diethylamine. Monitor the temperature at the head of the column; it should be significantly lower than the boiling point of BDEADCS.

    • Main Fraction: Once the temperature at the column head stabilizes at the boiling point of BDEADCS (approximately 220°C at atmospheric pressure, lower under vacuum), switch to a clean receiving flask to collect the purified product. Maintain a slow and steady distillation rate.

    • Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

  • Cooling and Storage: Allow the system to cool down under an inert atmosphere before dismantling. Store the purified BDEADCS in a tightly sealed, dry container under an inert atmosphere.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation start Start with Crude BDEADCS setup Assemble and Dry Fractional Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge inert Purge System with Inert Gas charge->inert heat Heat and Establish Reflux inert->heat collect_fore Collect Fore-run (Low-Boiling Impurities) heat->collect_fore collect_main Collect Main Fraction (Purified BDEADCS) collect_fore->collect_main collect_final Stop Before Final Fraction (High-Boiling Impurities) collect_main->collect_final cool Cool System Under Inert Atmosphere collect_final->cool store Store Purified Product cool->store analyze Analyze Purity (GC-MS, NMR) store->analyze

Caption: Experimental workflow for the fractional distillation of BDEADCS.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem High Carbon Impurity Detected cause1 Inefficient Distillation problem->cause1 cause2 Residual Solvents problem->cause2 cause3 System Contamination problem->cause3 cause4 Azeotrope Formation problem->cause4 solution1 Optimize Distillation Parameters cause1->solution1 solution2 Ensure Proper Vacuum and Temperature cause2->solution2 solution3 Thoroughly Clean Equipment cause3->solution3 solution4 Consider Adsorption or Co-solvent cause4->solution4

Caption: Troubleshooting logic for high carbon impurity in BDEADCS.

References

Technical Support Center: Bis(diethylamino)dichlorosilane Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering film non-uniformity issues when using Bis(diethylamino)dichlorosilane as a precursor in their deposition processes.

Troubleshooting Guide: Film Non-Uniformity

This guide addresses common issues related to film non-uniformity, providing potential causes and recommended solutions in a question-and-answer format.

Question: Why is my deposited film exhibiting poor thickness uniformity across the substrate?

Answer: Poor thickness uniformity can arise from several factors related to the deposition process. One common cause is an insufficient precursor or co-reactant dose. In Atomic Layer Deposition (ALD), it is crucial to achieve self-limiting growth, which requires saturating the substrate surface with the precursor during each cycle.[1][2][3] An inadequate dose will result in incomplete surface reactions, leading to thinner film growth in areas with lower precursor concentration.

Another potential reason is a non-uniform temperature distribution across the substrate. Temperature gradients can affect the reaction kinetics and precursor adsorption, causing variations in the growth rate.[4] Additionally, a chemical vapor deposition (CVD) component in your ALD process, often due to thermal decomposition of the precursor at higher temperatures, can lead to continuous, non-self-limiting growth and consequently, poor uniformity.[2][3]

Recommended Actions:

  • Increase Precursor/Co-reactant Dose: Ensure that the pulse times for both this compound and the co-reactant (e.g., ozone, plasma) are long enough to achieve saturation. You can verify this by incrementally increasing the pulse time until the growth per cycle (GPC) no longer increases.

  • Optimize Deposition Temperature: Verify the temperature uniformity across your substrate holder. The ideal ALD window for similar aminosilane precursors like Bis(diethylamino)silane (BDEAS) with ozone is typically between 250°C and 350°C.[1] Operating within this window minimizes thermal decomposition and promotes uniform surface reactions.

  • Check for CVD Component: A higher-than-expected GPC or a lack of saturation with increasing precursor pulse time can indicate a CVD component. Lowering the deposition temperature can help mitigate this issue.

Question: What is causing the high surface roughness of my film?

Answer: High surface roughness can be influenced by the deposition temperature and the plasma parameters in Plasma-Enhanced ALD (PEALD). Lower deposition temperatures can sometimes lead to a rougher film surface due to reduced surface mobility of adatoms, which hinders the formation of a smooth layer.[4][5] Conversely, excessively high temperatures can also increase roughness if they induce unstable growth or crystallization.[4]

In PEALD processes, high-energy ion bombardment from the plasma can contribute to surface roughness.[6] The choice of plasma gas and the plasma generation frequency can also play a role. For instance, using a higher frequency plasma (e.g., 162 MHz vs. 13.56 MHz) for silicon nitride deposition has been shown to reduce surface roughness due to lower ion bombardment energy.[6]

Recommended Actions:

  • Adjust Deposition Temperature: Experiment with slightly increasing the deposition temperature to enhance surface diffusion, which can promote smoother film growth.[5] However, be mindful of staying within the ALD window to avoid thermal decomposition.

  • Optimize Plasma Parameters (for PEALD): If using a PEALD process, try reducing the plasma power to minimize ion bombardment. If your system allows, using a higher plasma generation frequency can also lead to smoother films.[6]

  • Substrate Surface Preparation: Ensure the substrate is atomically clean and smooth before deposition, as substrate roughness can be replicated or amplified in the deposited film.

Frequently Asked Questions (FAQs)

Q1: What is the typical growth per cycle (GPC) for silicon oxide films using this compound or similar precursors?

A1: The GPC for silicon oxide using aminosilane precursors like Bis(diethylamino)silane (BDEAS) with an ozone co-reactant is typically around 0.10 nm/cycle within the ALD temperature window of 250-350°C.[1] For PEALD of SiO2 using BDEAS and an O2 plasma, the GPC can be in the range of 0.12-0.14 nm.[7]

Q2: Can impurities from the precursor affect film uniformity?

A2: Yes, impurities in the precursor or incomplete reactions can lead to the incorporation of elements like carbon and nitrogen into the film, which can affect its properties and potentially its morphology.[6] Using high-purity precursors and ensuring complete reaction and purging steps are crucial to minimize impurities.

Q3: How does the purge time between precursor pulses affect film uniformity?

A3: Inadequate purge times can lead to gas-phase reactions between the precursor and the co-reactant, resulting in particle formation and non-uniform deposition (a CVD-like growth). It is essential to have a sufficiently long purge step to completely remove the unreacted precursor and any byproducts from the reaction chamber before introducing the co-reactant.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on similar aminosilane precursors, which can serve as a guideline for processes using this compound.

Precursor/Co-reactantDeposition Temperature (°C)Growth per Cycle (nm/cycle)Film TypeReference
BDEAS / Ozone250 - 350~ 0.10Silicon Oxide[1]
BDEAS / O2 Plasma100 - 2500.12 - 0.14Silicon Oxide[7]
BDEAS / N2 Plasma (13.56 MHz)200~ 0.08Silicon Nitride[6]
BDEAS / N2 Plasma (162 MHz)200~ 0.07Silicon Nitride[6]

Table 1: Growth Parameters for Silicon-Based Films

ParameterCondition 1 (13.56 MHz Plasma)Condition 2 (162 MHz Plasma)Effect on Film QualityReference
RMS Surface Roughness (nm)HigherLowerHigher frequency plasma leads to reduced surface roughness in silicon nitride films.[6]
Carbon Content (%)HigherLowerHigher frequency plasma results in lower carbon impurity in the deposited film.[6]
N/Si RatioLowerHigherA more stoichiometric silicon nitride film is achieved with higher frequency plasma.[6]

Table 2: Effect of Plasma Frequency on Silicon Nitride Film Properties

Experimental Protocols

Below is a detailed methodology for a typical Plasma-Enhanced Atomic Layer Deposition (PEALD) process for depositing a silicon-based film using a precursor similar to this compound.

Protocol: PEALD of Silicon Oxide

  • Substrate Preparation:

    • Clean the silicon substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.

    • Perform a final dip in dilute hydrofluoric acid (HF) to remove the native oxide and create a hydrogen-terminated surface.

    • Immediately load the substrate into the ALD reactor to prevent re-oxidation.

  • Deposition Parameters:

    • Substrate Temperature: 250°C

    • Precursor: this compound (ensure the bubbler is heated to an appropriate temperature to achieve adequate vapor pressure).

    • Co-reactant: Oxygen (O2) plasma.

    • Carrier Gas: Argon (Ar) or Nitrogen (N2).

    • Plasma Power: 50-100 W.

  • PEALD Cycle Sequence:

    • Step 1: this compound Pulse: Introduce the precursor vapor into the reactor chamber for a predetermined pulse time (e.g., 0.5 - 2.0 seconds) to allow for self-limiting adsorption onto the substrate surface.

    • Step 2: Purge: Purge the chamber with the carrier gas for a sufficient duration (e.g., 5-10 seconds) to remove any unreacted precursor and gaseous byproducts.

    • Step 3: O2 Plasma Exposure: Introduce oxygen gas and ignite the plasma for a set period (e.g., 5-10 seconds). The reactive oxygen species will react with the adsorbed precursor layer to form silicon oxide and volatile byproducts.

    • Step 4: Purge: Purge the chamber again with the carrier gas (e.g., 5-10 seconds) to remove reaction byproducts and any remaining reactive species.

  • Film Growth: Repeat the PEALD cycle (Steps 1-4) until the desired film thickness is achieved.

  • Post-Deposition Characterization:

    • Use ellipsometry to measure the film thickness and refractive index.

    • Employ Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to analyze the surface morphology and roughness.

    • Use X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and identify any impurities.

Visualizations

ALD_Workflow cluster_cycle One ALD Cycle step1 Step 1: Precursor Pulse (this compound) step2 Step 2: Purge (Inert Gas) step1->step2 Adsorption step3 Step 3: Co-reactant Pulse (e.g., O2 Plasma) step2->step3 Removal of excess precursor step4 Step 4: Purge (Inert Gas) step3->step4 Surface Reaction step4->step1 Removal of byproducts repeat Repeat N Cycles step4->repeat start Start start->step1 repeat->step1 Yes end_process End repeat->end_process No

Caption: A typical workflow for an Atomic Layer Deposition (ALD) cycle.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Film Non-Uniformity Issue (Thickness Variation or Roughness) cause1 Inadequate Precursor Dose issue->cause1 cause2 Non-Uniform Temperature issue->cause2 cause3 High Ion Bombardment (PEALD) issue->cause3 cause4 Insufficient Purge Time issue->cause4 solution1 Increase Pulse Time cause1->solution1 solution2 Verify Temperature Uniformity & Optimize Setpoint cause2->solution2 solution3 Reduce Plasma Power or Increase Plasma Frequency cause3->solution3 solution4 Increase Purge Duration cause4->solution4

Caption: A logical diagram for troubleshooting film non-uniformity.

References

Technical Support Center: Enhancing Film Adhesion with Bis(diethylamino)dichlorosilane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the adhesion of thin films grown using Bis(diethylamino)dichlorosilane (BDEAS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their film deposition processes. Here you will find answers to frequently asked questions and detailed guides to address common adhesion challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor film adhesion when using this compound?

Poor adhesion of films deposited using BDEAS can typically be attributed to three main factors:

  • Substrate Contamination: The presence of organic residues, moisture, or native oxides on the substrate surface can impede the formation of strong chemical bonds between the substrate and the initial film layer.

  • Suboptimal Deposition Parameters: Process parameters such as substrate temperature, precursor flow rate, and plasma power (in PECVD or PE-ALD) significantly influence the film's microstructure, density, and internal stress, all of which affect adhesion.

  • Chemical Incompatibility: The surface chemistry of the substrate may not be conducive to forming strong, stable bonds with the silicon nitride or silicon oxide species generated from the BDEAS precursor.

Q2: How does substrate temperature impact the adhesion of films grown with BDEAS?

Substrate temperature is a critical parameter in the deposition process. An optimal temperature promotes the surface mobility of adatoms, leading to a denser and less stressed film. For silicon nitride films, higher temperatures can also facilitate the formation of a more stable silicon-nitrogen network at the interface, enhancing adhesion. However, excessively high temperatures can lead to precursor decomposition in the gas phase or induce undesirable thermal stresses.

Q3: Can plasma treatment of the substrate improve adhesion?

Yes, in-situ plasma treatment prior to deposition is a highly effective method for improving film adhesion. An inert gas plasma, such as Argon (Ar), can physically bombard the surface to remove contaminants and create a more reactive surface with dangling bonds. A reactive plasma, such as Nitrogen (N₂) or Oxygen (O₂), can chemically modify the surface, for instance, by creating a fresh oxide layer with hydroxyl groups that can readily react with the BDEAS precursor.

Q4: What is the expected surface reaction mechanism of this compound on a hydroxylated surface?

On a hydroxylated surface (containing -OH groups), the initial reaction of BDEAS during Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) is believed to proceed via the breaking of the Si-N bond. The silicon atom in the BDEAS molecule reacts with the surface hydroxyl groups, leading to the release of diethylamine as a byproduct and the formation of a Si-O bond with the substrate. This initial chemical bond is fundamental to the overall adhesion of the film.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common adhesion problems encountered during film deposition with this compound.

Problem: Film peels or delaminates from the substrate.

This is the most common and critical adhesion issue. Follow these steps to identify and address the root cause.

Step 1: Verify Substrate Cleanliness

Contamination is a primary suspect for delamination.

  • Visual Inspection: Examine the substrate for any visible residues or particles.

  • Wettability Test: A simple water drop test can indicate surface cleanliness. A clean, hydrophilic surface will cause the water droplet to spread out, while a contaminated, hydrophobic surface will result in a beaded droplet.

Recommended Actions:

  • Implement a rigorous substrate cleaning protocol.

  • Consider in-situ plasma cleaning immediately before deposition.

Step 2: Evaluate Deposition Parameters

Suboptimal process conditions can lead to high film stress and poor adhesion.

ParameterPotential IssueRecommended Action
Substrate Temperature Too low: Poor adatom mobility, porous film, high stress. Too high: Precursor decomposition, thermal stress.Optimize the temperature based on the substrate material and desired film properties. Start with the recommended range for similar aminosilane precursors and perform a temperature series.
Deposition Rate Too high: Can lead to the incorporation of impurities and the formation of a less dense film structure.Reduce the precursor flow rate or adjust other parameters to lower the deposition rate.
Plasma Power (for PECVD/PE-ALD) Too high: Can cause ion bombardment damage to the substrate surface and growing film, inducing stress. Too low: Insufficient precursor activation, leading to poor film quality.Optimize the RF power to ensure sufficient precursor dissociation without causing excessive ion bombardment.

Step 3: Consider an Adhesion Promoter

For particularly challenging substrates, an intermediate layer can significantly improve adhesion.

  • Adhesion Layer: A thin layer of a material known to adhere well to both the substrate and the silicon-based film (e.g., a thin titanium or chromium layer for metal substrates) can be deposited prior to the main film.

  • Surface Functionalization: Chemical treatments can modify the substrate surface to be more reactive towards the BDEAS precursor. For example, creating a hydroxyl-terminated surface on silicon by wet chemical treatment can enhance the initial bonding.

Experimental Protocols

Below are detailed methodologies for key experiments aimed at improving film adhesion.

Protocol 1: Standard Substrate Cleaning Procedure for Silicon Wafers

This protocol is a widely used method for cleaning silicon wafers to remove organic and inorganic contaminants.

  • Initial Rinse: Rinse the silicon wafer with deionized (DI) water.

  • Organic Removal (Piranha Clean - Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a proper fume hood with appropriate personal protective equipment. ):

    • Prepare a Piranha solution by mixing sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) in a 3:1 ratio.

    • Immerse the wafer in the Piranha solution at 120°C for 15 minutes.

    • Rinse the wafer thoroughly with DI water.

  • Oxide Removal (HF Dip):

    • Immerse the wafer in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF in DI water) for 60 seconds to remove the native oxide layer.

    • Rinse the wafer thoroughly with DI water.

  • Drying: Dry the wafer using a nitrogen gun.

  • Immediate Loading: Load the cleaned wafer into the deposition chamber immediately to minimize re-contamination and re-oxidation of the surface.

Protocol 2: In-Situ Plasma Pre-treatment

This procedure should be performed in the deposition chamber just before introducing the this compound precursor.

  • Pump Down: Evacuate the chamber to the base pressure.

  • Gas Introduction: Introduce a high-purity gas for the plasma treatment (e.g., Argon, Nitrogen).

  • Plasma Ignition: Apply RF power to ignite the plasma.

  • Treatment: Expose the substrate to the plasma for a predetermined duration.

  • Gas Purge: Turn off the RF power and purge the chamber to remove the plasma gas.

  • Deposition: Immediately proceed with the film deposition.

Typical Plasma Treatment Parameters (Starting Point for Optimization):

ParameterValue
Gas Argon (Ar) or Nitrogen (N₂)
Gas Flow Rate 50 - 200 sccm
Pressure 10 - 100 mTorr
RF Power 50 - 200 W
Treatment Time 1 - 5 minutes

Visualizations

Workflow for Improving Film Adhesion

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions cluster_3 Outcome A Film Delamination or Peeling B Step 1: Verify Substrate Cleanliness A->B Start C Step 2: Evaluate Deposition Parameters B->C If clean E Implement Rigorous Cleaning Protocol B->E D Step 3: Consider Adhesion Promoter C->D If parameters are optimal F Optimize Temperature, Pressure, Power C->F G Use Adhesion Layer or Surface Functionalization D->G H Improved Film Adhesion E->H F->H G->H

A logical workflow for troubleshooting and resolving film adhesion issues.

Surface Reaction of BDEAS on a Hydroxylated Surface

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products BDEAS This compound (BDEAS) Reaction Surface Reaction (Si-N bond cleavage) BDEAS->Reaction Surface Hydroxylated Substrate (-OH groups) Surface->Reaction Film Initial Film Layer (Si-O-Substrate bond) Reaction->Film Byproduct Diethylamine (Byproduct) Reaction->Byproduct

Simplified schematic of the initial surface reaction of BDEAS on a hydroxylated substrate.

Technical Support Center: Bis(diethylamino)silane Reaction Kinetics and Optimization

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: This guide focuses on Bis(diethylamino)silane (BDEAS), with the chemical formula SiH₂(N(C₂H₅)₂)₂. This compound is a widely used precursor in semiconductor manufacturing. It is distinct from Bis(diethylamino)dichlorosilane (SiCl₂(N(C₂H₅)₂)₂), and the information herein pertains to the former.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(diethylamino)silane.

Frequently Asked Questions (FAQs)

Q1: What is Bis(diethylamino)silane (BDEAS) and what are its primary applications?

A1: Bis(diethylamino)silane, or BDEAS, is an organoaminosilane precursor. It is primarily used in the semiconductor industry for the deposition of silicon-containing thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ), through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][2] Its liquid state at room temperature, along with a balance of reactivity and thermal stability, makes it suitable for these precise manufacturing processes.[1]

Q2: What is the general chemical reaction for the synthesis of BDEAS?

A2: The most common synthesis route for BDEAS involves the reaction of dichlorosilane (SiH₂Cl₂) with diethylamine (HN(C₂H₅)₂). The overall reaction is:

SiH₂Cl₂ + 2 HN(C₂H₅)₂ → SiH₂(N(C₂H₅)₂)₂ + 2 HCl[1]

The hydrochloric acid (HCl) byproduct is typically neutralized by using an excess of diethylamine or another non-nucleophilic base to drive the reaction to completion.[1]

Q3: What are the key safety precautions to take when working with BDEAS and its precursors?

A3: Dichlorosilane, a key precursor, is a chemically active gas that can self-ignite in air and reacts readily with water. It is toxic and can cause skin and eye irritation. Therefore, all reactions should be conducted in an inert, dry atmosphere (e.g., under nitrogen). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Low Yield During BDEAS Synthesis
Possible Cause Troubleshooting Step
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time. Some protocols suggest 5-10 hours of heat preservation after the initial reaction.[3]
Loss of Reactants Diethylamine and dichlorosilane are volatile. Ensure your reaction setup is well-sealed and, if necessary, equipped with a condenser.
Side Reactions Impurities, especially water, can lead to unwanted side reactions. Use dry solvents and ensure all glassware is thoroughly dried before use.
Suboptimal Temperature The reaction temperature is a critical parameter. Different protocols suggest varying temperature ranges, from -50°C to 60°C.[2][3] Optimization may be required for your specific setup.
Inefficient HCl Scavenging The formation of diethylamine hydrochloride can inhibit the reaction. Ensure a sufficient excess of diethylamine or another base is used to neutralize the HCl byproduct.[1]
Lack of Catalyst Some synthesis methods employ a catalyst, such as a clay catalyst, to improve reaction efficiency and yield.[3]
Issue 2: Poor Film Quality in ALD/CVD Processes
Possible Cause Troubleshooting Step
Incorrect Deposition Temperature The ALD process for BDEAS has a specific temperature window, typically between 200°C and 250°C for SiO₂ deposition when using ozone as the co-reactant. Operating outside this window can lead to poor film quality.
Precursor Contamination Impurities in the BDEAS precursor can be incorporated into the thin film, affecting its electrical and physical properties. Ensure the use of high-purity BDEAS.
Incomplete Surface Reactions The ALD process relies on self-limiting surface reactions.[1] Insufficient exposure time for the BDEAS precursor or the co-reactant (e.g., ozone, N₂ plasma) can lead to incomplete surface coverage and a non-uniform film.
Carbon Impurities in Film For silicon nitride deposition using BDEAS and an N₂ plasma, carbon contamination can be an issue, especially at lower deposition temperatures (e.g., 200°C). Increasing the deposition temperature to around 400°C can reduce carbon content.

Data Presentation: Synthesis Parameter Comparison

The following table summarizes various reported conditions for the synthesis of Bis(diethylamino)silane.

Parameter Method 1 Method 2 Method 3
Reactants Dichlorosilane, DiethylamineDiethylamine, Organolithium reagent, DichlorosilaneDichlorosilane, Diethylamine
Solvent Hexane[3]Not specified (likely an ether)No solvent[2]
Catalyst Clay catalyst[3]None specifiedNone specified
Temperature 40-60°C[3]-80 to -30°C (Step 1), -50 to -30°C (Step 2)[4]-50 to 50°C (optimally 0-10°C)[2]
Reaction Time 5-10 hours heat preservation[3]10-12 hours (Step 1), 2-6 hours (Step 2)[4]Continuous process
Reported Yield Up to 85%[2]Up to 87.5%[4]Not specified (focus on purity)
Final Purity Not specified96.3%[4]99.5%[2]

Experimental Protocols

General Protocol for the Synthesis of Bis(diethylamino)silane

This protocol is a generalized procedure based on common synthesis methods.[2][3] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Dichlorosilane (SiH₂Cl₂)

  • Diethylamine (HN(C₂H₅)₂), anhydrous

  • Hexane, anhydrous (or other suitable dry solvent)

  • Nitrogen gas, high purity

  • Clay catalyst (optional)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating/cooling bath

  • Schlenk line or glovebox for inert atmosphere

Procedure:

  • Setup: Assemble the glassware and ensure it is completely dry. The reaction should be set up under an inert atmosphere of nitrogen.

  • Charging the Reactor: To the reaction flask, add the anhydrous hexane and the clay catalyst (if used).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C).

  • Reactant Addition: Slowly add the dichlorosilane to the stirred mixture. Following this, add the diethylamine dropwise from the dropping funnel. Maintain the reaction temperature throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at the set temperature for a specified time. Some protocols call for a period of gentle heating (e.g., 40-60°C) for 5-10 hours to ensure the reaction goes to completion.[3]

  • Workup: After the reaction is complete, the solid diethylamine hydrochloride byproduct is removed by filtration under an inert atmosphere.

  • Purification: The resulting filtrate, which contains the BDEAS product, can be purified by distillation to remove the solvent and any remaining impurities.

Visualizations

Logical Workflow for BDEAS Synthesis Troubleshooting

G start Low BDEAS Yield check_temp Is Temperature Optimal? (e.g., 40-60°C or 0-10°C) start->check_temp check_time Is Reaction Time Sufficient? (e.g., 5-10h) check_temp->check_time No adjust_temp Adjust Temperature check_temp->adjust_temp Yes check_purity Are Reactants/Solvent Dry? check_time->check_purity No increase_time Increase Reaction Time check_time->increase_time Yes check_base Sufficient Excess Base? check_purity->check_base No dry_reagents Use Anhydrous Reagents Dry Glassware check_purity->dry_reagents Yes add_base Increase Amount of Diethylamine/Base check_base->add_base Yes end Yield Improved check_base->end No adjust_temp->end increase_time->end dry_reagents->end add_base->end G reactant1 Dichlorosilane SiH₂Cl₂ product Bis(diethylamino)silane SiH₂(N(C₂H₅)₂)₂ reactant1->product Reaction in Inert Solvent byproduct Diethylamine Hydrochloride (C₂H₅)₂NH₂Cl reactant1->byproduct Byproduct Formation reactant2 Diethylamine (2 equiv.) HN(C₂H₅)₂ reactant2->product Reaction in Inert Solvent reactant2->byproduct Byproduct Formation G cluster_cycle One ALD Cycle step1 Step 1: BDEAS Pulse Precursor adsorbs on surface step2 Step 2: Purge Remove excess precursor step1->step2 step3 Step 3: Oxidant Pulse (O₃) Surface reaction forms SiO₂ step2->step3 step4 Step 4: Purge Remove byproducts step3->step4 end_cycle One Monolayer of SiO₂ Deposited step4->end_cycle start Start with -OH Terminated Substrate start->step1 repeat Repeat N Cycles for desired thickness end_cycle->repeat repeat->step1

References

Technical Support Center: Minimizing Particle Formation in Bis(diethylamino)dichlorosilane (BDEADCS) ALD/CVD

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize particle formation during Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes using Bis(diethylamino)dichlorosilane (BDEADCS).

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to particle formation when using BDEADCS.

Q1: I am observing a high number of particles on my substrate and in the chamber after my BDEADCS deposition. What are the primary causes?

A1: High particle counts during BDEADCS ALD/CVD processes are typically linked to undesired gas-phase reactions or precursor degradation. The primary causes can be categorized as follows:

  • Homogeneous Gas-Phase Reactions: The BDEADCS precursor may prematurely react in the gas phase before reaching the substrate. This can be triggered by excessive temperatures or pressures, leading to the formation of silicon-containing nanoparticles.

  • Precursor Decomposition: BDEADCS, like other aminosilanes, can thermally decompose at elevated temperatures. This decomposition can generate reactive species that nucleate into particles in the gas phase.

  • Incomplete Purging: Insufficient purging between precursor and co-reactant pulses in ALD can lead to their mixing in the gas phase, causing a CVD-like reaction that generates particles.

  • Precursor Purity and Handling: The BDEADCS precursor may be contaminated with impurities or may have degraded due to improper handling and storage, leading to the formation of non-volatile species that can contribute to particle formation.

dot

troubleshooting_flowchart start High Particle Count Observed check_temp Is the deposition temperature too high? start->check_temp check_pressure Is the reactor pressure too high? check_temp->check_pressure No solution_temp Reduce deposition temperature. check_temp->solution_temp Yes check_purge Are the purge times sufficient? check_pressure->check_purge No solution_pressure Reduce reactor pressure. check_pressure->solution_pressure Yes check_precursor Is the precursor integrity compromised? check_purge->check_precursor No solution_purge Increase purge times. check_purge->solution_purge Yes solution_precursor Verify precursor purity and handling. check_precursor->solution_precursor Yes end_node Particle formation minimized solution_temp->end_node solution_pressure->end_node solution_purge->end_node solution_precursor->end_node

Caption: Troubleshooting flowchart for high particle counts.

Q2: How can I determine the optimal deposition temperature to avoid BDEADCS decomposition?

A2: Determining the optimal deposition temperature is a critical step in minimizing particle formation. A systematic approach is recommended:

  • Literature Review: Start by consulting available literature for ALD or CVD processes using BDEADCS or similar aminosilane precursors to identify a suitable starting temperature range.

  • Temperature Gradient Experiment: If your system allows, perform a deposition on a long substrate with a temperature gradient along its length. This will allow you to visually inspect the film quality and particle density at different temperatures in a single run.

  • Step-wise Temperature Variation: Alternatively, run a series of depositions at systematically varied temperatures, keeping all other process parameters constant. Analyze the resulting films for particle density using techniques like scanning electron microscopy (SEM) or atomic force microscopy (AFM).

  • In-situ Monitoring: If available, use in-situ process monitoring tools, such as a quartz crystal microbalance (QCM) or ellipsometry, to observe the growth rate and film properties as a function of temperature. A stable growth rate is often indicative of an optimal ALD window.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for BDEADCS to prevent particle formation?

A1: Proper storage and handling of BDEADCS are crucial for maintaining its purity and preventing the formation of particles. Follow these guidelines:

  • Storage: Store BDEADCS in a cool, dry, and dark environment, preferably in its original, sealed container. The storage temperature should be kept stable and within the manufacturer's recommended range.

  • Inert Atmosphere: BDEADCS is sensitive to moisture and air. Always handle the precursor under an inert atmosphere, such as in a glovebox filled with nitrogen or argon.

  • Material Compatibility: Use only compatible materials for storage containers and delivery lines. Stainless steel and certain types of glass are generally suitable. Avoid plastics and other materials that may leach impurities or react with the precursor.

  • Temperature Control during Delivery: Use a temperature-controlled bubbler or vaporizer to ensure a stable and reproducible precursor delivery rate. Avoid overheating the precursor, as this can lead to decomposition.

Q2: How do I optimize the purge times in my ALD process to minimize particle formation?

A2: Optimizing purge times is essential to prevent the gas-phase mixing of BDEADCS and the co-reactant, a common cause of particle formation.

  • Start with a Long Purge: Begin with a conservatively long purge time (e.g., 30-60 seconds) to ensure complete removal of the precursor and reactant gases from the chamber.

  • Systematic Reduction: Gradually reduce the purge time in subsequent experiments while monitoring the film's growth per cycle (GPC) and particle density.

  • Identify the Saturation Point: The optimal purge time is the shortest duration that still results in a saturated GPC and a low particle count. A decrease in GPC or an increase in particles indicates that the purge is too short.

Q3: Can the choice of co-reactant influence particle formation with BDEADCS?

A3: Yes, the co-reactant can significantly impact particle formation. Highly reactive co-reactants, such as ozone or plasma-generated oxygen radicals, can increase the likelihood of gas-phase reactions with BDEADCS if the process parameters are not carefully controlled. If you are experiencing particle issues, consider the following:

  • Co-reactant Pulse Time: Ensure the co-reactant pulse is long enough for complete surface reaction but not excessively long to promote gas-phase reactions.

  • Alternative Co-reactants: If particle formation persists, exploring alternative, less reactive co-reactants might be beneficial, depending on the desired film properties.

Process Parameter Optimization Summary

The following table summarizes the key process parameters and their expected impact on particle formation during BDEADCS ALD/CVD.

ParameterImpact on Particle FormationRecommended Action to Minimize Particles
Deposition Temperature High temperatures can lead to thermal decomposition of BDEADCS and gas-phase nucleation.Operate within the optimal temperature window. Systematically decrease temperature if particles are observed.
Reactor Pressure Higher pressures increase the concentration of precursor molecules, enhancing the probability of gas-phase collisions and reactions.Reduce the overall reactor pressure.
Precursor Pulse Time Excessively long pulse times can lead to a higher concentration of unreacted precursor in the gas phase.Use the minimum pulse time required for surface saturation.
Purge Time Insufficient purge times allow for the mixing of precursor and co-reactant, causing CVD-like reactions and particle formation.Use sufficiently long purge times to completely separate the precursor and co-reactant pulses.
Precursor Flow Rate A high flow rate can lead to an excess of precursor in the chamber, promoting gas-phase reactions.Optimize the carrier gas flow rate to deliver the precursor efficiently without oversaturating the chamber.

Experimental Protocol: Systematic Optimization of BDEADCS ALD for Minimum Particle Formation

This protocol outlines a systematic approach to optimizing your BDEADCS ALD process to achieve a low particle count.

Objective: To determine the optimal process parameters (temperature, pressure, pulse times, and purge times) for BDEADCS ALD that result in the lowest particle density on the substrate.

Materials and Equipment:

  • ALD reactor

  • BDEADCS precursor and appropriate co-reactant

  • Substrates (e.g., silicon wafers)

  • Particle characterization tool (e.g., SEM, AFM, or a surface scanning inspection system)

  • Film thickness measurement tool (e.g., ellipsometer)

Methodology:

  • Baseline Process:

    • Start with a set of baseline process parameters derived from the literature or your previous experience.

    • Deposit a film using these baseline parameters.

    • Characterize the film for thickness (to determine GPC) and particle density.

  • Temperature Optimization:

    • Keeping all other parameters constant, vary the deposition temperature in increments of 10-20°C above and below the baseline temperature.

    • For each temperature, deposit a film and measure the GPC and particle density.

    • Plot GPC and particle density as a function of temperature to identify the optimal temperature window that provides a stable GPC and low particle count.

  • Pulse and Purge Time Optimization:

    • Set the deposition temperature to the optimum value determined in the previous step.

    • Precursor Pulse: Vary the BDEADCS pulse time while keeping the purge and co-reactant pulse times constant. Identify the minimum pulse time required to achieve a saturated GPC.

    • Purge Time: Using the optimized precursor pulse time, vary the purge time after the BDEADCS pulse. Determine the minimum purge time that prevents an increase in GPC or particle density.

    • Co-reactant Pulse and Purge: Repeat the pulse and purge optimization for the co-reactant.

  • Pressure Optimization:

    • With the optimized temperature, pulse, and purge times, investigate the effect of reactor pressure.

    • Vary the pressure and observe its effect on GPC and particle density. A lower pressure generally reduces the likelihood of gas-phase reactions.

  • Verification Run:

    • Perform a final deposition using the fully optimized set of parameters.

    • Thoroughly characterize the resulting film for particle density, uniformity, and other desired properties to confirm the success of the optimization.

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experimental_workflow start Start Optimization baseline Establish Baseline Process (GPC & Particle Count) start->baseline temp_opt Optimize Deposition Temperature baseline->temp_opt pulse_purge_opt Optimize Pulse and Purge Times temp_opt->pulse_purge_opt pressure_opt Optimize Reactor Pressure pulse_purge_opt->pressure_opt verification Verification Run with Optimized Parameters pressure_opt->verification end_node Low Particle Process Achieved verification->end_node

Caption: Workflow for BDEADCS process optimization.

Technical Support Center: Bis(diethylamino)dichlorosilane (BDEAS) Deposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(diethylamino)dichlorosilane (BDEAS) for thin film deposition.

Frequently Asked Questions (FAQs)

Q1: What are the typical carrier gases used for BDEAS deposition?

A1: Argon (Ar) and Nitrogen (N₂) are the most commonly used carrier gases for BDEAS deposition in both Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes. Argon is often used as a bubbling gas to transport the BDEAS precursor, while Nitrogen can be used as a carrier gas, a purge gas, and as a reactant gas in plasma-enhanced processes for silicon nitride (SiNₓ) deposition.[1][2]

Q2: Can Hydrogen (H₂) be used as a carrier gas for BDEAS deposition?

A2: While not as common as Argon or Nitrogen for BDEAS, Hydrogen (H₂) is used as a carrier gas in other aminosilane deposition processes. It can enhance surface reactions and potentially lead to higher deposition rates.[3] However, due to its reactive nature, it may interact with the precursor or the growing film, and its flammability requires stringent safety precautions.[4][5]

Q3: How does the choice of carrier gas affect the deposition rate?

A3: The carrier gas can influence the deposition rate through several mechanisms:

  • Precursor Transport: The efficiency of transporting the BDEAS precursor from the bubbler to the reaction chamber can be affected by the carrier gas flow rate and its physical properties like viscosity and density.[6]

  • Thermal Conductivity: The thermal conductivity of the carrier gas can affect the temperature profile in the reactor, which in turn influences reaction kinetics.

  • Surface Reactions: While inert gases like Argon and Nitrogen are not intended to react, they can influence the partial pressure of the precursor at the substrate surface. Reactive carrier gases like Hydrogen can directly participate in surface reactions, potentially increasing the deposition rate.[3]

Q4: What is the influence of the carrier gas on film properties?

A4: The carrier gas can indirectly affect film properties such as composition, density, and impurity levels. For instance, in plasma-enhanced deposition of SiNₓ from BDEAS, the use of N₂ as a carrier and plasma gas is integral to the film's nitrogen content.[1] The purity of the carrier gas is also crucial, as impurities like oxygen or moisture can be incorporated into the film, affecting its electrical and optical properties.[7][8]

Troubleshooting Guides

Problem 1: Low or Inconsistent Deposition Rate
Possible Cause Troubleshooting Steps
Insufficient Precursor Delivery 1. Check Bubbler Temperature and Pressure: Ensure the BDEAS bubbler is maintained at a stable and appropriate temperature to achieve the desired vapor pressure. 2. Optimize Carrier Gas Flow Rate: The carrier gas flow rate through the bubbler directly impacts the amount of precursor transported. Systematically vary the flow rate to find the optimal value for your reactor configuration.[1] 3. Inspect Delivery Lines: Check for any blockages or cold spots in the precursor delivery lines that could cause condensation. Ensure all lines are heated to a temperature above the bubbler temperature.
Non-Ideal Reactor Conditions 1. Verify Substrate Temperature: Confirm that the substrate temperature is within the optimal deposition window for BDEAS.[9][10] 2. Check Reactor Pressure: Ensure the total pressure in the reactor is stable and at the desired setpoint. Fluctuations can affect precursor partial pressure and residence time.
Carrier Gas Related Issues 1. Verify Carrier Gas Purity: Use high-purity carrier gas to avoid contamination that can inhibit growth.[7][8] 2. Check for Leaks: Ensure there are no leaks in the gas delivery system that could introduce atmospheric contaminants.
Problem 2: Poor Film Uniformity
Possible Cause Troubleshooting Steps
Non-Uniform Precursor Distribution 1. Optimize Gas Flow Dynamics: The carrier gas flow pattern within the reactor is critical for uniform precursor distribution. Adjust the total flow rate and the ratio of precursor to purge gas flows.[11] 2. Reactor Design: Consider the design of the showerhead or gas inlet to ensure it provides a uniform distribution of reactants over the entire substrate.[11]
Temperature Gradients 1. Check Substrate Heater: Ensure the substrate heater provides a uniform temperature across the entire wafer. 2. Carrier Gas Thermal Effects: Be aware that the thermal conductivity of the carrier gas can influence the temperature uniformity. While often a minor effect, it can be a factor in highly sensitive processes.
Problem 3: High Film Impurity Levels (e.g., Carbon, Oxygen)
Possible Cause Troubleshooting Steps
Incomplete Precursor Reaction 1. Optimize Reactant Exposure: Ensure sufficient exposure time for both the BDEAS precursor and the co-reactant (e.g., ozone, plasma) to allow for complete surface reactions. 2. Adjust Deposition Temperature: The deposition temperature can significantly impact the completeness of the reaction and the desorption of byproducts.[9]
Carrier and Purge Gas Issues 1. Increase Purge Times: In ALD, insufficient purging between precursor pulses can lead to gas-phase reactions (CVD-like growth) and increased impurities.[12] 2. Verify Gas Purity: As mentioned before, impurities in the carrier or purge gas can be a direct source of film contamination.[7][8]
Reactive Carrier Gas Interactions (if using H₂) 1. Optimize Process Window: When using a reactive carrier gas like hydrogen, carefully optimize the temperature and pressure to favor the desired surface reactions and minimize unwanted side reactions that could lead to impurity incorporation.[5]

Quantitative Data Summary

The following tables summarize deposition parameters and resulting film properties from various studies on BDEAS. Note that a direct comparison of carrier gases under otherwise identical conditions is not available in the cited literature.

Table 1: Deposition of Silicon Nitride (SiNₓ) via PE-ALD

ParameterValueCarrier GasReference
Precursor This compound (BDEAS)-[1]
Co-reactant N₂ plasma-[1]
Deposition Temperature 150 - 250 °C-[1]
BDEAS Bubbler Flow (Ar) 25 - 150 sccmArgon[1]
N₂ Plasma Flow 8000 sccmNitrogen[1]
Growth Per Cycle (GPC) 0.19 - 0.31 Å-[1]
Film Composition SiNₓ with O and C impurities-[1]

Table 2: Deposition of Silicon Dioxide (SiO₂) via RP-ALD

ParameterValueCarrier GasReference
Precursor This compound (BDEAS)-[2]
Co-reactant O₂/Ar plasma-[2]
Deposition Temperature 250 °C-[2]
BDEAS Pulse Time 1.6 sNitrogen[2]
N₂ Purge Time 5 sNitrogen[2]
Refractive Index ~1.45-[13]
Impurity Content Low carbon and nitrogen-[13]

Experimental Protocols

General Protocol for BDEAS ALD

This protocol provides a general methodology for the deposition of thin films using BDEAS in an ALD reactor. Specific parameters should be optimized for the particular material being deposited (e.g., SiO₂, SiNₓ) and the reactor system being used.

  • Substrate Preparation:

    • Clean the substrate using a standard procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants.

    • Load the substrate into the ALD reactor.

  • Reactor Setup:

    • Heat the substrate to the desired deposition temperature (typically in the range of 100-350°C for BDEAS).[9][10]

    • Maintain the BDEAS precursor bubbler at a constant temperature to ensure a stable vapor pressure.

    • Set the carrier gas (e.g., Argon) flow rate through the BDEAS bubbler.

    • Set the flow rates for the co-reactant (e.g., O₃, N₂ plasma) and purge gas (e.g., N₂ or Ar).

  • Deposition Cycle:

    • Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor for a specific duration to allow for self-limiting adsorption on the substrate surface.

    • Step 2: Purge: Purge the reactor with an inert gas (e.g., N₂ or Ar) to remove any unreacted BDEAS and byproducts from the gas phase.

    • Step 3: Co-reactant Pulse: Introduce the co-reactant (e.g., O₃, N₂ plasma) into the reactor to react with the adsorbed BDEAS layer.

    • Step 4: Purge: Purge the reactor again with the inert gas to remove any unreacted co-reactant and reaction byproducts.

  • Repeat Cycles: Repeat the deposition cycle until the desired film thickness is achieved.

  • Characterization:

    • After deposition, characterize the film properties using appropriate techniques such as ellipsometry (for thickness and refractive index), X-ray photoelectron spectroscopy (XPS) (for elemental composition), and atomic force microscopy (AFM) (for surface morphology).

Visualizations

experimental_workflow cluster_prep Preparation cluster_ald ALD Cycle cluster_post Post-Deposition sub_prep Substrate Preparation reactor_setup Reactor Setup bdeas_pulse BDEAS Pulse reactor_setup->bdeas_pulse purge1 Purge 1 bdeas_pulse->purge1 coreactant_pulse Co-reactant Pulse purge1->coreactant_pulse purge2 Purge 2 coreactant_pulse->purge2 purge2->bdeas_pulse Repeat n cycles characterization Film Characterization purge2->characterization

A generalized workflow for an Atomic Layer Deposition (ALD) process using BDEAS.

troubleshooting_logic cluster_precursor Precursor Delivery cluster_reactor Reactor Conditions cluster_gas Gas Purity & Flow start Deposition Issue (e.g., Low Rate, Poor Uniformity) check_bubbler Check Bubbler Temp & Pressure start->check_bubbler check_temp Verify Substrate Temperature start->check_temp check_purity Verify Gas Purity start->check_purity check_flow Check Carrier Gas Flow Rate check_bubbler->check_flow check_lines Inspect Delivery Lines check_flow->check_lines check_pressure Check Reactor Pressure check_temp->check_pressure check_leaks Check for Leaks check_purity->check_leaks check_purge Optimize Purge Times check_leaks->check_purge

A logical flow for troubleshooting common issues in BDEAS deposition.

References

Validation & Comparative

A Comparative Guide to Silicon Nitride Deposition: Dichlorosilane vs. Bis(diethylamino)silane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize silicon nitride (SiN) thin film deposition, the choice of precursor is a critical factor influencing film properties and process parameters. This guide provides an objective comparison between the widely used chlorosilane precursor, dichlorosilane (DCS), and a representative aminosilane precursor, bis(diethylamino)silane (BDEAS), for SiN deposition. While the initial inquiry specified bis(diethylamino)dichlorosilane, a thorough review of available literature revealed a significant lack of published data for this specific compound. Therefore, this guide focuses on the well-documented and closely related BDEAS to provide a meaningful comparison against the industry-standard DCS.

This comparison summarizes key performance indicators and presents supporting experimental data from various studies to aid in the selection of the most suitable precursor for specific research and development applications.

At a Glance: Key Differences and Applications

FeatureDichlorosilane (DCS)Bis(diethylamino)silane (BDEAS)
Precursor Class ChlorosilaneAminosilane
Typical Deposition Methods LPCVD, PECVDPEALD, PECVD
Deposition Temperature High (typically >700°C for LPCVD)Low (typically <400°C for PEALD)
Key Advantages Well-established process, high purity films, good electrical properties.Low-temperature deposition, good conformality at the nanoscale, chlorine-free films.
Key Disadvantages High deposition temperatures, potential for chlorine contamination, formation of ammonium chloride byproduct.Potential for carbon and hydrogen impurities, generally lower deposition rates than CVD.
Primary Applications Gate dielectrics, passivation layers, etch stop layers in semiconductor manufacturing.Conformal coatings on complex nanostructures, films for temperature-sensitive substrates, advanced patterning applications.

Performance Data: A Quantitative Comparison

The following tables summarize quantitative data from various studies on SiN deposition using DCS and BDEAS. These tables provide a side-by-side comparison of deposition parameters and the resulting film properties.

Table 1: Deposition Parameters
ParameterDichlorosilane (DCS)Bis(diethylamino)silane (BDEAS)
Deposition Method LPCVD, PECVDPEALD
Temperature (°C) 700 - 900 (LPCVD)[1], 250 (PECVD)100 - 400 (PEALD)
Pressure < 1 Torr (LPCVD)[2]0.5 - 5 Torr (PEALD)
Deposition Rate 3 - 4.5 nm/min (LPCVD)[2]~1.5 nm/min (PEALD)[3]
Reactant Gases NH₃[2]N₂ plasma[4]
Table 2: SiN Film Properties
PropertyDichlorosilane (DCS)Bis(diethylamino)silane (BDEAS)
Refractive Index ~2.0 - 2.8[5]~1.75 - 1.96
Film Stress 50 - 300 MPa (Low Stress LPCVD)Not widely reported, but generally lower than high-temp CVD
Wet Etch Rate (in dilute HF) Varies with deposition conditionsCan be very low (<1 nm/min) with process optimization[6]
Stoichiometry (N/Si Ratio) Close to stoichiometric (1.33) achievableTypically ranges from 0.8 to 1.4, tunable with plasma conditions
Impurity Content Potential for Cl contamination, H content up to 8% in LPCVD films[1]Potential for C and O contamination, H content varies with temperature
Step Coverage Excellent for LPCVDExcellent for ALD

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for SiN deposition using DCS and BDEAS.

LPCVD of SiN using Dichlorosilane and Ammonia

This protocol is typical for a horizontal tube furnace LPCVD system.

  • Substrate Preparation: Silicon wafers are cleaned using a standard RCA-1 and RCA-2 cleaning procedure, followed by a dilute HF dip to remove the native oxide.

  • Loading: The cleaned wafers are loaded onto a quartz boat and placed in the center of the LPCVD furnace tube.

  • Pump Down and Leak Check: The furnace is pumped down to a base pressure of a few mTorr, and a leak check is performed.

  • Temperature Ramp and Stabilization: The furnace is ramped to the desired deposition temperature, typically between 700°C and 800°C, and allowed to stabilize.

  • Gas Introduction: Ammonia (NH₃) is introduced into the furnace first to establish a stable flow. Dichlorosilane (DCS) is then introduced. Typical gas flow ratios of NH₃ to DCS range from 3:1 to 10:1.

  • Deposition: The deposition is carried out at a pressure between 100 and 500 mTorr for a time calculated to achieve the desired film thickness.

  • Gas Purge and Pump Down: After deposition, the DCS flow is stopped, and the furnace is purged with nitrogen (N₂) before stopping the NH₃ flow. The furnace is then pumped down.

  • Cool Down and Unloading: The furnace is cooled down under a nitrogen atmosphere before the wafers are unloaded.

PEALD of SiN using Bis(diethylamino)silane and Nitrogen Plasma

This protocol is representative of a plasma-enhanced atomic layer deposition process.

  • Substrate Preparation: The substrate is cleaned to remove any organic and native oxide contaminants.

  • Loading and System Preparation: The substrate is loaded into the ALD reactor chamber. The chamber is pumped down to a base pressure in the mTorr range. The substrate is heated to the desired deposition temperature, typically between 100°C and 400°C.

  • ALD Cycle: The deposition proceeds through a series of self-limiting cycles, each consisting of four steps: a. BDEAS Pulse: A pulse of BDEAS vapor is introduced into the chamber, where it chemisorbs onto the substrate surface. b. Purge: The chamber is purged with an inert gas (e.g., Ar or N₂) to remove any unreacted BDEAS and byproducts. c. N₂ Plasma Exposure: A remote N₂ plasma is generated and introduced into the chamber. The reactive nitrogen species react with the adsorbed BDEAS layer to form a silicon nitride monolayer. d. Purge: The chamber is purged again with an inert gas to remove reaction byproducts.

  • Deposition Completion: The ALD cycles are repeated until the desired film thickness is achieved.

  • Cool Down and Unloading: The substrate is cooled down, and the chamber is vented to atmospheric pressure before the substrate is unloaded.

Visualizing the Processes and Chemical Structures

To better understand the precursors and deposition workflows, the following diagrams are provided.

cluster_DCS Dichlorosilane (DCS) cluster_BDEAS Bis(diethylamino)silane (BDEAS) DCS SiH₂Cl₂ Si_DCS Si H1_DCS H Si_DCS->H1_DCS H2_DCS H Si_DCS->H2_DCS Cl1_DCS Cl Si_DCS->Cl1_DCS Cl2_DCS Cl Si_DCS->Cl2_DCS BDEAS SiH₂(N(C₂H₅)₂)₂ Si_BDEAS Si H1_BDEAS H Si_BDEAS->H1_BDEAS H2_BDEAS H Si_BDEAS->H2_BDEAS N1_BDEAS N Si_BDEAS->N1_BDEAS N2_BDEAS N Si_BDEAS->N2_BDEAS Et1_N1 C₂H₅ N1_BDEAS->Et1_N1 Et2_N1 C₂H₅ N1_BDEAS->Et2_N1 Et1_N2 C₂H₅ N2_BDEAS->Et1_N2 Et2_N2 C₂H₅ N2_BDEAS->Et2_N2

Figure 1: Chemical Structures

start Start prep Substrate Cleaning start->prep load Load Substrate into Reactor prep->load pump Pump Down to Base Pressure load->pump heat Heat to Deposition Temperature pump->heat deposition Deposition Process (CVD or ALD Cycles) heat->deposition cool Cool Down deposition->cool unload Unload Substrate cool->unload end End unload->end start Application Requirement temp_sensitive Temperature Sensitive Substrate? start->temp_sensitive conformal High Conformality Needed? temp_sensitive->conformal No bdeas Choose BDEAS (Aminosilane) temp_sensitive->bdeas Yes purity High Purity (Cl-free) Film? conformal->purity No conformal->bdeas Yes purity->bdeas Yes dcs Choose DCS (Chlorosilane) purity->dcs No

References

Characterization of silicon nitride films from Bis(diethylamino)dichlorosilane

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of silicon nitride (SiN) films deposited using the precursor Bis(diethylamino)silane (BDEAS) reveals distinct advantages in film quality and performance over other commonly used precursors. This guide provides a detailed comparison of SiN films derived from BDEAS with those from bis(tert-butylamino)silane (BTBAS) and dichlorosilane (DCS), supported by experimental data. This information is particularly relevant for researchers, scientists, and professionals in drug development who require high-quality dielectric films for various applications.

Performance Comparison of Silicon Nitride Films

Silicon nitride films deposited via plasma-enhanced atomic layer deposition (PEALD) using BDEAS as the silicon precursor exhibit improved characteristics compared to films deposited with other precursors. These enhancements include lower surface roughness, reduced carbon contamination, a higher nitrogen-to-silicon (N/Si) ratio, lower wet etch rates in dilute hydrofluoric acid (HF) solutions, reduced leakage current, and a higher electric breakdown field.[1] These superior properties are attributed to the higher ion density and reactive gas dissociation, coupled with lower ion bombardment energy to the substrate during the deposition process.[1]

In a comparative study, SiN films deposited using di(sec-butylamino)silane (DSBAS), a precursor with a single amino ligand similar in reactivity to BDEAS, showed lower surface roughness, higher film density, a lower wet etch rate, and improved electrical characteristics compared to films from BTBAS, which has two amine ligands.[2] The reduced steric hindrance of single-ligand aminosilanes like DSBAS and BDEAS is believed to contribute to a more efficient reaction with the nitrogen plasma.[2]

The table below summarizes the key performance metrics for SiN films deposited using different precursors.

PrecursorDeposition MethodDeposition Temperature (°C)Refractive IndexWet Etch Rate (nm/min) in dilute HFFilm Density (g/cm³)Carbon Content (atomic %)N/Si Ratio
Bis(diethylamino)silane (BDEAS) PEALD (162 MHz)100 - 300Not SpecifiedLower than 13.56 MHz PEALD filmsHigher than 13.56 MHz PEALD filmsLower than 13.56 MHz PEALD filmsHigher than 13.56 MHz PEALD films
Bis(tert-butylamino)silane (BTBAS) PEALD200Not Specified~10Not Specified~10~0.8
Bis(tert-butylamino)silane (BTBAS) PEALD400Not Specified0.22.8<2Not Specified
Di(sec-butylamino)silane (DSBAS) PEALD300Not Specified≤2Higher than BTBAS films~00.97
Dichlorosilane (DCS) & Ammonia LPCVD750 - 840Not SpecifiedDecreases with increasing temperatureNot SpecifiedNot SpecifiedClose to stoichiometric

Experimental Protocols

Deposition of Silicon Nitride Films:

Silicon nitride films are commonly deposited using techniques such as Plasma-Enhanced Chemical Vapor Deposition (PECVD), Low-Pressure Chemical Vapor Deposition (LPCVD), and Plasma-Enhanced Atomic Layer Deposition (PEALD).

  • PEALD using BDEAS: In a typical PEALD process, the substrate is placed in a reactor chamber. The BDEAS precursor is pulsed into the chamber, followed by a purge with an inert gas. Subsequently, a nitrogen (N2) plasma is introduced as the reactant gas, followed by another purge step. This cycle is repeated to achieve the desired film thickness. For enhanced film properties, a very high-frequency (162 MHz) plasma can be utilized.[1]

  • LPCVD using Dichlorosilane and Ammonia: SiN films can be grown in an LPCVD furnace using dichlorosilane (SiH2Cl2) and ammonia (NH3) as reactant gases. The deposition is typically carried out at temperatures ranging from 750 to 840°C.[3] The ratio of the reactant gases and the deposition temperature can be varied to control the film properties.[3]

Characterization of Silicon Nitride Films:

  • Ellipsometry: This optical technique is used to measure the thickness and refractive index of the deposited films.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to characterize the chemical bonding within the film, such as Si-N and N-H bonds.

  • Wet Etch Rate Measurement: The wet etch rate is determined by immersing the film in a dilute hydrofluoric acid (HF) solution (e.g., 500:1 HF solution) at room temperature and measuring the change in film thickness over time.[1]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the film, including the N/Si ratio and the concentration of impurities like carbon and oxygen.

  • Electrical Characterization: To assess the electrical properties, Metal-Insulator-Semiconductor (MIS) capacitor structures are fabricated. The leakage current and breakdown voltage are then measured to evaluate the dielectric strength of the SiN film.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the characterization of silicon nitride films.

G cluster_0 Deposition Process cluster_1 Film Characterization cluster_2 Data Analysis Precursor Select Precursor (e.g., BDEADCS, BTBAS, DCS) Deposition Film Deposition (PECVD, ALD, LPCVD) Precursor->Deposition Thickness_RI Thickness & Refractive Index (Ellipsometry) Deposition->Thickness_RI Composition Composition & Bonding (FTIR, XPS) Deposition->Composition Etch_Rate Wet Etch Rate (Dilute HF) Deposition->Etch_Rate Electrical Electrical Properties (I-V, C-V) Deposition->Electrical Comparison Comparative Analysis of Film Properties Thickness_RI->Comparison Composition->Comparison Etch_Rate->Comparison Electrical->Comparison

References

Performance Evaluation of Bis(diethylamino)dichlorosilane as a Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of semiconductor manufacturing and materials science, the choice of precursor is paramount to achieving desired thin film properties. This guide provides a comprehensive performance evaluation of aminosilane and chlorosilane precursors, with a focus on Bis(diethylamino)silane (BDEAS) as a proxy for the less documented Bis(diethylamino)dichlorosilane, in comparison to other common alternatives such as Dichlorosilane (DCS), Bis(tert-butylamino)silane (BTBAS), and Tris(dimethylamino)silane (TDMAS). This analysis is tailored for researchers, scientists, and professionals in drug development who utilize thin film deposition techniques.

Physicochemical Properties of Precursors

A precursor's utility is largely dictated by its physical and chemical characteristics. Volatility, thermal stability, and reactivity are critical parameters that influence the deposition process. Below is a comparison of the key properties of the precursors discussed.

PropertyThis compoundBis(diethylamino)silane (BDEAS)Dichlorosilane (DCS)Bis(tert-butylamino)silane (BTBAS)Tris(dimethylamino)silane (TDMAS)
Molecular Formula C₈H₂₀Cl₂N₂SiC₈H₂₂N₂SiH₂SiCl₂C₈H₂₂N₂SiC₆H₁₉N₃Si
Molecular Weight 243.25 g/mol 174.36 g/mol 101.01 g/mol 174.36 g/mol 161.36 g/mol
Physical State Liquid (presumed)Colorless Liquid[1]Colorless Gas[2]LiquidLiquid
Boiling Point Not available70°C @ 30 mmHg[3]8.3°C167°C145-148°C
Vapor Pressure Not available1 mmHg @ 20°C[3]1220 mmHg @ 20°C1.15 mmHg @ 25°C[4]16 mmHg @ 4°C
Thermal Stability Not availableStable in sealed containers under inert atmosphere[3]Decomposes at high temperatures[5]Thermally stable within ALD windowSubject to thermal decomposition at higher temperatures[6]

Performance in Thin Film Deposition

The efficacy of a precursor is ultimately determined by the quality and characteristics of the deposited films. This section compares the performance of BDEAS and its alternatives in the deposition of Silicon Dioxide (SiO₂) and Silicon Nitride (Si₃N₄), two of the most critical dielectric materials in the semiconductor industry.

Silicon Dioxide (SiO₂) Deposition
PrecursorDeposition MethodTemperature (°C)Growth Rate (Å/cycle)Film PurityWet Etch Rate (WER)Refractive Index
BDEAS PE-ALD (O₂ plasma)50-400~1.0[4]Low carbon and nitrogen impuritiesNot specified1.46[4]
BDEAS Thermal ALD (Ozone)200-250Not specifiedAmorphous SiO₂[4]Not specifiedNot specified
DCS LPCVD (N₂O)900Not specifiedPure SiO₂[7]Not specifiedNot specified
BTBAS RP-ALD (O₂ plasma)Not specified1.0High purityNot specifiedNot specified
TDMAS ALD (Ozone)300~0.55Higher carbon content, porous[8]Higher than BTBAS/BDEAS filmsLower than pure SiO₂[9]
Silicon Nitride (Si₃N₄) Deposition
PrecursorDeposition MethodTemperature (°C)Growth Rate (Å/cycle)Film PurityWet Etch Rate (WER) in diluted HFN/Si Ratio
BDEAS PE-ALD (N₂ plasma)1500.3113.7 at.% Carbon, 4.7 at.% Oxygen[10]Lower with higher plasma frequency[11]Higher with 162 MHz plasma[11]
BDEAS PE-ALD (N₂ plasma)2000.22---
BDEAS PE-ALD (N₂ plasma)2500.19---
DCS LPCVD (NH₃)>750Not specifiedChlorine contamination possible[12]Not specifiedStoichiometric
BTBAS PE-ALD (N₂ plasma)200-5000.15-0.32~2 at.% Carbon~1 nm/min (7:1 BHF)~1.4

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are typical experimental protocols for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).

Plasma-Enhanced Atomic Layer Deposition (PE-ALD) of Si₃N₄ using BDEAS
  • Substrate Preparation: Silicon wafers are cleaned to remove native oxide and organic contaminants.

  • Precursor Delivery: BDEAS is maintained in a bubbler at a controlled temperature (e.g., 45°C) and delivered to the reaction chamber using an inert carrier gas like Argon or Nitrogen.

  • Deposition Cycle:

    • Step 1: BDEAS Pulse: A pulse of BDEAS vapor is introduced into the chamber, allowing it to adsorb onto the substrate surface.

    • Step 2: Purge: The chamber is purged with an inert gas to remove any unreacted BDEAS and byproducts.

    • Step 3: Plasma Pulse: A nitrogen (N₂) plasma is ignited in the chamber. The reactive nitrogen species react with the adsorbed BDEAS layer to form a thin layer of silicon nitride.

    • Step 4: Purge: The chamber is purged again to remove reaction byproducts.

  • Process Parameters:

    • Substrate Temperature: 150-250°C[10]

    • Plasma Power: Varies depending on the reactor configuration.

    • Pulse and Purge Times: Optimized to ensure self-limiting growth.

Low-Pressure Chemical Vapor Deposition (LPCVD) of Si₃N₄ using Dichlorosilane (DCS)
  • Substrate Loading: Silicon wafers are loaded into a horizontal tube furnace.

  • Process Conditions:

    • Temperature: The furnace is heated to a deposition temperature typically above 750°C[12].

    • Pressure: The pressure inside the tube is reduced to the desired level.

  • Gas Flow: Dichlorosilane (DCS) and ammonia (NH₃) gases are introduced into the furnace at controlled flow rates.

  • Deposition: The gases react on the surface of the wafers to deposit a uniform film of silicon nitride. A common byproduct of this reaction is ammonium chloride (NH₄Cl), which can deposit in cooler parts of the exhaust system.

  • Cool Down and Unloading: After the desired film thickness is achieved, the gas flow is stopped, and the furnace is cooled down before the wafers are unloaded.

Visualizing Processes and Structures

Diagrams created using Graphviz (DOT language) help to visualize complex workflows and molecular structures.

ALD_Workflow cluster_cycle One ALD Cycle A Step 1: Precursor Pulse (e.g., BDEAS) B Step 2: Inert Gas Purge A->B C Step 3: Co-reactant Pulse (e.g., N2 Plasma) B->C D Step 4: Inert Gas Purge C->D Process Repeat N Cycles for Desired Thickness D->Process Start Start Start->A End End Process->A Process->End

A typical Atomic Layer Deposition (ALD) cycle workflow.

CVD_Workflow cluster_process CVD Process Reactants Continuous Flow of Precursors (e.g., DCS + NH3) Reactor High Temperature Reactor Reactants->Reactor Deposition Surface Reaction and Film Growth Reactor->Deposition Byproducts Byproduct Removal (e.g., NH4Cl) Deposition->Byproducts End End Byproducts->End Start Start Start->Reactants

A simplified Chemical Vapor Deposition (CVD) process flow.

Precursor_Structures BDEAS Bis(diethylamino)silane (BDEAS) H₂Si(N(C₂H₅)₂)₂ DCS Dichlorosilane (DCS) H₂SiCl₂ BTBAS Bis(tert-butylamino)silane (BTBAS) H₂Si(NHC(CH₃)₃)₂ TDMAS Tris(dimethylamino)silane (TDMAS) HSi(N(CH₃)₂)₃ BDDS This compound Cl₂Si(N(C₂H₅)₂)₂

Chemical formulas of this compound and alternative precursors.

References

A Comparative Guide to Aminosilane Precursors for Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in materials science and semiconductor fabrication, the choice of precursor is critical in achieving desired thin film properties. In the realm of Atomic Layer Deposition (ALD), aminosilane precursors have emerged as a versatile and effective class of chemicals for depositing high-quality silicon-based films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ). Their primary advantages over chlorosilanes include reduced corrosivity and safer handling. This guide provides a comparative analysis of common aminosilane precursors, supported by experimental data, to aid in the selection of the most suitable precursor for specific applications.

This comparison focuses on four widely studied aminosilane precursors:

  • Bis(tert-butylamino)silane (BTBAS)

  • Bis(diethylamino)silane (BDEAS)

  • Tris(dimethylamino)silane (TDMAS)

  • Di(sec-butylamino)silane (DSBAS)

The performance of these precursors is evaluated based on their deposition characteristics and the resulting film properties for both silicon dioxide and silicon nitride.

Performance Comparison of Aminosilane Precursors

The selection of an aminosilane precursor significantly impacts the ALD process window, growth rate, and the final properties of the deposited film. The number of amino ligands and the steric hindrance of the alkyl groups on the amine are key factors influencing their reactivity and surface chemistry.

Silicon Dioxide (SiO₂) Deposition

For SiO₂ deposition, bis-aminosilanes like BTBAS and BDEAS generally demonstrate superior performance compared to tris-aminosilanes such as TDMAS.[1][2] BTBAS, in particular, offers a wide ALD temperature window, extending from below 300°C to over 500°C.[1] In contrast, TDMAS can exhibit poor ALD performance, leading to higher carbon incorporation and lower film quality.[1] Mono-aminosilanes like DSBAS have been reported to achieve high growth per cycle (GPC) in plasma-enhanced ALD (PEALD).[3][4]

PrecursorALD TypeDeposition Temperature (°C)Growth per Cycle (Å/cycle)Refractive Index (@632nm)Carbon Content (at. %)
BTBAS Thermal (O₃)300 - 525~0.8 - 1.0~1.46Low
BDEAS PEALD (O₂)100 - 3000.8 - 1.7~1.46Low
TDMAS Thermal (O₃)>300~0.4 - 0.5Lower than 1.46High (>10x vs BTBAS)
DSBAS PEALD (O₂)100 - 5001.0 - 1.8--
Silicon Nitride (SiNₓ) Deposition

In the case of SiNₓ deposition, typically carried out using PEALD with a nitrogen plasma, the precursor structure again plays a crucial role. Precursors with fewer amino ligands, such as the mono-aminosilane DSBAS, have shown significant advantages over bis-aminosilanes like BTBAS.[5][6] At all process temperatures, DSBAS has been reported to outperform BTBAS in several aspects, yielding films with lower surface roughness, higher density, lower wet etch rates, and higher growth rates.[5][6] Notably, SiNₓ films grown with DSBAS at 300°C can achieve carbon content below the detection limit of XPS.[5][6]

PrecursorALD TypeDeposition Temperature (°C)Growth per Cycle (Å/cycle)Film Density (g/cm³)Wet Etch Rate (nm/min) in 100:1 HFCarbon Content (at. %)
BTBAS PEALD (N₂)100 - 3000.6 - 0.8[7]~2.8 (@400°C)[8]~1.0 (@400°C)[9]<10 (@200°C), <2 (@400°C)[8]
DSBAS PEALD (N₂)100 - 300~0.8[7]> BTBAS≤2 (@300°C)[5][6]~0 (@300°C)[5][6]

Experimental Methodologies

The following provides a generalized experimental protocol for the ALD of silicon-based thin films using aminosilane precursors. Specific parameters such as temperature, pulse times, and plasma power should be optimized for the particular precursor, reactor configuration, and desired film properties.

Generalized ALD Protocol
  • Substrate Preparation:

    • Substrates (e.g., silicon wafers) are cleaned to remove organic and native oxide contaminants. A common procedure involves a standard RCA clean or a piranha etch followed by a deionized water rinse and nitrogen drying.

    • For studies on hydroxylated surfaces, a final treatment to ensure a uniform hydroxyl (-OH) termination is performed, often involving an oxygen plasma or an ozone treatment.

  • ALD Reactor Setup:

    • The substrate is loaded into the ALD reactor chamber.

    • The reactor is pumped down to a base pressure typically in the range of mTorr.

    • The substrate is heated to the desired deposition temperature.

    • The aminosilane precursor is heated in a canister to a temperature that provides sufficient vapor pressure for delivery into the chamber. For example, BTBAS is often heated to around 55°C.[1] Delivery lines are also heated to prevent precursor condensation.

  • ALD Cycle: A typical ALD cycle consists of four sequential steps, as illustrated in the workflow diagram below.

    • Step 1: Precursor Pulse: The aminosilane precursor vapor is pulsed into the reactor chamber for a specific duration (e.g., 0.5 to 3 seconds). The precursor chemisorbs onto the substrate surface in a self-limiting reaction.

    • Step 2: Purge/Evacuation: Excess precursor and any gaseous byproducts are removed from the chamber by purging with an inert gas (e.g., Ar or N₂) and/or evacuating the chamber. This step is crucial to prevent chemical vapor deposition (CVD) reactions in the subsequent step.

    • Step 3: Co-reactant Pulse: A co-reactant is pulsed into the chamber.

      • For SiO₂ deposition, this is typically an oxidizing agent like ozone (O₃) or an oxygen (O₂) plasma.

      • For SiNₓ deposition, a nitrogen-containing plasma (e.g., N₂ or N₂/H₂) is used.

    • Step 4: Purge/Evacuation: Excess co-reactant and gaseous byproducts from the surface reaction are removed from the chamber by purging and/or evacuation.

  • Deposition Process:

    • The ALD cycle is repeated a set number of times to achieve the desired film thickness.

    • In-situ monitoring techniques like spectroscopic ellipsometry can be used to track film growth in real-time.

  • Film Characterization:

    • After deposition, the film thickness and refractive index are typically measured using spectroscopic ellipsometry.

    • Elemental composition and impurity levels (e.g., carbon, nitrogen, oxygen, hydrogen) are determined by techniques such as X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS).

    • Film density can be assessed using X-ray Reflectivity (XRR).

    • Wet etch rate (WER) in a dilute hydrofluoric acid (HF) solution is a common method to evaluate film quality and density, particularly for SiNₓ.[8]

ALD Process Workflow

The following diagram illustrates the fundamental, sequential nature of an Atomic Layer Deposition cycle using an aminosilane precursor.

ALD_Cycle cluster_cycle Single ALD Cycle Step1 Step 1: Aminosilane Precursor Pulse Step2 Step 2: Inert Gas Purge Step1->Step2 Chemisorption Step3 Step 3: Co-reactant (e.g., O₃, N₂ Plasma) Pulse Step2->Step3 Remove Excess Precursor Step4 Step 4: Inert Gas Purge Step3->Step4 Surface Reaction Step4->Step1 Remove Byproducts, Cycle Repeats

A typical four-step Atomic Layer Deposition (ALD) cycle.

Conclusion

The choice of aminosilane precursor is a critical parameter in the ALD of silicon-based thin films. For SiO₂ deposition, bis-aminosilanes like BTBAS and BDEAS generally offer a good balance of reactivity and film quality, while tris-aminosilanes like TDMAS may lead to higher impurity levels. For high-quality PEALD of SiNₓ, mono-aminosilanes such as DSBAS have demonstrated superior performance, yielding films with higher density, lower etch rates, and minimal carbon contamination compared to bis-aminosilane counterparts like BTBAS. The provided data and experimental guidelines serve as a valuable resource for researchers and engineers in selecting and optimizing aminosilane-based ALD processes for their specific needs.

References

A Comparative Guide to the Ellipsometry Analysis of SiO₂ Films Deposited from Aminosilane Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of silicon dioxide (SiO₂) films grown via atomic layer deposition (ALD) using bis(diethylamino)silane (BDEAS) and other common aminosilane precursors. The performance of these precursors is evaluated based on key film properties determined through spectroscopic ellipsometry. This document is intended for researchers and professionals in materials science and semiconductor fabrication.

Comparative Performance of Silicon Precursors for SiO₂ ALD

The choice of silicon precursor is critical in the ALD process as it significantly influences the growth characteristics and the resulting film quality. Aminosilanes are a widely used class of precursors for SiO₂ deposition due to their high reactivity and the ability to produce high-quality films at lower temperatures.[1] Below is a comparison of SiO₂ films deposited using BDEAS and other aminosilanes like tris[dimethylamino]silane (3DMAS) and bis(t-butylamino)silane (BTBAS).

Table 1: Comparison of SiO₂ Film Properties from Different Aminosilane Precursors

PrecursorOxidantDeposition Temperature (°C)Growth Per Cycle (Å/cycle)Refractive Index (@ ~633 nm)Key Characteristics
Bis(diethylamino)silane (BDEAS) O₂ Plasma80 - 200~1.0[2]1.45 - 1.50[2]Efficient for low-temperature, conformal SiO₂ deposition.[2]
O₂ Plasma2001.13[3]~1.46[3]Produces high-quality optical films with low absorption losses.[3][4]
Tris[dimethylamino]silane (3DMAS) O₂ Plasma100 - 2001.13 (@100°C)[3]Not specifiedFrequently studied aminosilane precursor.[5]
Bis(t-butylamino)silane (BTBAS) O₃300 - 500Not specifiedNot specifiedConsidered highly effective in terms of ALD performance and film quality.[5]
Bis(dimethylamino)silane (BDMAS) O₃2751.5 times that of TDMAS[6]Not specifiedResults in lower carbon impurity compared to TDMAS.[6]
Di-sec-butylaminosilane (DSBAS) O₂ Plasma / O₃Not specifiedHighest among compared aminosilanes[1]Not specifiedShows high growth per cycle in both thermal and plasma-enhanced ALD.[1]

Experimental Protocols

A detailed methodology is crucial for the reproducible deposition and analysis of high-quality SiO₂ films.

1. SiO₂ Thin Film Deposition via Plasma-Enhanced Atomic Layer Deposition (PE-ALD)

This protocol outlines the deposition of SiO₂ films using an aminosilane precursor, such as BDEAS, and an oxygen plasma.

  • Substrate Preparation: Silicon wafers with a <100> orientation are commonly used as substrates.[7] Prior to deposition, the substrates are cleaned to remove any organic and native oxide contaminants.

  • Deposition System: The depositions are carried out in a commercial ALD reactor, for example, an Oxford Instruments FlexAl or OpAL system.[3][4]

  • Precursor and Oxidant:

    • Silicon Precursor: Bis(diethylamino)silane (BDEAS).[4]

    • Oxidant: Oxygen (O₂) plasma.[4]

  • Deposition Parameters:

    • Substrate Temperature: Maintained at a constant temperature, typically around 200°C.[4]

    • ALD Cycle Sequence:

      • BDEAS Pulse: The BDEAS precursor is pulsed into the reactor chamber for a specific duration (e.g., 125 ms).[4]

      • Hold/Exposure: A hold step may be included to ensure the precursor fully saturates the substrate surface (e.g., 2 seconds).[4]

      • Purge: The chamber is purged with an inert gas (e.g., Ar or N₂) to remove excess precursor and by-products (e.g., 5 seconds).[4]

      • O₂ Plasma Pulse: Oxygen gas is introduced, and a plasma is ignited for a set duration to oxidize the precursor layer (e.g., 5 seconds with a 200 W plasma power).[4]

      • Purge: A final purge step removes residual reactants and by-products (e.g., 2 seconds).[4]

  • Film Thickness Control: The final film thickness is controlled by the number of ALD cycles repeated. The relationship between the number of cycles and film thickness is typically linear, confirming self-limiting growth.[8]

2. Spectroscopic Ellipsometry Analysis

Spectroscopic ellipsometry is a non-destructive optical technique used to determine film thickness and optical constants (refractive index n and extinction coefficient k).[7]

  • Instrumentation: A variable angle spectroscopic ellipsometer (VASE) is used for the measurements.[7]

  • Measurement Principle: The instrument measures the change in polarization of light upon reflection from the sample surface. The measured parameters are the amplitude ratio (Ψ) and the phase difference (Δ).[7]

  • Data Acquisition:

    • Wavelength Range: Data is collected over a broad spectral range, for example, from 220 nm to 1100 nm.[7]

    • Angle of Incidence: Measurements are performed at multiple angles of incidence to improve the accuracy of the determined parameters.[7]

  • Data Modeling and Analysis:

    • Optical Model Construction: An optical model representing the sample structure is created. For a SiO₂ film on a silicon substrate, a common model is Air/SiO₂/Si. An interface layer between the SiO₂ and Si may be included for more accurate modeling.[7]

    • Material Optical Properties: The optical constants of the silicon substrate are taken from established literature values.[7] The optical properties of the SiO₂ film are typically described by a dispersion model, such as the Cauchy model, as SiO₂ is transparent in the visible range.

    • Fitting Procedure: The model parameters (e.g., film thickness and Cauchy parameters) are varied to fit the calculated Ψ and Δ values to the experimental data. This is achieved by minimizing the mean squared error (MSE) between the experimental and modeled data.

    • Results: The fitting process yields the thickness and refractive index of the SiO₂ film.[7]

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from precursor selection to the comparative analysis of the resulting SiO₂ films.

G cluster_precursors Precursor Selection cluster_deposition Film Deposition cluster_characterization Film Characterization cluster_analysis Data Analysis & Comparison BDEAS Bis(diethylamino)silane (BDEAS) ALD Atomic Layer Deposition (ALD) - Substrate Preparation - ALD Cycles - Process Parameters BDEAS->ALD Alternatives Alternative Precursors (3DMAS, BTBAS, etc.) Alternatives->ALD Ellipsometry Spectroscopic Ellipsometry - Data Acquisition (Ψ, Δ) - Optical Modeling ALD->Ellipsometry SiO₂ Film Sample Data Film Properties - Thickness - Refractive Index - Growth Rate Ellipsometry->Data Data Extraction Comparison Comparative Analysis Data->Comparison

Caption: Workflow for the comparative analysis of SiO₂ films from different precursors.

References

A Comparative Guide to Silicon Nitride Thin Films: Performance of Aminosilane Precursors in Plasma-Enhanced Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise control over the composition and quality of thin films is paramount. This guide provides a comparative analysis of silicon nitride (SiNₓ) thin films deposited using various aminosilane precursors, with a focus on Bis(diethylamino)silane (BDEAS) and its alternatives. The data presented is based on X-ray Photoelectron Spectroscopy (XPS) analysis, offering insights into film stoichiometry and purity.

In the pursuit of fabricating high-quality dielectric films for advanced applications, the choice of precursor chemistry is a critical determinant of the final material properties. Aminosilane precursors have gained prominence for the deposition of silicon nitride thin films due to their ability to facilitate low-temperature processing and produce films with desirable electrical and physical characteristics. This guide focuses on the comparative performance of different aminosilane precursors in plasma-enhanced atomic layer deposition (PEALD), a technique renowned for its precise thickness control and conformality.

Performance Comparison of Aminosilane Precursors

The selection of an appropriate silicon precursor is crucial for achieving the desired properties in SiNₓ films. Key performance indicators include the resulting film's stoichiometry (N/Si ratio), impurity levels (carbon and oxygen content), and deposition characteristics. Below is a quantitative comparison of films deposited using Bis(tert-butylamino)silane (BTBAS) and Di(sec-butylamino)silane (DSBAS), two common aminosilane precursors, at various deposition temperatures.[1][2][3][4][5]

Deposition Temperature (°C)PrecursorN/Si RatioCarbon Content (at. %)Oxygen Content (at. %)
100BTBAS~0.8>10~2
100DSBAS~0.8~5~2
200BTBAS~0.8~8<2
200DSBAS~0.9~2<2
300BTBAS~0.8~5<2
300DSBAS~0.97<1 (below detection limit)<2

Table 1: Comparison of elemental composition of SiNₓ films deposited with BTBAS and DSBAS at different temperatures as determined by XPS. Data synthesized from multiple sources.[1][2][3][4][5]

Experimental Protocols

To ensure reproducibility and accuracy in research, detailed experimental protocols are essential. The following sections outline a typical procedure for the deposition of silicon nitride thin films using PEALD and their subsequent analysis by XPS.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride

This protocol describes the deposition of SiNₓ films using an aminosilane precursor and a nitrogen plasma.

1. Substrate Preparation:

  • Clean silicon wafers by sonication in acetone, followed by isopropyl alcohol, and finally deionized (DI) water for 10 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Perform an in-situ pre-deposition plasma treatment in the PEALD reactor to remove any remaining organic contaminants and native oxide.

2. Deposition Parameters:

  • Precursor: Bis(diethylamino)silane (BDEAS), Bis(tert-butylamino)silane (BTBAS), or Di(sec-butylamino)silane (DSBAS).

  • Reactant: Nitrogen (N₂) plasma.

  • Deposition Temperature: 100-300 °C.

  • Carrier Gas: Argon (Ar).

  • PEALD Cycle Sequence:

    • Precursor pulse (e.g., 0.5 - 2 seconds).

    • Purge with Ar (e.g., 10 seconds).

    • N₂ plasma exposure (e.g., 10 - 30 seconds).

    • Purge with Ar (e.g., 10 seconds).

  • Number of Cycles: Dependent on the desired film thickness.

3. Post-Deposition:

  • Cool down the reactor to room temperature under a nitrogen atmosphere before removing the samples.

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[7]

1. Sample Preparation:

  • Mount the SiNₓ-coated silicon wafer on the XPS sample holder using conductive tape.

  • Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS system.

2. Analysis Parameters:

  • X-ray Source: Monochromatic Al Kα (1486.6 eV).

  • Analysis Area: Typically a few hundred micrometers in diameter.

  • Take-off Angle: 90° (for standard measurements).

  • Survey Scan:

    • Energy Range: 0 - 1100 eV.

    • Pass Energy: ~160 eV.

    • Purpose: To identify all elements present on the surface.

  • High-Resolution Scans:

    • Regions: Si 2p, N 1s, C 1s, O 1s.

    • Pass Energy: ~20-40 eV.

    • Purpose: To determine the chemical states and quantify the elemental composition.

3. Data Analysis:

  • Perform peak fitting and deconvolution of the high-resolution spectra to identify different chemical bonds.

  • Calculate atomic concentrations from the peak areas using appropriate sensitivity factors.

  • For depth profiling, an argon ion gun can be used to sputter away the surface layer by layer, with XPS analysis performed at each step.[7][8]

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the experimental process, the following diagrams are provided.

experimental_workflow cluster_preparation Substrate Preparation cluster_deposition PEALD Process cluster_analysis XPS Analysis sub_prep1 Silicon Wafer Cleaning sub_prep2 Drying (N2 gun) sub_prep1->sub_prep2 peald_start Load into PEALD Reactor sub_prep2->peald_start precursor_pulse Aminosilane Precursor Pulse peald_start->precursor_pulse purge1 Ar Purge precursor_pulse->purge1 plasma N2 Plasma Exposure purge1->plasma purge2 Ar Purge plasma->purge2 peald_end Repeat Cycles for Desired Thickness purge2->peald_end xps_load Load into XPS System peald_end->xps_load survey_scan Survey Scan xps_load->survey_scan high_res_scan High-Resolution Scans (Si 2p, N 1s, C 1s, O 1s) survey_scan->high_res_scan data_analysis Data Processing and Quantification high_res_scan->data_analysis

Experimental Workflow for PEALD Deposition and XPS Analysis.

peald_cycle start Start Cycle precursor Step 1: Precursor Pulse (e.g., BDEAS) start->precursor purge1 Step 2: Inert Gas Purge (e.g., Ar) precursor->purge1 plasma Step 3: N2 Plasma (Reactant Exposure) purge1->plasma purge2 Step 4: Inert Gas Purge (e.g., Ar) plasma->purge2 end_cycle End Cycle purge2->end_cycle

A single cycle in the Plasma-Enhanced Atomic Layer Deposition (PEALD) process.

References

A Comparative Guide to Thermal ALD and PEALD with Bis(diethylamino)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of thin-film deposition, Atomic Layer Deposition (ALD) stands out for its precision and ability to create conformal coatings at the atomic scale. This guide provides a detailed comparison of two prominent ALD techniques—Thermal ALD and Plasma-Enhanced ALD (PEALD)—utilizing the precursor Bis(diethylamino)silane (BDEAS). While the initially specified Bis(diethylamino)dichlorosilane is not commonly reported in the literature for these processes, BDEAS is a widely studied and effective precursor for depositing high-quality silicon-based films.

This guide will delve into the experimental data, process protocols, and fundamental differences between thermal and plasma-enhanced approaches with BDEAS, offering valuable insights for researchers selecting the optimal deposition strategy for their specific applications.

Quantitative Data Summary

The performance of Thermal ALD and PEALD processes using Bis(diethylamino)silane for the deposition of silicon oxide (SiO₂) and silicon nitride (SiNₓ) films is summarized in the tables below. These tables provide a clear comparison of key deposition parameters and resulting film properties.

Table 1: Comparison of Thermal ALD and PEALD for SiO₂ Deposition using Bis(diethylamino)silane (BDEAS)

ParameterThermal ALD (with Ozone)PEALD (with O₂ Plasma)
Deposition Temperature 250 - 350 °C[1]100 - 250 °C[2]
Growth Per Cycle (GPC) ~0.10 nm/cycle[1]0.12 - 0.14 nm/cycle[2]
Refractive Index Not explicitly reported for BDEAS~1.46 (at 633 nm)[3][4]
Film Density Not explicitly reported for BDEAS~2.1 g/cm³
Impurity Content Low carbon and nitrogen expected within the ALD windowLow carbon and nitrogen (<1 at.%)[2]
Reactant Ozone (O₃)Oxygen (O₂) plasma

Table 2: Comparison of PEALD for SiNₓ Deposition using Bis(diethylamino)silane (BDEAS)

ParameterPEALD (with N₂ Plasma)
Deposition Temperature 100 - 400 °C[5]
Growth Per Cycle (GPC) ~0.019 - 0.031 nm/cycle (decreases with temperature)[6]
Refractive Index ~1.8 - 1.9
N/Si Ratio ~1.2 - 1.4 (approaches stoichiometric Si₃N₄ at higher temperatures)[5]
Carbon Content Decreases with increasing temperature, can be <1 at.%[5]
Wet Etch Rate (in dilute HF) Decreases with increasing temperature and higher plasma frequency[5]
Reactant Nitrogen (N₂) plasma

Note: Direct comparative data for thermal ALD of SiNₓ with BDEAS is limited, as it is generally considered a high-temperature process with this precursor and ammonia.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these processes.

Thermal ALD of SiO₂ using BDEAS and Ozone

This protocol is based on the described ALD temperature window for BDEAS and ozone.[1]

  • Substrate Preparation: Silicon wafers are cleaned using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants, followed by a final dip in dilute hydrofluoric acid (HF) to remove the native oxide and create a hydrogen-terminated surface.

  • ALD Reactor Conditions:

    • Base Pressure: Maintain a base pressure in the reactor in the range of 1-2 Torr.

    • Deposition Temperature: Set the substrate temperature within the ALD window of 250-350 °C.

  • Deposition Cycle:

    • Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor for a specific duration (e.g., 1.0 seconds). The precursor is typically heated in a bubbler to ensure adequate vapor pressure.

    • Step 2: Purge: Purge the reactor with an inert gas (e.g., Ar or N₂) for a set time (e.g., 2.0 seconds) to remove any unreacted BDEAS and gaseous byproducts.

    • Step 3: Ozone Pulse: Introduce ozone (O₃) as the oxidant for a defined period (e.g., 0.5 seconds).

    • Step 4: Purge: Purge the reactor again with the inert gas (e.g., 4.0 seconds) to remove unreacted ozone and byproducts.

  • Film Growth: Repeat the deposition cycle until the desired film thickness is achieved.

  • Characterization: Analyze the film thickness and refractive index using spectroscopic ellipsometry. Chemical composition can be determined by X-ray Photoelectron Spectroscopy (XPS).

PEALD of SiO₂ using BDEAS and O₂ Plasma

This protocol is derived from studies on atmospheric-pressure and low-pressure PEALD of SiO₂.[2][4]

  • Substrate Preparation: Similar to the thermal ALD protocol, clean silicon wafers are used.

  • ALD Reactor Conditions:

    • Base Pressure: The base pressure is typically maintained in the range of 100 mTorr to a few Torr.

    • Deposition Temperature: The substrate temperature can be set in a wider, lower range, typically between 100-250 °C.[2]

  • Deposition Cycle:

    • Step 1: BDEAS Pulse: Pulse BDEAS into the chamber for a specific time (e.g., 1.6 seconds).

    • Step 2: Purge: Purge the chamber with an inert gas (e.g., N₂) for a duration (e.g., 5.0 seconds).

    • Step 3: O₂ Plasma Exposure: Introduce oxygen gas and apply RF power (e.g., 100-300 W) to generate an oxygen plasma for a set time (e.g., 8.0 seconds).

    • Step 4: Purge: Purge the chamber with the inert gas (e.g., 5.0 seconds).

  • Film Growth: Repeat the cycle to achieve the target thickness.

  • Characterization: Characterize the film properties using techniques such as spectroscopic ellipsometry, XPS, and Fourier-Transform Infrared Spectroscopy (FTIR) to assess bonding environments.

PEALD of SiNₓ using BDEAS and N₂ Plasma

This protocol is based on studies of SiNₓ deposition using BDEAS.[5][6]

  • Substrate Preparation: Utilize cleaned silicon wafers.

  • ALD Reactor Conditions:

    • Base Pressure: Maintain a process pressure typically in the range of 100-200 mTorr.

    • Deposition Temperature: The deposition can be performed at temperatures ranging from 100 °C to 400 °C.[5]

  • Deposition Cycle:

    • Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor.

    • Step 2: Purge: Purge with an inert gas (e.g., Ar).

    • Step 3: N₂ Plasma Exposure: Introduce nitrogen gas and apply RF power to generate a nitrogen plasma. The plasma frequency can influence film properties, with higher frequencies (e.g., 162 MHz) showing improved film quality compared to conventional 13.56 MHz.[5]

    • Step 4: Purge: Purge with the inert gas.

  • Film Growth: Repeat the cycle for the desired film thickness.

  • Characterization: Analyze the film for thickness, refractive index, elemental composition (N/Si ratio, carbon content), and wet etch rate in dilute HF.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships between the deposition techniques and their outcomes.

Thermal_vs_PEALD_Workflow cluster_thermal Thermal ALD Workflow cluster_peald PEALD Workflow T_Start Start T_Precursor 1. BDEAS Pulse T_Start->T_Precursor T_Purge1 2. Inert Gas Purge T_Precursor->T_Purge1 T_Reactant 3. Ozone (O₃) Pulse T_Purge1->T_Reactant T_Purge2 4. Inert Gas Purge T_Reactant->T_Purge2 T_End End Cycle T_Purge2->T_End P_Start Start P_Precursor 1. BDEAS Pulse P_Start->P_Precursor P_Purge1 2. Inert Gas Purge P_Precursor->P_Purge1 P_Reactant 3. O₂/N₂ Plasma P_Purge1->P_Reactant P_Purge2 4. Inert Gas Purge P_Reactant->P_Purge2 P_End End Cycle P_Purge2->P_End

Caption: Experimental workflows for Thermal ALD and PEALD cycles.

Logical_Relationship cluster_process Deposition Process cluster_energy Energy Source cluster_properties Key Characteristics Thermal Thermal ALD Thermal_Energy Thermal Energy Thermal->Thermal_Energy PEALD PEALD Plasma_Energy Plasma (Radicals, Ions) PEALD->Plasma_Energy Temp Higher Deposition Temp. Thermal_Energy->Temp Conformality Excellent Conformality Thermal_Energy->Conformality Lower_Temp Lower Deposition Temp. Plasma_Energy->Lower_Temp Higher_GPC Potentially Higher GPC Plasma_Energy->Higher_GPC Film_Quality Tunable Film Properties Plasma_Energy->Film_Quality

Caption: Key differences between Thermal ALD and PEALD.

References

A Comparative Guide to Bis(diethylamino)dichlorosilane and Other Chlorosilanes in Chemical Vapor Deposition Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of thin-film deposition, the choice of precursor is paramount to achieving desired film properties and process efficiency. This guide provides an objective comparison of Bis(diethylamino)dichlorosilane (BDEAS) against conventional chlorosilanes such as Dichlorosilane (DCS), Trichlorosilane (TCS), and Silicon Tetrachloride (STC) in Chemical Vapor Deposition (CVD) and related processes. This analysis is supported by experimental data from various studies to aid researchers in selecting the optimal precursor for their specific applications.

Precursor Chemistry: A Structural Overview

The chemical structure of the precursor molecule significantly influences its reactivity, thermal stability, and the incorporation of impurities into the deposited film. BDEAS is an aminosilane, characterized by the presence of silicon-nitrogen bonds, which are generally more reactive and less thermally stable than the silicon-hydrogen bonds in silane or the silicon-chlorine bonds in chlorosilanes.

Below is a comparison of the chemical structures of BDEAS and common chlorosilanes.

G Figure 1. Chemical Structure of this compound (BDEAS) Si Si Cl1 Cl Si->Cl1 Cl2 Cl Si->Cl2 N1 N Si->N1 N2 N Si->N2 C1 C N1->C1 C3 C N1->C3 C5 C N2->C5 C7 C N2->C7 C2 C C1->C2 C4 C C3->C4 C6 C C5->C6 C8 C C7->C8

Figure 1. Chemical Structure of this compound (BDEAS)

G Figure 2. Comparative Structures of Common Chlorosilanes cluster_DCS Dichlorosilane (DCS) cluster_TCS Trichlorosilane (TCS) cluster_STC Silicon Tetrachloride (STC) Si1 Si H1 H Si1->H1 H2 H Si1->H2 Cl1 Cl Si1->Cl1 Cl2 Cl Si1->Cl2 Si2 Si H3 H Si2->H3 Cl3 Cl Si2->Cl3 Cl4 Cl Si2->Cl4 Cl5 Cl Si2->Cl5 Si3 Si Cl6 Cl Si3->Cl6 Cl7 Cl Si3->Cl7 Cl8 Cl Si3->Cl8 Cl9 Cl Si3->Cl9

Figure 2. Comparative Structures of Common Chlorosilanes

Performance in Silicon Nitride Deposition

Silicon nitride (Si₃N₄) is a critical material in semiconductor manufacturing, serving as an insulator and a passivation layer. The choice of precursor significantly impacts the properties of the deposited Si₃N₄ films.

While direct comparative studies of BDEAS and chlorosilanes in the same CVD process are limited, we can analyze their performance based on available data from different deposition techniques, primarily Plasma-Enhanced Atomic Layer Deposition (PEALD) for BDEAS and Low-Pressure Chemical Vapor Deposition (LPCVD) for chlorosilanes.

Table 1: Comparison of Precursors for Silicon Nitride Deposition

ParameterThis compound (BDEAS)Dichlorosilane (DCS)
Deposition Method PEALDLPCVD
Typical Deposition T (°C) 150 - 300700 - 800[1][2]
Deposition Rate / GPC ~0.2 - 0.3 Å/cycleVaries with pressure and temperature
Film Composition Si, N, C, O, HSi, N, Cl, H
Carbon Impurity (at.%) 7.5 - 13.7Not typically a major impurity
Chlorine Impurity Not a direct impurity from precursorCan be present
Oxygen Impurity (at.%) 4.7 - 14Can be incorporated from background
Hydrogen Content Present, decreases with temperaturePresent
Byproducts Amine-related organic compoundsAmmonium chloride (NH₄Cl)[1]
Key Observations:
  • Deposition Temperature: BDEAS allows for significantly lower deposition temperatures (150-300 °C) in PEALD processes compared to the high temperatures (700-800 °C) required for thermal CVD of silicon nitride using DCS and ammonia.[1][2] This lower thermal budget is advantageous for temperature-sensitive substrates.

  • Impurity Profile: A major drawback of BDEAS is the potential for carbon incorporation into the film, with reported values ranging from 7.5 to 13.7 at.%.[3] In contrast, chlorosilane-based processes are prone to chlorine contamination.

  • Byproducts: The reaction of DCS with ammonia in LPCVD processes is known to produce ammonium chloride (NH₄Cl), which can lead to particle formation and deposition in the exhaust lines.[1] BDEAS, on the other hand, produces organic amine-related byproducts.

Performance in Silicon Dioxide Deposition

Silicon dioxide (SiO₂) is another cornerstone material in microelectronics, used for gate dielectrics, isolation layers, and optical coatings.

Table 2: Comparison of Precursors for Silicon Dioxide Deposition

ParameterThis compound (BDEAS)Dichlorosilane (DCS) / Trichlorosilane (TCS)
Deposition Method ALD / PEALDLPCVD / APCVD
Typical Deposition T (°C) 250 - 400> 600
Deposition Rate / GPC ~1.0 Å/cycleVaries with process conditions
Film Quality Good conformalityCan be high quality
Impurity Concerns Carbon, NitrogenChlorine
Key Observations:
  • Low-Temperature Deposition: Similar to silicon nitride, BDEAS enables lower temperature deposition of SiO₂ via ALD, typically in the range of 250-400 °C.

  • Conformality: ALD processes using BDEAS offer excellent conformality, which is crucial for coating complex three-dimensional structures.

  • Precursor Reactivity: Aminosilanes like BDEAS are generally more reactive than chlorosilanes, which can be advantageous for achieving self-limiting growth in ALD processes.

Experimental Protocols

To provide a practical context for the data presented, this section outlines typical experimental methodologies for CVD and ALD processes using BDEAS and chlorosilanes.

BDEAS for Silicon Nitride Deposition (Atmospheric-Pressure PE-spatial-ALD)
  • Precursor Delivery: BDEAS is typically kept in a stainless steel bubbler at room temperature. An inert gas, such as Argon (Ar), is used as a carrier gas to transport the BDEAS vapor to the reaction chamber.

  • Co-reactant: Nitrogen (N₂) plasma is commonly used as the nitrogen source.

  • Deposition Conditions:

    • Substrate Temperature: 150 - 250 °C

    • Plasma Source: Dielectric Barrier Discharge (DBD) plasma operated at a specific voltage and frequency (e.g., 120 V and 75 kHz).

    • Process: The substrate is rotated under continuous flows of BDEAS and N₂ plasma, which are separated by inert gas curtains.

G Figure 3. Workflow for AP-PE-s-ALD of Silicon Nitride using BDEAS cluster_setup System Setup cluster_process Deposition Process BDEAS_source BDEAS Bubbler (Room Temp) Reactor Spatial ALD Reactor (150-250 °C) BDEAS_source->Reactor BDEAS Vapor Ar_carrier Ar Carrier Gas Ar_carrier->BDEAS_source N2_source N2 Gas Source DBD_plasma DBD Plasma Source N2_source->DBD_plasma DBD_plasma->Reactor N2 Plasma Substrate Rotating Substrate Reactor->Substrate Deposition SiNx Film Growth Substrate->Deposition

Figure 3. Workflow for AP-PE-s-ALD of Silicon Nitride using BDEAS

Dichlorosilane for Silicon Nitride Deposition (LPCVD)
  • Precursors: Dichlorosilane (SiH₂Cl₂) and Ammonia (NH₃).[1][4]

  • Deposition Conditions:

    • Temperature: Typically around 780 °C.[1]

    • Pressure: Low pressure, often in the range of 0.5 to 5 Torr.

    • Reactor: The reaction takes place in a quartz tube furnace.

  • Process: DCS and ammonia are introduced into the heated reactor where they react on the substrate surface to form a silicon nitride film.

Conclusion

The choice between this compound and traditional chlorosilanes for CVD processes depends heavily on the specific application requirements.

This compound (BDEAS) is a compelling choice for:

  • Low-temperature applications: Its ability to deposit films at temperatures below 400°C makes it suitable for substrates that cannot withstand high thermal loads.

  • Highly conformal coatings: When used in ALD processes, BDEAS provides excellent step coverage on complex topographies.

However, potential drawbacks of BDEAS include:

  • Carbon and oxygen contamination: The organic ligands can lead to the incorporation of impurities into the film.

  • Cost and availability: Aminosilanes can be more expensive than traditional chlorosilanes.

Conventional chlorosilanes (DCS, TCS, STC) remain the industry standard for many applications due to:

  • High purity films: They can produce films with very low levels of carbon contamination.

  • Mature and well-understood processes: Decades of research and industrial use have led to highly optimized and reliable deposition processes.

  • Cost-effectiveness: Chlorosilanes are generally less expensive and more widely available.

The primary limitations of chlorosilanes are:

  • High deposition temperatures: This restricts their use with thermally sensitive materials.

  • Corrosive byproducts: The formation of HCl and NH₄Cl can pose challenges for equipment and process control.

Ultimately, the selection of a precursor requires a careful evaluation of the trade-offs between deposition temperature, film purity, conformality, and cost. This guide provides a foundation of data to inform that decision-making process for researchers and professionals in the field.

References

Etch Rate Comparison of Films Grown with Different Silicon Precursors

Author: BenchChem Technical Support Team. Date: November 2025

The selection of a silicon precursor for thin-film deposition is a critical decision in semiconductor manufacturing and materials science research. The choice of precursor not only influences the deposition process parameters but also fundamentally determines the resulting film's chemical composition, density, and structural properties. These properties, in turn, have a direct and significant impact on the film's wet etch rate, a key parameter for patterning and fabrication processes.

This guide provides an objective comparison of the wet etch rates of silicon nitride (SiNₓ) and silicon dioxide (SiO₂) films grown using various common silicon precursors. The data presented is supported by experimental findings from peer-reviewed literature, offering researchers and engineers a baseline for material selection and process development.

Impact of Precursor on Film Properties and Etch Rate

The chemical structure of the silicon precursor affects the incorporation of elements like hydrogen and chlorine into the deposited film. For instance, films grown from hydrogen-containing precursors like silane (SiH₄) or dichlorosilane (SiH₂Cl₂) will have a higher hydrogen content compared to those from chlorine-heavy precursors like silicon tetrachloride (SiCl₄).[1] This incorporated hydrogen can lead to lower film density and create weaker bonds (e.g., Si-H, N-H), which are more susceptible to attack by etchants like hydrofluoric acid (HF).[2] Consequently, films with higher hydrogen content or lower density typically exhibit faster etch rates.[3]

Similarly, for silicon dioxide, precursors like tetraethoxysilane (TEOS) can lead to films with higher porosity and incorporated hydroxyl (Si-OH) groups compared to films grown from silane, making them etch significantly faster in HF-based solutions.

Quantitative Data Summary

The following tables summarize the wet etch rates for SiNₓ and SiO₂ films deposited using different silicon precursors and methods.

Table 1: Wet Etch Rate Comparison for Silicon Nitride (SiNₓ) Films
Film TypeDeposition MethodSilicon PrecursorDeposition Temp. (°C)EtchantEtch Rate (nm/min)
SiNₓALDSiCl₄500100:1 diluted HF0.28[3]
SiNₓALDSiH₂Cl₂500100:1 diluted HF0.14[3]
SiNₓ:HPECVDSiH₄3001:1 DHF¹~69[3]
SiNₓLPCVD(Not specified)780100:1 diluted HF0.12[3]

¹DHF (Diluted Hydrofluoric Acid) composition not fully specified, but data is from a comparative study. The value is converted from 11.7 Å/s.

Table 2: Wet Etch Rate Comparison for Silicon Dioxide (SiO₂) Films
Film TypeDeposition MethodSilicon PrecursorDeposition Temp. (°C)EtchantEtch Rate (nm/min)
SiO₂PECVD (HF)²SiH₄(Not specified)BHF230 - 248[4]
SiO₂PECVD (LF)³(Not specified)(Not specified)BHF225[4]
SiO₂LPCVDTEOS(Not specified)BHF153[4]
Thermal OxideThermal OxidationN/A>900BHF~79[4]

²HF: High Frequency (13.56 MHz) PECVD. ³LF: Low Frequency PECVD.

Experimental Protocols

Film Deposition Methodologies

Plasma-Enhanced Chemical Vapor Deposition (PECVD): PECVD is a process used to deposit thin films from a gas state (vapor) to a solid state on a substrate. The reaction is induced by the creation of a plasma between two electrodes. The plasma, an ionized gas, is generated by applying a radio frequency (RF) or microwave field to the gas.[5] For SiNₓ deposition, precursor gases typically include silane (SiH₄), ammonia (NH₃), and nitrogen (N₂).[2] For SiO₂, silane (SiH₄) or TEOS is used with an oxidant like nitrous oxide (N₂O). The substrate is heated to temperatures typically in the range of 250-400°C, which is significantly lower than in thermal methods like LPCVD.[4]

Atomic Layer Deposition (ALD): ALD is a thin-film deposition technique based on sequential, self-limiting chemical reactions.[3] To deposit SiNₓ, the substrate is first exposed to a pulse of the silicon precursor (e.g., SiH₂Cl₂), which chemisorbs onto the surface. Excess, unreacted precursor is then purged from the chamber. Subsequently, a pulse of the nitrogen precursor (e.g., NH₃) is introduced. It reacts with the surface-adsorbed silicon precursor to form a monolayer of silicon nitride. This cycle is repeated to build the film layer by layer, allowing for precise thickness control.[1][3]

Wet Etch Rate Measurement

The wet etch rate is determined by measuring the change in film thickness over a specific period of immersion in an etchant. The general workflow is as follows:

  • Initial Thickness Measurement: The initial thickness of the deposited film is measured using a non-destructive technique. Common methods include ellipsometry, Fourier Transform Infrared Spectroscopy (FT-IR), or profilometry after a masked etch step.[2]

  • Etching Process: The sample is submerged in a temperature-controlled etchant solution, such as diluted hydrofluoric acid (HF) or buffered HF (BHF), for a predetermined amount of time.[2]

  • Post-Etch Processing: After the specified time, the sample is promptly removed from the etchant, rinsed thoroughly with deionized (DI) water to stop the reaction, and dried with a stream of nitrogen.[2]

  • Final Thickness Measurement: The remaining film thickness is measured using the same technique as in step 1.

  • Calculation: The etch rate is calculated by dividing the difference between the initial and final thickness by the etching time.

Visualized Workflow

The following diagram illustrates the logical flow of the experimental process, from substrate preparation and film deposition with a chosen precursor to the final etch rate determination.

G cluster_prep 1. Substrate Preparation cluster_deposition 2. Film Deposition cluster_pecvd PECVD cluster_ald ALD cluster_etch 3. Etching & Measurement sub_clean Substrate Cleaning precursor_choice Select Si Precursor (e.g., SiH4, SiH2Cl2, TEOS) sub_clean->precursor_choice pecvd Plasma-Enhanced Chemical Vapor Deposition precursor_choice->pecvd e.g. SiH₄ ald Atomic Layer Deposition precursor_choice->ald e.g. SiH₂Cl₂ film_deposited Deposited Film on Substrate pecvd->film_deposited ald->film_deposited measure1 Measure Initial Thickness (t_initial) film_deposited->measure1 etch Immerse in Etchant (e.g., diluted HF) for fixed time (T) measure1->etch measure2 Measure Final Thickness (t_final) etch->measure2 calculate Calculate Etch Rate: (t_initial - t_final) / T measure2->calculate

References

Safety Operating Guide

Proper Disposal of Bis(diethylamino)dichlorosilane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of bis(diethylamino)dichlorosilane is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the handling and disposal of this reactive chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the compound's hazardous nature.

This compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[1][2] It reacts with moisture to form diethylamine, which is toxic and flammable.[1][3][4] Therefore, proper personal protective equipment (PPE) and handling procedures are essential during any disposal process.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all necessary safety measures are in place. This includes working in a well-ventilated area, preferably a chemical fume hood, and having immediate access to an eyewash station and emergency shower.[4]

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Rubber, neoprene, or nitrile gloves[4]
Eye Protection Protective goggles and a face shield[1]
Body Protection Protective clothing to prevent skin contact[1]
Respiratory Air-supplied respirator or a combination organic vapor/amine gas respirator[4]

Step-by-Step Disposal Protocol

The primary method for neutralizing this compound in a laboratory setting is through controlled hydrolysis, followed by neutralization of the acidic byproducts. This process should only be undertaken by trained personnel. For final disposal of the resulting waste, a licensed waste disposal facility must be contacted.[1][3]

Experimental Protocol for Neutralization:

  • Preparation:

    • Select a suitable reaction vessel, such as a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet connected to a scrubber containing a neutralizing agent (e.g., dilute hydrochloric acid) to trap any evolved diethylamine.

    • Place a large excess of a suitable solvent, such as a non-reactive hydrocarbon (e.g., heptane or toluene), in the reaction vessel.

    • The reaction should be conducted in an ice bath to manage the exothermic reaction.

  • Hydrolysis:

    • Slowly add the this compound to the solvent in the reaction vessel with vigorous stirring.

    • Carefully and slowly add a stoichiometric excess of water or a dilute aqueous solution of a weak acid (e.g., acetic acid) to the mixture via the dropping funnel. The slow addition is crucial to control the exothermic reaction and prevent splashing.

    • The hydrolysis reaction will produce diethylamine and dichlorosilanediol, which will subsequently condense to form polysiloxanes and hydrochloric acid.

  • Neutralization:

    • After the hydrolysis is complete, the resulting mixture will be acidic due to the formation of hydrochloric acid.

    • Slowly add a basic solution, such as sodium bicarbonate or sodium carbonate, to neutralize the acid. Monitor the pH of the aqueous layer until it reaches a neutral range (pH 6-8). Be cautious of gas evolution (carbon dioxide) during neutralization.

  • Waste Separation and Storage:

    • Allow the mixture to separate into organic and aqueous layers.

    • Separate the two layers using a separatory funnel.

    • The organic layer containing the polysiloxanes and the aqueous layer containing salts should be collected in separate, clearly labeled waste containers.

  • Final Disposal:

    • Both the organic and aqueous waste streams must be disposed of through a licensed waste disposal facility.[1][3] Do not dispose of them down the drain.[1][3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_disposal Final Disposal A Assess Risks & Wear Full PPE B Work in a Chemical Fume Hood A->B C Prepare Hydrolysis & Neutralization Reagents B->C D Controlled Slow Addition to Solvent C->D E Slow Hydrolysis with Excess Water D->E Exothermic Reaction - Use Ice Bath F Neutralize with Base (e.g., NaHCO3) E->F Control Gas Evolution G Separate Aqueous and Organic Layers F->G H Collect Waste in Labeled Containers G->H I Contact Licensed Waste Disposal Facility H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Bis(diethylamino)dichlorosilane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Bis(diethylamino)dichlorosilane (CAS No. 18881-64-6), a flammable and corrosive liquid that requires stringent safety protocols in a laboratory setting. Adherence to these procedures is paramount for the protection of all personnel.

Hazard Summary

This compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[1] It reacts with water and moisture, which may release flammable gases and toxic fumes.[2][3] Inhalation may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Chemical Goggles and Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards must be worn. A face shield is also required.[4] Contact lenses should not be worn.[3][5]
Hand Protection Chemical Resistant GlovesNeoprene or nitrile rubber gloves are recommended.[3][5] Gloves must be inspected before use and changed immediately if contaminated.[4][6]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn over personal clothing.[6] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[6]
Respiratory Protection RespiratorIn case of inadequate ventilation, a NIOSH-certified combination organic vapor/acid gas respirator is necessary.[5] For unknown concentrations or emergencies, a self-contained breathing apparatus (SCBA) should be used.[7][8]
Foot Protection Closed-Toe ShoesAppropriate shoes that cover the entire foot are required.[6]

Operational Plan: Handling Protocol

All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] An emergency eye wash fountain and safety shower must be readily accessible.[1][9]

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is clear of incompatible materials such as water, acids, alcohols, and oxidizing agents.[1][3][9]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[1][9]

    • Use only non-sparking tools.[1][9]

    • Have appropriate fire extinguishing media readily available (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).[1][9] Do not use water.[5]

  • Dispensing:

    • Handle under an inert gas atmosphere.[2][3]

    • Slowly transfer the required amount of the chemical, avoiding splashes and the creation of aerosols.[2]

    • Keep the container tightly closed when not in use.[1][9]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][9]

    • Decontaminate all equipment used.

    • Properly label and store any unused chemical in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][9]

Emergency Procedures

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][9] Seek immediate medical attention.[5][9]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[5] Seek immediate medical advice.[9]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[10]
Ingestion Rinse mouth. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][9] Seek immediate medical attention.[9]
Spill Evacuate the area and eliminate all ignition sources.[7] Contain the spill using an absorbent, non-combustible material (e.g., sand, earth).[11] Collect the absorbed material into a suitable container for disposal.[1][4] Do not allow the spill to enter drains or waterways.[2]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[1][9] Do not use a direct stream of water.[9] Water spray may be used to cool fire-exposed containers.[1][9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through a licensed waste disposal contractor in accordance with all federal, state, and local regulations.[1][12] Do not dispose of it down the drain.[2] Empty containers may retain product residue and should be handled with care.[1][9]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling Workflow for this compound A Preparation B Don Appropriate PPE A->B Step 1 J Emergency Procedures A->J In Case of Incident C Work in Fume Hood B->C Step 2 B->J In Case of Incident D Ground Equipment C->D Step 3 C->J In Case of Incident E Handle Under Inert Gas D->E Step 4 D->J In Case of Incident F Dispense Chemical E->F Step 5 E->J In Case of Incident G Post-Handling Decontamination F->G Step 6 F->J In Case of Incident H Proper Waste Disposal G->H Step 7a I Store Unused Chemical G->I Step 7b G->J In Case of Incident H->J In Case of Incident I->J In Case of Incident

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.